molecular formula C6H5BrFNO B1527655 2-Amino-5-bromo-4-fluorophenol CAS No. 1037364-36-5

2-Amino-5-bromo-4-fluorophenol

Cat. No.: B1527655
CAS No.: 1037364-36-5
M. Wt: 206.01 g/mol
InChI Key: QRRYTSCZSPPVQQ-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-fluorophenol is a useful research compound. Its molecular formula is C6H5BrFNO and its molecular weight is 206.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-bromo-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRYTSCZSPPVQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037364-36-5
Record name 2-Amino-5-bromo-4-fluorophenol
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Foundational & Exploratory

2-Amino-5-bromo-4-fluorophenol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-5-bromo-4-fluorophenol for Advanced Research

This document serves as a comprehensive technical guide on this compound, a halogenated aminophenol derivative with significant potential in medicinal chemistry and materials science. This guide is tailored for researchers, scientists, and drug development professionals, providing not just technical data but also field-proven insights into its synthesis, reactivity, and applications.

This compound is a polysubstituted aromatic compound. Its unique arrangement of electron-donating and electron-withdrawing groups on the phenol ring dictates its chemical behavior and makes it a valuable building block in organic synthesis.

  • IUPAC Name: this compound

  • CAS Number: 1037364-36-5[1][2][3]

  • Molecular Formula: C₆H₅BrFNO[1][2][3]

Molecular Structure:

The core of the molecule is a benzene ring substituted with a hydroxyl group at position 1, an amino group at position 2, a fluorine atom at position 4, and a bromine atom at position 5.

G cluster_ring cluster_substituents C1 C2 C1->C2 OH OH C1->OH C3 C2->C3 NH2 NH₂ C2->NH2 C4 C3->C4 C5 C4->C5 F F C4->F C6 C5->C6 Br Br C5->Br C6->C1

Figure 1: Chemical Structure of this compound.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound are foundational to its application in research and development. Below is a summary of the key properties of this compound.

Data Presentation: Key Physicochemical Properties
PropertyValue
Molecular Weight 206.01 g/mol [1][2]
Appearance Powder or crystals
Storage Temperature Room temperature, sealed in a dry environment
Purity Typically ≥98%
Monoisotopic Mass 204.95386 Da[4]

Expert Insight: The presence of both a fluorine and a bromine atom on the phenol ring significantly influences the molecule's properties. The fluorine atom can enhance metabolic stability and binding affinity to biological targets, a desirable trait in drug design.[5][6] The bromine atom serves as a versatile synthetic handle, particularly for cross-coupling reactions.[5][6]

Synthesis and Reactivity

Synthetic Workflow

The synthesis of this compound generally involves a multi-step process starting from a commercially available fluorinated aniline. A plausible synthetic route is outlined below.

G A 2,4-Difluoroaniline B Hydrolysis A->B KOH, H₂O Heat C 2-Amino-5-fluorophenol B->C D Bromination C->D NBS or Br₂ E This compound D->E

Figure 2: A plausible synthetic workflow for this compound.

Experimental Protocol Considerations:

  • Hydrolysis of 2,4-Difluoroaniline: The initial step involves the nucleophilic aromatic substitution of one of the fluorine atoms with a hydroxyl group. This is typically achieved by heating with a strong base like potassium hydroxide.[7]

  • Bromination of 2-Amino-5-fluorophenol: The intermediate, 2-amino-5-fluorophenol, is then brominated. The regioselectivity of this reaction is directed by the existing activating groups (amino and hydroxyl). N-Bromosuccinimide (NBS) is often the reagent of choice for controlled bromination.

Trustworthiness in Synthesis: Each step of the synthesis must be rigorously monitored, typically by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods such as NMR and mass spectrometry.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily due to its utility in constructing complex molecular architectures for biologically active compounds.[8]

Role as a Pharmaceutical Intermediate:

This compound and its structural isomers serve as key precursors in the synthesis of various pharmaceutical agents, including:

  • Enzyme Inhibitors: Halogenated phenols are known to be precursors for a variety of enzyme inhibitors.[5] The unique substitution pattern of this compound makes it an attractive scaffold for developing novel inhibitors for enzymes such as carbonic anhydrases and acetylcholinesterase.[6]

  • Kinase Inhibitors: The aminophenol core is a common motif in tyrosine kinase inhibitors (TKIs), a class of drugs used in cancer therapy.[9] Related bromo-fluorophenol structures are used in the synthesis of potent kinase inhibitors like Afatinib.[6]

  • Anticancer Agents: Derivatives of bromophenols have been investigated for their potential as anticancer agents.[10]

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial to ensure laboratory safety.

Hazard Identification:

Based on data for structurally similar compounds, this compound is expected to have the following hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[11]

  • Causes skin and serious eye irritation.[11]

  • May cause respiratory irritation.[11][12]

Recommended Safety Protocols:
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

  • Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.

  • Handling: Avoid direct contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place away from strong oxidizing agents.[12]

References

An In-Depth Technical Guide to 2-Amino-5-bromo-4-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 2-Amino-5-bromo-4-fluorophenol (CAS No. 1037364-36-5), a halogenated phenolic compound with significant potential in medicinal chemistry and organic synthesis. This document delves into its chemical identity, physicochemical properties, safety profile, and its emerging role as a versatile building block in the development of novel therapeutic agents. The strategic placement of bromo and fluoro substituents on the aminophenol scaffold offers unique electronic and steric properties, making it an attractive starting material for creating diverse molecular architectures.

Core Identifiers and Chemical Properties

A clear and unambiguous identification of a chemical entity is paramount for scientific rigor. This compound is registered under the CAS number 1037364-36-5.[1][2][3][4][5][6][7][8][9][10][11][12] It is crucial to distinguish this isomer from its close relative, 2-Amino-4-bromo-5-fluorophenol (CAS No. 1016234-89-1), as the positional differences of the halogen atoms can significantly impact reactivity and biological activity.[13][14]

IdentifierValueSource
CAS Number 1037364-36-5[1][2][3][4][5][6][7][8][9][10][11][12]
IUPAC Name This compound[4]
Synonyms 4-Bromo-5-fluoro-2-hydroxyaniline[1]
Molecular Formula C₆H₅BrFNO[1][2][4][9]
Molecular Weight 206.01 g/mol [2][4][9]
InChI Key QRRYTSCZSPPVQQ-UHFFFAOYSA-N[4]
Canonical SMILES C1=C(C(=CC(=C1F)Br)O)N

Physicochemical Characteristics

The physicochemical properties of this compound are critical for its handling, reaction optimization, and formulation. While extensive experimental data for this specific compound is not widely published, the following table summarizes available information and predicted properties.

PropertyValueNotes
Physical Form Solid[4]
Purity Typically >97%As per commercial suppliers.[1][4]
Storage Temperature 2-8°C, under inert atmosphere, protected from lightRecommended for maintaining stability.[4]

Synthesis and Purification

Synthetic Approaches

The synthesis of related aminophenol derivatives often involves the reduction of a nitrophenol precursor. For instance, the synthesis of p-aminophenol from p-nitrophenol can be achieved using various reducing agents.[15]

G start Substituted Bromofluorobenzene step1 Nitration start->step1 intermediate1 Nitro-bromofluorobenzene step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 Amino-bromofluorobenzene step2->intermediate2 step3 Hydroxylation intermediate2->step3 product This compound step3->product

Caption: Generalized synthetic workflow for halogenated aminophenols.

Purification Strategies

The purification of substituted phenols is crucial to remove starting materials, byproducts, and other impurities. Common techniques include:

  • Column Chromatography: This is a standard method for purifying organic compounds. For aminophenols, silica gel is a common stationary phase, with a mobile phase consisting of a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate). The polarity of the eluent is gradually increased to elute the desired compound.

  • Recrystallization: This technique is effective for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified compound crystallizes out, leaving impurities in the solution.

  • Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquids. For acidic compounds like phenols, adjusting the pH of the aqueous phase is a critical step to facilitate separation.[1]

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2][6][8][9][16] The presence of both fluorine and bromine atoms, along with the amino and hydroxyl groups in this compound, makes it a valuable scaffold for generating diverse chemical libraries for drug discovery.

While specific applications of this compound in the synthesis of named drugs are not yet widely reported, its structural motifs are present in various biologically active molecules. For instance, the related compound, 2-bromo-4-fluorophenol, is a key intermediate in the synthesis of tyrosine kinase inhibitors like Gefitinib and Afatinib.[17] It is also used in the development of inhibitors for enzymes such as carbonic anhydrases and acetylcholinesterase.[10][11]

The amino and hydroxyl groups of this compound provide reactive sites for a variety of chemical transformations, including:

  • N-alkylation and N-acylation: To introduce diverse side chains.

  • O-alkylation and O-acylation: To modify the phenolic hydroxyl group.

  • Palladium-catalyzed cross-coupling reactions: The bromine atom can participate in reactions like Suzuki and Buchwald-Hartwig couplings to introduce aryl or heteroaryl moieties.

G cluster_reactions Potential Synthetic Transformations cluster_products Diverse Scaffolds for Drug Discovery start This compound n_alkylation N-Alkylation/ N-Acylation start->n_alkylation o_alkylation O-Alkylation/ O-Acylation start->o_alkylation cross_coupling Pd-Catalyzed Cross-Coupling start->cross_coupling product1 Modified Amino Group n_alkylation->product1 product2 Modified Hydroxyl Group o_alkylation->product2 product3 Aryl/Heteroaryl Substituted Analogues cross_coupling->product3

Caption: Synthetic utility of this compound.

Analytical Characterization

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The chemical shifts and coupling constants of the aromatic protons and carbons would provide definitive information about the substitution pattern.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the O-H, N-H, C-F, and C-Br stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and can provide information about the fragmentation pattern, further confirming the structure.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for assessing the purity of pharmaceutical intermediates. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) would be a suitable starting point for method development.[18]

  • Gas Chromatography (GC): GC can also be used for purity analysis, potentially after derivatization to increase the volatility of the aminophenol.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.

GHS Hazard Information
  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1][4]

    • H319: Causes serious eye irritation.[1][4]

    • H335: May cause respiratory irritation.[1][4]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4]

    • P271: Use only outdoors or in a well-ventilated area.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Handling and Personal Protective Equipment (PPE)
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

This compound is an emerging building block with significant potential for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its unique substitution pattern provides a versatile platform for creating diverse chemical entities. While detailed, publicly available research on this specific isomer is still limited, this guide provides a foundational understanding of its properties, potential applications, and safe handling practices. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its utility in drug discovery and development.

References

A Comprehensive Technical Guide to the Synthesis of 2-Amino-5-bromo-4-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthetic pathways leading to 2-Amino-5-bromo-4-fluorophenol, a valuable substituted aromatic compound with significant potential as a building block in the development of novel pharmaceutical agents and other advanced materials. The strategic placement of amino, bromo, and fluoro groups on the phenolic ring offers a versatile scaffold for medicinal chemists to modulate physicochemical and biological properties, making this compound a target of considerable interest. This document moves beyond a mere recitation of procedural steps, delving into the underlying chemical principles, the rationale for methodological choices, and the critical parameters that ensure a successful and reproducible synthesis.

Strategic Overview of the Synthetic Approach

The synthesis of this compound is most logically approached through a multi-step sequence commencing with a readily available starting material, 4-fluorophenol. The core strategy involves the sequential introduction of the bromo and nitro functionalities onto the aromatic ring, followed by the reduction of the nitro group to the desired amine. The order of these electrophilic aromatic substitution reactions is paramount to achieving the correct regiochemistry of the final product. The hydroxyl and fluoro substituents on the starting material, and subsequently the bromo group, will direct the position of the incoming electrophiles.

The proposed synthetic pathway can be delineated into three key stages:

  • Bromination of 4-Fluorophenol: The initial step focuses on the regioselective bromination of 4-fluorophenol to yield 2-bromo-4-fluorophenol. The strongly activating, ortho-, para-directing hydroxyl group, in conjunction with the para-blocking fluoro group, facilitates the introduction of the bromine atom at the ortho position.

  • Nitration of 2-Bromo-4-fluorophenol: This is a critical step where precise control of reaction conditions is necessary to favor the formation of the desired 5-bromo-4-fluoro-2-nitrophenol intermediate over other potential isomers. The directing effects of the existing substituents on the aromatic ring will govern the position of the incoming nitro group.

  • Reduction of 5-Bromo-4-fluoro-2-nitrophenol: The final transformation involves the reduction of the nitro group to an amino group, yielding the target compound, this compound. Various reduction methodologies can be employed, with the choice often depending on factors such as scale, available equipment, and desired purity.

The following diagram illustrates the proposed synthetic workflow:

Synthesis_Workflow Start 4-Fluorophenol Step1 Bromination Start->Step1 Intermediate1 2-Bromo-4-fluorophenol Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Intermediate2 5-Bromo-4-fluoro-2-nitrophenol Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of 2-Bromo-4-fluorophenol

The bromination of 4-fluorophenol is a classic example of electrophilic aromatic substitution. The hydroxyl group is a powerful activating group that directs incoming electrophiles to the ortho and para positions.[1] Since the para position is already occupied by a fluorine atom, the bromination occurs selectively at the ortho position.[1]

Experimental Protocol:

  • In a well-ventilated fume hood, dissolve 4-fluorophenol in a suitable solvent such as dichloromethane or acetic acid in a reaction flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine in the same solvent dropwise to the cooled solution while maintaining the temperature. The amount of bromine should be slightly in molar excess of the 4-fluorophenol.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the excess bromine by adding a solution of sodium bisulfite or sodium thiosulfate.

  • Perform an aqueous work-up by washing the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-4-fluorophenol.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography.

Key Experimental Parameters and Rationale:

ParameterRecommended ConditionRationale
Solvent Dichloromethane, Acetic AcidProvides a suitable medium for the reaction and facilitates temperature control.
Temperature 0-5 °C during bromine additionControls the reaction rate and minimizes the formation of byproducts.
Stoichiometry Slight molar excess of BromineEnsures complete consumption of the starting material.
Quenching Agent Sodium bisulfite or Sodium thiosulfateSafely neutralizes the unreacted, corrosive bromine.
Part 2: Synthesis of 5-Bromo-4-fluoro-2-nitrophenol

The nitration of 2-bromo-4-fluorophenol is the most challenging step in this synthesis due to the potential for the formation of isomeric products. The directing effects of the hydroxyl, bromo, and fluoro groups must be carefully considered. The hydroxyl group is a strong ortho-, para-director, the bromo group is a deactivating ortho-, para-director, and the fluoro group is a deactivating ortho-, para-director. The position of nitration will be a result of the interplay of these directing effects. While some literature reports the formation of 2-bromo-4-fluoro-6-nitrophenol, the existence of commercially available 5-bromo-4-fluoro-2-nitrophenol (CAS 944805-22-5) confirms that conditions can be optimized to favor the desired isomer.[2][3]

Proposed Experimental Protocol:

  • In a reaction flask, carefully add 2-bromo-4-fluorophenol to a cooled mixture of concentrated sulfuric acid and fuming nitric acid (a nitrating mixture) at a low temperature (e.g., 0-5 °C). The ratio of sulfuric to nitric acid and the concentration of the acids are critical parameters.

  • Maintain the low temperature and stir the reaction mixture for a set period. Monitor the reaction's progress by TLC or HPLC.

  • After the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Filter the solid, wash it with cold water to remove residual acid, and dry it.

  • The crude 5-bromo-4-fluoro-2-nitrophenol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

The use of a strong nitrating agent like a mixture of concentrated sulfuric and nitric acids is necessary to overcome the deactivating effect of the halogen substituents. The low reaction temperature is crucial to control the exothermic nitration reaction and to enhance the regioselectivity, minimizing the formation of unwanted isomers. The precise conditions, including the ratio of acids, reaction time, and temperature, will likely require optimization to maximize the yield of the desired 5-bromo-4-fluoro-2-nitrophenol.

Part 3: Synthesis of this compound

The final step is the reduction of the nitro group of 5-bromo-4-fluoro-2-nitrophenol to an amino group. This is a common and generally high-yielding transformation in organic synthesis. Several methods are available for this reduction.[4][5][6][7]

Experimental Protocol (Catalytic Hydrogenation):

  • Dissolve 5-bromo-4-fluoro-2-nitrophenol in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Place the reaction mixture in a hydrogenation apparatus and purge the system with hydrogen gas.

  • Stir the reaction under a hydrogen atmosphere (from balloon pressure to higher pressures, depending on the apparatus) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Alternative Reduction Method (Using a Reducing Agent):

An alternative to catalytic hydrogenation is the use of a chemical reducing agent. For instance, sodium dithionite (Na₂S₂O₄) is an effective reagent for the reduction of nitro groups in aqueous or alcoholic solutions.

Experimental Protocol (Sodium Dithionite Reduction):

  • Dissolve or suspend 5-bromo-4-fluoro-2-nitrophenol in a mixture of a suitable organic solvent (e.g., methanol or ethanol) and water.

  • Heat the mixture to a moderate temperature (e.g., 50-60 °C).

  • Slowly add an aqueous solution of sodium dithionite to the heated mixture. An excess of the reducing agent is typically used.

  • Stir the reaction mixture at this temperature for a period, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and perform an appropriate work-up, which may involve extraction with an organic solvent.

  • Isolate and purify the product as described previously.

The following diagram outlines the key steps in a typical laboratory workflow for this synthesis:

Lab_Workflow cluster_0 Part 1: Bromination cluster_1 Part 2: Nitration cluster_2 Part 3: Reduction a1 Dissolve 4-Fluorophenol a2 Cool to 0-5°C a1->a2 a3 Add Bromine Solution a2->a3 a4 Stir and Monitor a3->a4 a5 Quench and Work-up a4->a5 a6 Purify 2-Bromo-4-fluorophenol a5->a6 b1 Prepare Nitrating Mixture b2 Add 2-Bromo-4-fluorophenol b1->b2 b3 Stir at Low Temperature b2->b3 b4 Pour onto Ice b3->b4 b5 Filter and Wash b4->b5 b6 Recrystallize 5-Bromo-4-fluoro-2-nitrophenol b5->b6 c1 Dissolve Nitro Compound c2 Add Catalyst (e.g., Pd/C) c1->c2 c3 Hydrogenate c2->c3 c4 Filter Catalyst c3->c4 c5 Concentrate and Purify c4->c5 c6 Obtain this compound c5->c6

Caption: A generalized laboratory workflow for the synthesis of this compound.

Data Summary

The following table summarizes the key chemical compounds involved in this synthetic pathway:

CompoundStructureMolecular FormulaMolar Mass ( g/mol )CAS Number
4-FluorophenolC₆H₅FO112.10371-41-5
2-Bromo-4-fluorophenolC₆H₄BrFO191.00381-88-2
5-Bromo-4-fluoro-2-nitrophenolC₆H₃BrFNO₃236.00944805-22-5
This compoundC₆H₅BrFNO206.011037364-36-5

Conclusion and Future Perspectives

This technical guide has outlined a robust and logical synthetic pathway for the preparation of this compound. By carefully controlling the reaction conditions at each stage, particularly during the nitration step, it is possible to achieve the desired regiochemistry and obtain the target compound in good yield. The methodologies described herein are based on well-established principles of organic synthesis and can be adapted and optimized for various scales of production.

For drug development professionals, this compound represents a key starting material for the synthesis of a diverse range of biologically active molecules. The amino and hydroxyl groups provide convenient handles for further functionalization, while the bromo and fluoro substituents can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. Further research into the applications of this versatile building block is warranted and is expected to yield novel therapeutic agents with improved efficacy and safety profiles.

References

A Technical Guide to the Spectroscopic Characterization of 2-Amino-5-bromo-4-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Verification in Drug Discovery

In the landscape of modern drug development and materials science, the unambiguous structural confirmation of novel chemical entities is a foundational pillar of scientific integrity and programmatic success. Molecules such as 2-Amino-5-bromo-4-fluorophenol, a substituted aromatic compound, serve as critical building blocks in the synthesis of complex pharmaceutical agents and functional materials. Its unique substitution pattern—an activating amino group, a deactivating but ortho-para directing bromine atom, and a strongly electronegative fluorine atom—presents a compelling case for rigorous spectroscopic analysis. The interplay of these functional groups dictates the molecule's electronic properties, reactivity, and potential biological interactions.

This in-depth technical guide outlines the comprehensive spectroscopic characterization of this compound. While a complete set of publicly available experimental spectra for this specific compound is not available, this guide will provide a robust framework for its analysis. We will present predicted data based on established principles of spectroscopy and data from structurally analogous compounds. Furthermore, we will detail the exacting experimental protocols required to acquire this data, ensuring a self-validating system for any researcher undertaking the characterization of this or similar molecules. This document is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of spectroscopic techniques and their application in structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment of each atom, their proximity to one another, and through-bond coupling relationships.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting distinct signals for the aromatic protons and exchangeable protons of the amino and hydroxyl groups. The predicted chemical shifts (δ) in a solvent like DMSO-d₆ are summarized below. The choice of DMSO-d₆ is strategic; its ability to form hydrogen bonds will help in observing the typically broad -OH and -NH₂ protons.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity & Coupling (J, Hz)
~9.80br s
~6.95d, J ≈ 8.0 Hz
~6.70d, J ≈ 11.0 Hz
~4.70br s

Causality Behind Predictions:

  • The aromatic region is expected to show two distinct doublets. The proton at the C-6 position is ortho to the electron-donating amino group and will likely appear more downfield due to the deshielding effect of the adjacent bromine atom. The proton at the C-3 position is ortho to the electron-donating hydroxyl group and will be significantly influenced by the adjacent fluorine atom, exhibiting a characteristic large coupling constant.

  • The phenolic hydroxyl (-OH) and amino (-NH₂) protons are expected to be broad singlets and their chemical shifts are highly dependent on concentration and temperature due to hydrogen bonding and chemical exchange. In DMSO-d₆, these protons are typically well-resolved.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will reveal six distinct signals, corresponding to the six carbon atoms of the aromatic ring. The chemical shifts are influenced by the nature of the directly attached substituent and its position on the ring.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~155 (d, ¹JCF ≈ 240 Hz)C-4
~145C-1
~138C-2
~118 (d, ²JCF ≈ 20 Hz)C-3
~115 (d, ²JCF ≈ 25 Hz)C-5
~110C-6

Causality Behind Predictions:

  • The carbon atom directly attached to the fluorine (C-4) will exhibit a large one-bond coupling constant (¹JCF) and will be significantly downfield.

  • The carbons adjacent to the fluorine (C-3 and C-5) will show smaller two-bond couplings (²JCF).

  • The carbons bearing the oxygen (C-1) and nitrogen (C-2) atoms will be shifted downfield due to the electronegativity of these heteroatoms. The carbon attached to bromine (C-5) will also be influenced, though the effect is less pronounced than that of fluorine.

Experimental Protocol for NMR Data Acquisition

A rigorous and well-documented protocol is essential for acquiring high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D). The use of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 500 MHz) for optimal signal dispersion and sensitivity.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity, ensuring sharp spectral lines. This is typically an automated process on modern spectrometers.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans (or more, as ¹³C has a low natural abundance).

    • Process the data similarly to the ¹H spectrum.

    • Calibrate the chemical shift scale to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in DMSO-d6 A->B C Transfer to NMR Tube B->C D Lock & Shim C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Fourier Transform E->G F->G H Phase & Baseline Correction G->H I Calibrate & Integrate H->I J Structural Elucidation I->J

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups.

Predicted IR Spectral Data

The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, N-H, C-F, C-Br, and aromatic C=C bonds.

Predicted IR Data (ATR)
Wavenumber (cm⁻¹) Intensity Assignment
3400-3200Strong, BroadO-H and N-H stretching
~1600-1450Medium-StrongAromatic C=C stretching
~1250StrongC-F stretching
~1200StrongC-O stretching (phenolic)
~600-500MediumC-Br stretching

Causality Behind Predictions:

  • The O-H and N-H stretching vibrations will likely overlap, creating a broad absorption band in the high-frequency region of the spectrum. The broadness is a result of hydrogen bonding.

  • The aromatic ring will exhibit several characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region.

  • The C-F bond is strong and polar, giving rise to a strong absorption band, typically in the 1300-1200 cm⁻¹ range.[1]

  • The phenolic C-O stretch is also a strong and characteristic absorption.

  • The C-Br stretch appears at a much lower frequency due to the larger mass of the bromine atom.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient technique for acquiring IR spectra of solid samples.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

    • Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrumental artifacts from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of powdered this compound onto the ATR crystal.

    • Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

IR Spectroscopy Workflow Diagram

IR_Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Apply Solid Sample B->C D Acquire Sample Spectrum C->D E Process & Analyze D->E F Identify Functional Groups E->F

Caption: Workflow for functional group analysis via FTIR-ATR.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₆H₅BrFNO. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion peak.

Predicted Mass Spectrum Data (EI or ESI)
m/z (Mass-to-Charge Ratio) Assignment & Interpretation
205/207[M]⁺ (for EI) or [M+H]⁺ (for ESI). The two peaks of roughly equal intensity, separated by 2 Da, are the hallmark of a monobrominated compound.
126[M - Br]⁺. Loss of the bromine atom.
98[M - Br - CO]⁺. Subsequent loss of carbon monoxide from the phenol ring.

High-Resolution Mass Spectrometry (HRMS): Using a high-resolution technique like Electrospray Ionization Time-of-Flight (ESI-TOF), the exact mass of the molecular ion can be determined.

  • Calculated Exact Mass for [C₆H₅⁷⁹BrFNO + H]⁺: 205.9611

  • Calculated Exact Mass for [C₆H₅⁸¹BrFNO + H]⁺: 207.9591

Confirmation of the measured exact mass to within a few parts per million (ppm) of the calculated value provides unambiguous confirmation of the elemental composition.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-TOF)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Use an ESI-TOF mass spectrometer.

    • Calibrate the instrument using a known calibration standard to ensure high mass accuracy.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion or through an LC system.

    • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Set the mass range to scan from m/z 50 to 500.

  • Data Analysis:

    • Identify the molecular ion peaks ([M+H]⁺) and observe the characteristic 1:1 isotopic pattern for bromine.

    • Determine the exact mass of the monoisotopic peak and compare it to the calculated value to confirm the elemental formula.

Mass Spectrometry Workflow Diagram

MS_Workflow A Prepare Dilute Solution B Infuse into ESI Source A->B C Ionize Sample B->C D Analyze by TOF C->D E Detect Ions D->E F Determine m/z & Exact Mass E->F G Confirm Molecular Formula F->G

Caption: Workflow for molecular formula confirmation via HRMS.

Conclusion: A Unified Approach to Structural Verification

The structural elucidation of a molecule like this compound is not reliant on a single piece of evidence, but on the convergence of data from multiple, orthogonal spectroscopic techniques. The predicted NMR data provides a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and high-resolution mass spectrometry validates the elemental composition with high precision. By following the rigorous experimental protocols outlined in this guide, researchers can confidently and accurately characterize novel chemical entities, a critical step in advancing the frontiers of science and medicine.

References

Molecular structure and conformation of 2-Amino-5-bromo-4-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Amino-5-bromo-4-fluorophenol

Executive Summary

This compound is a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its utility is intrinsically linked to its three-dimensional structure and conformational preferences, which are dictated by a complex interplay of electronic effects and intramolecular interactions. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the molecular structure of this compound. In the absence of extensive empirical data for this specific molecule, we present a robust, predictive framework grounded in established principles. We detail authoritative, field-proven protocols for both computational and experimental determination of its conformational landscape, empowering researchers to elucidate the structural nuances that govern its reactivity and biological activity.

Introduction: The Structural Imperative in Molecular Design

The precise arrangement of atoms in three-dimensional space—a molecule's conformation—is a cornerstone of its chemical identity and function. For drug development professionals, understanding the conformational landscape of a molecule is paramount, as it governs molecular recognition, binding affinity to biological targets, and ultimately, therapeutic efficacy. This compound presents a compelling case study. As a polysubstituted phenol, it features a hydroxyl group, an amino group, and two halogen atoms (bromine and fluorine), each contributing unique steric and electronic properties to the aromatic scaffold.

The ortho-positioning of the amino and hydroxyl groups strongly suggests the presence of a stabilizing intramolecular hydrogen bond, a non-covalent interaction that can significantly restrict rotational freedom and lock the molecule into a preferred, low-energy conformation. The nature and strength of this bond, along with the electronic influence of the halogen substituents, are critical determinants of the molecule's overall shape and reactivity. This guide provides the theoretical basis and practical methodologies to rigorously define these structural characteristics.

Molecular Identity and Physicochemical Properties

A foundational understanding begins with the molecule's basic properties. While experimental data is sparse, numerous properties can be reliably computed, providing a solid baseline for further investigation. It is important to distinguish the target molecule, This compound , from its isomer, 2-Amino-4-bromo-5-fluorophenol , for which some data is also available[1][2][3].

PropertyValue / DescriptionSource
IUPAC Name This compoundN/A
Molecular Formula C₆H₅BrFNO[4]
Molecular Weight 206.01 g/mol [4]
Canonical SMILES C1=C(C(=CC(=C1F)Br)O)NN/A
InChI Key QRRYTSCZSPPVQQ-UHFFFAOYSA-NN/A
Physical Form Expected to be a solid at room temperature[4]
Computed XLogP3 1.7N/A
Hydrogen Bond Donors 2 (from -OH and -NH₂)N/A
Hydrogen Bond Acceptors 3 (from O, N, and F)N/A

The electronic character of the molecule is shaped by the interplay of its functional groups. The hydroxyl (-OH) and amino (-NH₂) groups are strong activating, ortho-, para-directing groups due to resonance effects. Conversely, the fluorine and bromine atoms are deactivating due to their high electronegativity (inductive effect) yet are also ortho-, para-directing because of resonance. This complex electronic profile is crucial for predicting reactivity in synthetic applications.

The Conformational Landscape: A Theoretical Perspective

The conformation of this compound is primarily governed by the rotational freedom around the C-O and C-N single bonds. The orientation of the hydroxyl and amino groups relative to the benzene ring and to each other defines the molecule's most stable state.

The Decisive Role of Intramolecular Hydrogen Bonding

The proximity of the hydroxyl proton (a hydrogen bond donor) and the lone pair of electrons on the amino nitrogen (a hydrogen bond acceptor) facilitates the formation of a stabilizing intramolecular hydrogen bond (O-H···N). This interaction creates a pseudo-six-membered ring, significantly lowering the system's overall energy and restricting the rotation of both functional groups. This phenomenon is well-documented in ortho-substituted phenols and anilines[5][6][7]. The presence of this bond is expected to enforce a high degree of planarity between the O-H and NH₂ groups and the aromatic ring.

start 1. Initial Structure Generation opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->opt Input 3D Coords freq 3. Vibrational Frequency Analysis opt->freq Optimized Geometry analysis 7. Data Analysis (Identify Minima, Barriers, and Properties) opt->analysis Provides Energies of Minima pes 4. Potential Energy Surface (PES) Scan (Scan C-O and C-N Dihedrals) freq->pes Confirm True Minimum (No Imaginary Frequencies) ts_opt 5. Transition State Optimization pes->ts_opt Identify Maxima on PES irc 6. IRC Calculation (Confirm Transition States) ts_opt->irc Optimized TS Geometry irc->analysis Connects Minima via TS substance This compound (Synthesized & Purified) nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, NOESY) substance->nmr In Solution ir IR Spectroscopy substance->ir Solid/Solution xray X-ray Crystallography (Requires Single Crystal) substance->xray Solid State conclusion Validated 3D Structure & Conformation nmr->conclusion Provides evidence of H-bonding and through-space proximities ir->conclusion Confirms H-bonding xray->conclusion Provides definitive atomic coordinates

References

Topic: The Strategic Potential of 2-Amino-5-bromo-4-fluorophenol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of novel therapeutic agents is intrinsically linked to the exploration of new chemical space and the innovative use of versatile building blocks. 2-Amino-5-bromo-4-fluorophenol is a highly functionalized aromatic scaffold poised for significant utility in medicinal chemistry. Its unique substitution pattern—featuring an amine, a bromine, a fluorine, and a hydroxyl group—offers a convergence of strategic advantages for drug design. The fluorine atom can enhance metabolic stability and binding affinity; the bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions; and the amino and phenolic hydroxyl groups provide crucial points for hydrogen bonding and further derivatization. This guide explores the synthetic tractability and potential therapeutic applications of this scaffold, with a focus on its promise in the development of next-generation kinase and enzyme inhibitors. We will dissect the strategic value of its constituent functional groups, provide validated experimental protocols for its key transformations, and propose its application in targeting critical disease pathways, thereby offering a forward-looking perspective for drug discovery programs.

The Architectural Advantage: Deconstructing the this compound Scaffold

The promise of this compound as a medicinal chemistry building block stems from the distinct and synergistic properties of its four functional groups. This unique arrangement allows for multi-dimensional optimization of drug candidates.

  • Fluorine (-F): The Metabolic Stabilizer and Affinity Enhancer The strategic incorporation of fluorine is a well-established tactic in modern drug design.[1] Its high electronegativity and small size can profoundly influence a molecule's physicochemical properties. The fluorine atom at the C4 position can block potential sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[1] Furthermore, it can alter the acidity of the adjacent phenolic proton and engage in favorable electrostatic or dipole-dipole interactions within a protein's active site, often leading to enhanced binding affinity.[1]

  • Bromine (-Br): The Synthetic Handle for Complexity The bromine atom at the C5 position is an exceptionally versatile functional group for synthetic elaboration. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Stille couplings.[2][3] This reactivity allows for the facile introduction of diverse aryl and heteroaryl moieties, enabling medicinal chemists to systematically explore the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.[4]

  • Amine (-NH2): The Key Interaction Point The primary amino group at the C2 position is a critical determinant of biological activity. It can act as a hydrogen bond donor, a common and often essential interaction within the hinge region of kinase active sites.[5] The amine also serves as a nucleophile, readily undergoing acylation to form amides or participating in reductive amination, providing a robust anchor point for attaching various side chains designed to probe specific pockets of a target protein.[6]

  • Phenolic Hydroxyl (-OH): The Versatile Modulator The hydroxyl group imparts both synthetic versatility and the potential for crucial target interactions. It can act as both a hydrogen bond donor and acceptor. Synthetically, it is readily functionalized through etherification or esterification, allowing for the fine-tuning of properties like solubility and cell permeability.[2]

The convergence of these four groups on a single phenyl ring creates a scaffold that is not merely a starting material, but a strategic platform for rational drug design.

Synthetic Utility: Key Transformations and Experimental Protocols

The value of a scaffold is directly proportional to its synthetic tractability. This compound is amenable to a variety of standard yet powerful organic transformations. The following protocols, adapted from established procedures for structurally related compounds, provide a blueprint for its utilization.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This reaction is paramount for elaborating the scaffold by introducing new aryl or heteroaryl groups at the bromine-substituted position. This is a cornerstone strategy for building the core of many kinase inhibitors.[4]

Experimental Protocol:

  • Reagent Setup: To a dry reaction flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). To this mixture, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

N-Acylation for Amide Bond Formation

Formation of an amide bond at the 2-amino position is a common step in the synthesis of kinase inhibitors, often connecting the core scaffold to a recognition element for the enzyme's active site.[6]

Experimental Protocol:

  • Carboxylic Acid Activation: In a separate flask, dissolve the desired carboxylic acid (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM). Add a coupling agent such as HATU or HBTU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq). Stir at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: To the activated carboxylic acid mixture, add a solution of this compound (1.0 eq) in the same anhydrous solvent.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring completion by TLC.

  • Work-up: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography or recrystallization.

O-Alkylation via Williamson Ether Synthesis

Functionalizing the phenolic hydroxyl group can modulate solubility and allow for the introduction of side chains that can probe additional binding pockets.[4]

Experimental Protocol:

  • Deprotonation: Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or acetone. Add a suitable base, such as potassium carbonate or cesium carbonate (1.5-2.0 eq), and stir for 30 minutes at room temperature.

  • Alkylating Agent Addition: Add the alkylating agent (e.g., an alkyl halide or tosylate) (1.1 eq) to the mixture.

  • Reaction: Heat the reaction to 50-80 °C and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction, filter off the base, and remove the solvent in vacuo. Partition the residue between water and an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Potential Therapeutic Applications: A Scaffold for High-Value Targets

The true potential of this compound lies in its applicability to the synthesis of inhibitors for high-value therapeutic targets, particularly protein kinases.

Kinase Inhibitors

Protein kinases are critical regulators of cell signaling, and their aberrant activity is a hallmark of many cancers and inflammatory diseases.[7] The 2-aminophenol moiety is a privileged structure in kinase inhibitor design, capable of forming key hydrogen bonds with the kinase hinge region.[5] By using the synthetic handles of this compound, a diverse array of potent and selective inhibitors can be generated.

For example, derivatives of the related compound 2-bromo-4-fluorophenol are key intermediates in the synthesis of Afatinib, a dual inhibitor of EGFR and HER2.[4] Similarly, fluorinated aminophenol derivatives have shown potent inhibitory activity against kinases in the RAF/MEK/ERK signaling pathway, which is frequently dysregulated in melanoma and other cancers.[6]

Table 1: Representative Kinase Targets and Inhibitors with Related Scaffolds

Kinase TargetExample InhibitorRelevant Scaffold FeatureTherapeutic Area
BRAFV600EDabrafenibFluorinated aromatic coreMelanoma
EGFR / HER2AfatinibBromo-fluorophenyl moietyNon-Small Cell Lung Cancer
MEK1/2BinimetinibBromo-fluorophenylamino core[7]Melanoma
JAK2FedratinibAminopyridine coreMyelofibrosis

The this compound scaffold provides an ideal starting point to synthesize molecules targeting these and other kinases. A hypothetical synthetic workflow is presented below.

G A 2-Amino-5-bromo- 4-fluorophenol B Suzuki Coupling (Arylboronic Acid, Pd catalyst) A->B Step 1 C 5-Aryl-2-amino- 4-fluorophenol Intermediate B->C D N-Acylation (Activated Carboxylic Acid) C->D Step 2 E Final Kinase Inhibitor Candidate D->E

Caption: Hypothetical 2-step workflow to a kinase inhibitor.

Other Enzyme Inhibitors

Beyond kinases, derivatives of bromophenols have demonstrated significant inhibitory activity against other enzyme classes.[2] This suggests that libraries derived from this compound could yield potent inhibitors for:

  • Carbonic Anhydrases (CAs): Implicated in glaucoma and certain cancers.

  • Acetylcholinesterase (AChE): A key target in Alzheimer's disease therapy.

  • Protein Tyrosine Phosphatase 1B (PTP1B): A target for diabetes and obesity treatment.

The scaffold's functionality allows for the creation of compounds that can be tailored to fit the specific active site requirements of these diverse enzymes.

Structure-Activity Relationship (SAR) Postulates

Systematic modification of the this compound scaffold can provide crucial insights into the structure-activity relationships (SAR) governing target binding and cellular activity.

  • Variation at C5: Suzuki coupling at the bromine position allows for the exploration of a wide range of aryl and heteroaryl substituents. The size, electronics, and hydrogen bonding capacity of these groups can be systematically varied to optimize van der Waals and electrostatic interactions within the target's active site.

  • Derivatization of the Amino Group: The nature of the acyl group attached to the 2-amino position is critical. Varying its length, rigidity, and polarity can fine-tune interactions with the solvent-exposed region of the binding pocket and significantly impact cell permeability and overall ADME properties.

  • Modification of the Hydroxyl Group: Alkylation or acylation of the phenolic hydroxyl can be used to probe for nearby hydrophobic pockets or to block potential metabolic conjugation sites (e.g., glucuronidation), thereby improving the pharmacokinetic profile of a lead compound.

G cluster_0 RAS/RAF/MEK/ERK Signaling Pathway cluster_1 Point of Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription, Cell Proliferation ERK->Transcription Inhibitor Scaffold-Derived Inhibitor Inhibitor->RAF Inhibits

Caption: Inhibition of the RAF/MEK/ERK pathway by a scaffold-derived inhibitor.

Conclusion and Future Outlook

This compound represents a powerful and versatile platform for the discovery of novel therapeutics. Its densely packed and strategically positioned functional groups provide medicinal chemists with multiple handles for synthetic diversification and property modulation. The scaffold is particularly well-suited for the development of kinase inhibitors targeting oncogenic signaling pathways, but its potential extends to a broader range of enzyme targets implicated in various human diseases. As the demand for innovative small molecule drugs continues, the intelligent application of highly functionalized building blocks like this compound will be crucial in accelerating the journey from initial hit to clinical candidate. Future exploration of this scaffold is highly warranted and promises to yield novel compounds with significant therapeutic potential.

References

An In-Depth Technical Guide to 2-Amino-5-bromo-4-fluorophenol: Safety, Handling, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-4-fluorophenol is a halogenated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its molecular structure, featuring amino, bromo, fluoro, and hydroxyl functional groups, makes it a versatile building block for the synthesis of complex heterocyclic molecules.[1] This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and key applications of this compound, with a focus on providing actionable insights for laboratory and drug development professionals. All chemical products should be handled with the recognition of having "unknown hazards and toxicity," which can vary greatly depending on the conditions of use and storage.[2]

Section 1: Compound Identification and Properties

Proper identification and understanding of the physicochemical properties of this compound are fundamental to its safe handling and effective use.

PropertyValueSource(s)
IUPAC Name This compound[3][4]
CAS Number 1037364-36-5[2][3][5][6][7]
Molecular Formula C₆H₅BrFNO[2][4][5]
Molecular Weight 206.01 g/mol [2][5]
Physical Form Solid, powder or crystals[3]
Storage Temperature 2-8°C, in a dark place under an inert atmosphere[3]

It is crucial to distinguish this compound from its isomers, such as 2-Amino-4-bromo-5-fluorophenol, as their properties and reactivity may differ. Always verify the CAS number to ensure the correct compound is being used.

Section 2: Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary hazards identified from safety data sheets include:

  • Skin Irritation (H315): Causes skin irritation.[5][8]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[5][8]

  • Respiratory Irritation (H335): May cause respiratory irritation.[5][8]

  • Harmful if Swallowed (H302): May be harmful if ingested.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following equipment should be used at all times when handling this chemical:

Protection TypeSpecific EquipmentDetails
Eye/Face Safety glasses with side-shields or chemical goggles.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[9]
Skin Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.Wear appropriate protective gloves and clothing to prevent skin exposure.[9] Contaminated clothing should be removed promptly and laundered before reuse.
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.Required when working outside of a chemical fume hood or if dust formation is likely.[9]
Engineering Controls

Engineering controls are the primary line of defense in minimizing exposure.

  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation of dust.[10]

  • Containment: For weighing procedures, consider using an exhausted balance enclosure or the "tare method" described in Section 3 to minimize the dispersal of the powder.[2]

Section 3: Detailed Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical for ensuring laboratory safety and maintaining the integrity of the compound.

Safe Weighing Protocol for Solid this compound

The fine, powdered nature of this compound presents an inhalation risk. The following "tare method" is recommended to minimize exposure when a balance cannot be placed inside a fume hood.

Objective: To accurately weigh a specific amount of this compound while minimizing the risk of airborne particle generation.

Materials:

  • This compound (solid)

  • Analytical balance

  • Spatula

  • Sealable container (e.g., vial with a screw cap)

  • Appropriate PPE (lab coat, safety glasses, chemical-resistant gloves)

  • Chemical fume hood

Procedure:

  • Preparation: Don all required PPE. Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • Taring the Container: Place the empty, sealed container on the analytical balance and press the "tare" or "zero" button. The balance should read 0.0000 g.

  • Transfer to Fume Hood: Move the tared container to the chemical fume hood.

  • Adding the Compound: Inside the fume hood, carefully open the stock bottle of this compound. Using a clean spatula, add the approximate desired amount of the powder to the tared container.

  • Sealing: Securely close the lid of the container with the added powder.

  • Weighing: Transport the sealed container back to the analytical balance. The reading on the balance will be the exact weight of the powder added.

  • Adjusting the Weight (if necessary): If more or less powder is needed, return the sealed container to the fume hood, make the adjustment, reseal, and re-weigh.

  • Documentation: Record the final weight.

G cluster_prep Preparation cluster_weigh Weighing Procedure cluster_dissolve Dissolution prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 tare Tare sealed container on balance prep2->tare add_powder Add powder to container in fume hood tare->add_powder Move container seal Seal container add_powder->seal weigh_final Weigh sealed container seal->weigh_final Move container adjust Adjust weight in fume hood (if needed) weigh_final->adjust Correction needed? dissolve Add solvent in fume hood weigh_final->dissolve Weight correct adjust->weigh_final G cluster_synthesis Synthetic Application start This compound intermediate Quinazoline Core Intermediate start->intermediate Multi-step Synthesis afatinib Afatinib (EGFR/HER2 Inhibitor) intermediate->afatinib Further Elaboration

References

Reactivity profile of 2-Amino-5-bromo-4-fluorophenol's functional groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 2-Amino-5-bromo-4-fluorophenol

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of this compound, a multifaceted aromatic building block crucial in medicinal chemistry and organic synthesis.[1] The molecule's reactivity is governed by the complex interplay of four distinct functional groups: a strongly activating hydroxyl group, a powerful activating amino group, and two deactivating but ortho, para-directing halogen atoms (bromo and fluoro). This document dissects the individual contributions of each substituent—examining their impact on the molecule's acidic and basic properties, and their directing and activating effects in electrophilic aromatic substitution. We further explore the synergistic effects that determine the regioselectivity of chemical transformations and provide field-proven experimental protocols for key reactions, including functional group protection, electrophilic substitution, and diazotization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this versatile intermediate.

Molecular Structure and Electronic Landscape

This compound is a polysubstituted benzene derivative. Its reactivity is not merely the sum of its parts but a result of the competing and reinforcing electronic effects of its functional groups. The hydroxyl (-OH) and amino (-NH2) groups are potent activating groups, donating electron density to the aromatic ring primarily through the mesomeric effect (+M). Conversely, the fluorine and bromine atoms are deactivating, withdrawing electron density through the inductive effect (-I), although they also weakly donate via a +M effect.

The overall electronic character of the aromatic ring is a delicate balance of these forces. The powerful +M effects of the amino and hydroxyl groups dominate, rendering the ring highly electron-rich and thus exceptionally susceptible to electrophilic attack.

Electronic_Effects cluster_molecule This compound cluster_legend Electronic Effects C1 C C2 C C1->C2 O O C1->O C3 C C2->C3 N N C2->N C4 C C3->C4 C5 C C4->C5 F F C4->F C6 C C5->C6 Br Br C5->Br C6->C1 N->C2 -I N->C2 +M (Strong) O->C1 -I O->C1 +M F->C4 -I (Strong) F->C4 +M (Weak) Br->C5 -I (Moderate) Br->C5 +M (Weak) Inductive Inductive Effect (-I) (Electron Withdrawing) Mesomeric Mesomeric Effect (+M) (Electron Donating)

Caption: Inductive (-I) and Mesomeric (+M) effects in this compound.

Analysis of Functional Group Reactivity

The Hydroxyl (-OH) Group: A Potent Activator
  • Reactivity in Electrophilic Aromatic Substitution (EAS): The hydroxyl group is one of the most powerful activating substituents, strongly directing incoming electrophiles to the ortho and para positions.[6][7][8] Its activating nature stems from the ability of the oxygen's lone pairs to delocalize into the benzene ring, stabilizing the carbocation intermediate (arenium ion) formed during substitution.[6] Treatment with a base to form the phenoxide anion further enhances this activating effect, making the ring extremely nucleophilic.[9]

  • Other Reactions: The hydroxyl group can undergo O-alkylation (Williamson ether synthesis) and O-acylation to form esters, typically after conversion to the more nucleophilic phenoxide.[7]

The Amino (-NH2) Group: A Dominant Force
  • Basicity: As an aromatic amine, the basicity is significantly lower than that of aliphatic amines. This is due to the delocalization of the nitrogen's lone pair of electrons into the π-system of the benzene ring, making them less available for protonation.[10][11][12] The presence of electron-withdrawing halogens further decreases the basicity.[13][14] Conversely, the electron-donating hydroxyl group will slightly increase basicity. The amino group will be protonated to form an anilinium ion (-NH3+) in strongly acidic media.

  • Reactivity in EAS: Like the hydroxyl group, the amino group is a powerful activating, ortho, para-directing substituent due to its strong +M effect.[15] Its activating influence is so potent that reactions like bromination can be difficult to control, often leading to polysubstitution.[15] It is crucial to note that under strongly acidic conditions, the protonated anilinium ion becomes a meta-directing deactivator.

  • Other Reactions: The amino group is a strong nucleophile and readily undergoes N-acylation and N-alkylation. Acylation, often with acetic anhydride, is a common strategy to protect the amino group and moderate its high reactivity, preventing side reactions during EAS.[15] It can also be converted to a diazonium salt (Ar-N2+) using nitrous acid (generated from NaNO2 and a strong acid), which is a versatile intermediate for introducing a wide array of other functional groups (e.g., via Sandmeyer or Schiemann reactions).

The Halogen Substituents (-Br and -F): The Deactivating Directors
  • Electronic Effects: Halogens present a unique case where two opposing effects are at play. They are strongly electronegative and withdraw electron density from the ring via the inductive (-I) effect, which deactivates the ring towards EAS compared to benzene. However, they possess lone pairs that can be donated to the ring through the mesomeric (+M) effect. This +M effect, though weaker than the -I effect, is responsible for directing incoming electrophiles to the ortho and para positions by stabilizing the corresponding arenium ion intermediates.[16]

  • Reactivity in Nucleophilic Aromatic Substitution (SNAr): The presence of two halogen atoms, particularly fluorine, introduces the possibility of SNAr. This reaction is typically favored on electron-poor aromatic rings.[17] While the ring of this compound is electron-rich, making classical SNAr challenging, specialized catalytic systems or the generation of radical intermediates can facilitate such transformations on otherwise inert aryl halides.[18][19][20]

Synergistic Reactivity: Predicting Reaction Outcomes

The true reactivity of this molecule lies in the synergy of its functional groups. The most critical aspect for a synthetic chemist is predicting the regioselectivity of electrophilic aromatic substitution.

Regioselectivity in Electrophilic Aromatic Substitution

The substitution pattern is dictated by the most powerful activating groups, which are the -OH and -NH2 groups.[21][22] We must analyze the directing influence on the two unsubstituted positions on the ring: C3 and C6.

  • Position C3: This position is ortho to both the -OH group and the -NH2 group. Both strongly direct to this position.

  • Position C6: This position is para to the -OH group and ortho to the -Br group. The -OH group strongly directs para, and the -Br group directs ortho.

  • Dominant Director: The para-directing influence of the hydroxyl group is exceptionally strong.

  • Steric Hindrance: The C3 position is sterically encumbered, being situated between the relatively bulky amino and hydroxyl groups. The C6 position is less hindered.

  • Consensus: The C6 position is activated by the para-directing -OH group and the ortho-directing -Br group, representing a consensus of directing effects.

Therefore, electrophilic substitution reactions are expected to occur predominantly at the C6 position.

Regioselectivity Mol This compound OH -OH Group (Strong Activator) Mol->OH NH2 -NH2 Group (Strong Activator) Mol->NH2 Br -Br Group (Weak Deactivator) Mol->Br C3 Position C3 (Sterically Hindered) OH->C3 ortho-directing C6 Position C6 (Major Product) OH->C6 para-directing (Strong) NH2->C3 ortho-directing Br->C6 ortho-directing Conclusion Conclusion: Electrophilic attack is favored at C6

Caption: Directing effects determining the regioselectivity of electrophilic substitution.

Key Experimental Protocols

The high reactivity of this molecule necessitates carefully chosen experimental conditions to achieve desired outcomes.

Protocol 1: Protective N-Acetylation

This protocol is essential for moderating the reactivity of the amino group and preventing oxidation or polysubstitution during subsequent electrophilic reactions.[15]

Methodology:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or pyridine at room temperature.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise while maintaining the temperature.

  • Allow the reaction to stir at room temperature for 1-2 hours, monitoring completion by TLC.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the N-acetylated product.

  • Filter the solid, wash with cold water, and dry under vacuum.

Causality: The highly nucleophilic amino group reacts preferentially with the electrophilic acetic anhydride. Pyridine acts as a base to neutralize the acetic acid byproduct. This conversion to an amide group significantly attenuates the activating effect, allowing for more controlled downstream chemistry.

Protocol 2: Electrophilic Bromination at C6

This protocol demonstrates a typical EAS reaction on the protected substrate.

Methodology:

  • Dissolve the N-acetylated this compound (1.0 eq) in a solvent like acetic acid or DMF.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

  • Stir the mixture for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with sodium thiosulfate solution to remove any unreacted bromine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Causality: Even with the moderated activity of the acetamide group, the ring remains highly activated by the hydroxyl group. NBS is chosen as a mild source of electrophilic bromine to avoid over-reaction. The reaction proceeds at the sterically accessible and electronically favored C6 position.

Experimental_Workflow Start 2-Amino-5-bromo- 4-fluorophenol Protection Step 1: N-Acetylation (Acetic Anhydride, Pyridine) Start->Protection Protected_Intermediate N-acetylated Intermediate Protection->Protected_Intermediate EAS Step 2: Bromination (NBS, Acetic Acid) Protected_Intermediate->EAS Substituted_Product 6-Bromo-N-acetyl Intermediate EAS->Substituted_Product Deprotection Step 3: Deprotection (Acid/Base Hydrolysis) Substituted_Product->Deprotection Final_Product Final Product: 2-Amino-5,6-dibromo- 4-fluorophenol Deprotection->Final_Product

Caption: A typical workflow involving protection, substitution, and deprotection.

Data Summary Table

Functional GroupElectronic EffectActivating/DeactivatingDirecting EffectAcidity/BasicityKey Reactions
-OH (Hydroxyl)-I, +M (dominant)Strong Activatorortho, paraWeakly AcidicO-Alkylation, O-Acylation
-NH2 (Amino)-I, +M (dominant)Strong Activatorortho, paraWeakly BasicN-Alkylation, N-Acylation, Diazotization
-F (Fluoro)-I (dominant), +MDeactivatorortho, paraN/APotential SNAr leaving group
-Br (Bromo)-I (dominant), +MDeactivatorortho, paraN/APotential SNAr leaving group

Conclusion

This compound possesses a rich and complex reactivity profile defined by the synergistic and antagonistic interactions of its four functional groups. The potent activating and directing effects of the hydroxyl and amino groups dominate the molecule's chemistry, making the aromatic ring highly susceptible to electrophilic attack, primarily at the C6 position. The halogen substituents, while deactivating, play a crucial role in fine-tuning the ring's electronics and serve as ortho, para-directors. A thorough understanding of these principles, coupled with strategic functional group manipulations such as protection, allows chemists to harness the synthetic potential of this molecule as a versatile scaffold for the development of novel pharmaceuticals and complex organic materials.

References

A Senior Application Scientist's Guide to 2-Amino-5-bromo-4-fluorophenol: Sourcing, Purity, and Analytical Best Practices for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. The success of a multi-step synthesis, the validity of biological screening results, and the ultimate safety and efficacy of a therapeutic candidate can often be traced back to the quality of its fundamental building blocks. 2-Amino-5-bromo-4-fluorophenol, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is one such critical component. Its unique trifunctionalized aromatic core, featuring an amine, a bromine, and a fluorine, offers a versatile scaffold for the construction of complex molecular architectures, particularly in the realm of kinase inhibitors.[1][2]

This in-depth technical guide provides a comprehensive overview of the commercial landscape for this compound, delves into the critical importance of purity grades, and offers detailed, field-proven analytical methodologies for its characterization. My aim is to equip you with the expertise to not only source this vital intermediate but to confidently assess its quality for your specific research and development needs.

Part 1: The Commercial Landscape: Sourcing this compound

A reliable and consistent supply of high-quality this compound is the first step in any successful research campaign. The following table summarizes a selection of commercial suppliers and the typical purity grades they offer. It is crucial to note that while "catalog" purity is a good starting point, requesting a lot-specific Certificate of Analysis (CoA) is an indispensable part of the procurement process for any GMP or GLP-regulated work.

SupplierCAS NumberTypical Purity Grades OfferedAdditional Notes
Sigma-Aldrich 1037364-36-597%Offers various research-grade chemicals and provides access to safety data sheets and CoAs upon request.[3]
Apollo Scientific 1037364-36-5Inquire for specific purityA supplier of aromatic, heterocyclic, and aliphatic compounds for research and development.[4]
Angene 1037364-36-5Inquire for specific purityA global supplier of research chemicals and building blocks.[5]
Aaronchem 1037364-36-5Inquire for specific purityProvides a wide range of chemical products for research and development.[6]
Hoffman Fine Chemicals 1037364-36-5For laboratory purposesSpecializes in fine chemicals for research applications.[7]

Part 2: The Criticality of Purity in Drug Discovery

The seemingly minor difference between a 97% and a >99% pure starting material can have profound implications in drug discovery. The presence of impurities can lead to a cascade of undesirable outcomes, including:

  • Side Reactions and Reduced Yields: Reactive impurities can interfere with subsequent synthetic steps, leading to the formation of byproducts, reducing the yield of the desired compound, and complicating purification.

  • False Positives and Negatives in Biological Screening: Impurities with their own biological activity can lead to misleading results in high-throughput screening, causing a research team to either pursue a dead-end lead or abandon a promising one.

  • Toxicity: Impurities may be toxic, and their presence in an API can have serious safety implications. Regulatory agencies have stringent requirements for the identification and control of impurities in drug substances.

  • Alteration of Physicochemical Properties: Impurities can affect the crystallinity, solubility, and stability of the final compound, which are critical parameters for drug formulation and bioavailability.

The unique substitution pattern of this compound makes it a valuable precursor for kinase inhibitors.[1][2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of selective kinase inhibitors is a major focus of modern drug discovery. The presence of halogen atoms like bromine and fluorine in drug candidates can significantly enhance their biological activity and pharmacokinetic properties.[8][9] Therefore, ensuring the isomeric and chemical purity of this compound is not just a matter of good laboratory practice; it is a fundamental requirement for the synthesis of potentially life-saving medicines.

Part 3: Analytical Workflow for Purity Determination

A multi-pronged analytical approach is essential for a comprehensive assessment of the purity of this compound. The following diagram illustrates a logical workflow for the characterization of this intermediate.

G cluster_0 Procurement and Initial Assessment cluster_1 Purity Verification cluster_2 Decision Receive Material Receive Material Visual Inspection Visual Inspection Receive Material->Visual Inspection Review CoA Review CoA Visual Inspection->Review CoA HPLC_Analysis HPLC-UV Analysis (Purity, Impurity Profile) Review CoA->HPLC_Analysis NMR_Analysis NMR Spectroscopy (Identity, Structural Integrity) HPLC_Analysis->NMR_Analysis Accept_Reject Accept or Reject Batch NMR_Analysis->Accept_Reject

Caption: A typical workflow for the quality assessment of incoming this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Reversed-phase HPLC with UV detection is the workhorse for determining the purity of aromatic compounds like this compound.[10][11][12] It allows for the separation and quantification of the main component from its impurities.

Experimental Protocol: RP-HPLC Method

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

Causality Behind Experimental Choices:

  • C18 Column: The nonpolar C18 stationary phase is ideal for retaining and separating moderately polar aromatic compounds.

  • Acidified Mobile Phase: The addition of phosphoric acid to the aqueous mobile phase protonates the amino group of the analyte, leading to sharper peaks and improved chromatographic performance.

  • Gradient Elution: A gradient from a low to a high concentration of the organic modifier (acetonitrile) allows for the elution of a wide range of compounds with varying polarities, ensuring that both the main peak and any potential impurities are well-resolved.

  • UV Detection at 254 nm: Aromatic compounds typically exhibit strong absorbance at this wavelength, providing good sensitivity. A DAD can be used to acquire spectra across a range of wavelengths to aid in peak identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

While HPLC provides information on purity, NMR spectroscopy is indispensable for confirming the chemical structure of the main component and identifying any structurally related impurities.[13][14] Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice for dissolving phenols and amines.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. The aromatic region (typically 6-8 ppm) will be of particular interest. The integration of the peaks should correspond to the number of protons in the molecule.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.

Expected Spectral Features (based on analogous compounds): [15][16]

  • ¹H NMR: Expect distinct signals in the aromatic region corresponding to the protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the positions of the amino, bromo, fluoro, and hydroxyl groups. The protons of the amino and hydroxyl groups will likely appear as broad singlets.

  • ¹³C NMR: Expect six signals in the aromatic region. The carbons attached to the electronegative fluorine, oxygen, and bromine atoms will have characteristic chemical shifts.

The following diagram illustrates the analytical workflow for purity verification.

G Sample Sample HPLC_Prep HPLC_Prep Sample->HPLC_Prep Prepare for HPLC NMR_Prep NMR_Prep Sample->NMR_Prep Prepare for NMR HPLC_Run HPLC_Run HPLC_Prep->HPLC_Run Inject NMR_Run NMR_Run NMR_Prep->NMR_Run Acquire Spectra HPLC_Data HPLC_Data HPLC_Run->HPLC_Data Process Data NMR_Data NMR_Data NMR_Run->NMR_Data Process Spectra Purity_Report Purity_Report HPLC_Data->Purity_Report Calculate Purity (%) Structure_Confirm Structure_Confirm NMR_Data->Structure_Confirm Confirm Structure Final_Assessment Final_Assessment Purity_Report->Final_Assessment Structure_Confirm->Final_Assessment

Caption: Workflow for the analytical verification of this compound purity and identity.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. A thorough understanding of its commercial availability, the critical importance of its purity, and the robust analytical methods for its characterization are essential for any scientist working in this field. By implementing the workflows and methodologies outlined in this guide, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible results, and ultimately accelerating the journey from the laboratory to the clinic.

References

Methodological & Application

2-Amino-5-bromo-4-fluorophenol as a building block for kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 2-Amino-5-bromo-4-fluorophenol: A Strategic Building Block for the Synthesis of Next-Generation Kinase Inhibitors

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy. The design of these inhibitors often relies on "privileged scaffolds" that can be chemically elaborated to achieve high potency and selectivity. This document provides a detailed technical guide on the strategic application of This compound , a trifunctional building block uniquely suited for the rapid generation of diverse kinase inhibitor libraries. We will explore the inherent chemical advantages of this reagent, provide detailed protocols for its key transformations, and illustrate its potential in constructing complex, biologically active molecules.

The Strategic Advantage: Physicochemical Properties and Functional Group Analysis

The utility of this compound in drug discovery is derived from the specific arrangement of its three key functional regions: the amino group, the phenolic hydroxyl, and the bromo-fluoro substituted aromatic ring.

Physicochemical Data

A summary of the key computed properties for this compound is presented below. These properties are foundational for understanding its reactivity and behavior in synthetic and biological systems.

PropertyValueSource
Molecular Formula C₆H₅BrFNOPubChem[2]
Molecular Weight 206.01 g/mol PubChem[2], BIOFOUNT[3]
CAS Number 1037364-36-5BIOFOUNT[3]
Predicted pKa 8.21 ± 0.23ChemicalBook[4]
Predicted Density 1.863 g/cm³ChemicalBook[4]
Physical Form Dark brown powderChemicalBook[4]
The Role of Each Functional Group in Synthesis and Binding

The unique trifunctional nature of this building block provides three distinct points for chemical modification, allowing for a combinatorial approach to library synthesis.

  • Amino Group (-NH₂): This primary amine is a versatile nucleophile and a key hydrogen bond donor. It serves as an ideal handle for forming amides, sulfonamides, or ureas, which are common moieties in kinase inhibitors responsible for anchoring to the hinge region of the kinase ATP-binding pocket.[5]

  • Phenolic Hydroxyl Group (-OH): The hydroxyl group can act as a hydrogen bond donor/acceptor. Synthetically, it is a precursor for ether linkages (via Williamson ether synthesis), which allows for the introduction of side chains that can target solvent-exposed regions of the kinase or improve pharmacokinetic properties.

  • Bromo Substituent (-Br): The bromine atom is the cornerstone of the molecule's versatility. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.[6][7] This enables the facile introduction of a wide array of aryl, heteroaryl, or alkyl groups, which is critical for exploring the structure-activity relationship (SAR) and optimizing inhibitor potency and selectivity.

  • Fluoro Substituent (-F): The strategic placement of a fluorine atom provides multiple advantages. Fluorine is a strong electron-withdrawing group, which can modulate the pKa of the nearby phenolic hydroxyl and amino groups, potentially enhancing binding interactions.[8] Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of a drug candidate.[8][9] Critically, the polarized fluorine atom can participate in favorable halogen bonding interactions with backbone carbonyls in the kinase active site, an interaction increasingly recognized for its role in conferring affinity and specificity.[10][11][12]

Synthetic Pathways and Key Transformations

The power of this compound lies in its ability to undergo sequential, regioselective reactions. A general workflow is presented below, illustrating how diverse chemical spaces can be explored from a single starting material.

G A 2-Amino-5-bromo- 4-fluorophenol B Suzuki / Cross-Coupling (at -Br site) A->B C N-Acylation / Urea Formation (at -NH2 site) A->C D O-Alkylation (at -OH site) A->D E Aryl/Heteroaryl Substituted Intermediate B->E H Diverse Kinase Inhibitor Scaffolds B->H F N-Functionalized Intermediate C->F C->H G O-Functionalized Intermediate D->G E->C E->H F->B F->H G->H

Caption: General synthetic workflow for library generation.
Core Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura reaction, a robust method for creating a C-C bond at the bromine position. This is arguably the most critical first step in elaborating the scaffold.[6][7]

Rationale: The Suzuki-Miyaura coupling is chosen for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters. This allows for the rapid introduction of diverse aromatic and heteroaromatic systems. The use of a palladium catalyst, a phosphine ligand, and a base is essential for the catalytic cycle to proceed efficiently. An inert atmosphere is required to prevent the oxidation and deactivation of the palladium(0) active species.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv) or Pd(dppf)Cl₂ (0.05 equiv)

  • Triphenylphosphine [PPh₃] (0.08 equiv) or suitable ligand like SPhos, XPhos

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1, or DME)

  • Round-bottom flask, condenser, magnetic stirrer

  • Nitrogen or Argon gas supply

Step-by-Step Procedure:

  • To a dry round-bottom flask, add this compound (1.0 equiv), the chosen arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., PPh₃) to the flask.

  • Under a positive flow of inert gas, add the anhydrous solvent mixture (e.g., 1,4-dioxane and degassed water). The total volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel to yield the desired biaryl product.

Self-Validation: The success of the reaction can be confirmed by NMR spectroscopy (disappearance of the starting material signals and appearance of new aromatic signals from the coupled partner) and mass spectrometry (observation of the correct molecular ion peak for the product).

Application in Kinase Inhibitor Scaffolds: A Conceptual Design

Kinase inhibitors typically function by competing with ATP for binding to the enzyme's active site. A common strategy involves a "hinge-binding" motif, a lipophilic pocket, and a solvent-front region. This compound is an ideal starting point for building molecules that satisfy these requirements.

Context: A Generic Tyrosine Kinase Signaling Pathway

Kinase inhibitors are designed to interrupt signaling cascades that drive cell proliferation and survival. The diagram below illustrates a simplified receptor tyrosine kinase (RTK) pathway, a frequent target in oncology.

G cluster_0 cluster_1 cluster_2 A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binds D RAS B->D Activates C KINASE INHIBITOR C->B INHIBITS E RAF D->E F MEK E->F G ERK F->G H Transcription Factors G->H I Gene Expression (Proliferation, Survival) H->I

Caption: Simplified RTK signaling pathway and point of inhibition.
Example Synthetic Scheme: From Building Block to Inhibitor

The following scheme illustrates a hypothetical two-step synthesis of a potential kinase inhibitor scaffold. The first step is the Suzuki coupling detailed in Protocol 2.1, followed by a urea formation reaction at the amino group.

G Start 2-Amino-5-bromo- 4-fluorophenol React1 Aryl-B(OH)2, Pd Catalyst, Base (Protocol 2.1) Intermediate Suzuki Product React2 Aryl-N=C=O (Isocyanate), Solvent Final Final Inhibitor Scaffold React1->Intermediate React2->Final

References

Strategic Nitration of 2-Amino-5-bromo-4-fluorophenol: A Detailed Protocol for Synthesizing Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract: Nitrated aminophenol derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals and fine chemicals. Their synthesis, however, requires precise control over reaction conditions to achieve the desired regioselectivity and ensure operational safety. This application note provides a comprehensive, field-proven protocol for the nitration of 2-Amino-5-bromo-4-fluorophenol. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental guide, outline critical safety procedures, and describe methods for product characterization. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and well-understood methodology for synthesizing these valuable intermediates.

Mechanistic Rationale and Regioselective Considerations

The nitration of an aromatic ring is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process involves the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the electron-rich aromatic ring.[1] In the context of highly substituted phenols like this compound, the reaction's outcome is dictated by the cumulative electronic and steric effects of the existing substituents.

1.1. Generation of the Electrophile The nitronium ion is typically generated in situ by reacting concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic NO₂⁺ ion.[2]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

1.2. Directing Effects and Regioselectivity The regiochemical outcome of the nitration is determined by the directing effects of the substituents already present on the phenol ring. The groups on the this compound substrate are:

  • -OH (Hydroxyl): A very strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.[3]

  • -NH₂ (Amino): Also a very strong activating group and an ortho, para-director. Its activating effect is comparable to or even stronger than the hydroxyl group.

  • -F (Fluoro) and -Br (Bromo): These halogens are deactivating due to their inductive electron-withdrawing effect, but they are ortho, para-directors because of their ability to donate electron density via resonance.

In this polysubstituted system, the powerful activating effects of the -OH and -NH₂ groups dominate, making the ring highly susceptible to electrophilic attack.[4] The potential sites for nitration are positions 3 and 6.

  • Position 3: ortho to the -NH₂ group and meta to the -OH group.

  • Position 6: ortho to the -OH group and meta to the -NH₂ group.

Given the strong ortho-directing nature of both activating groups, nitration is highly favored at these positions. Steric hindrance can also influence the final product distribution.[5] The bulky bromine atom at position 5 may sterically hinder attack at position 6 to some extent, but the electronic activation from the adjacent hydroxyl group is a powerful directing force. The most probable major product is 2-Amino-5-bromo-4-fluoro-6-nitrophenol , driven by the dominant directing effect of the hydroxyl group.

Critical Safety Protocols for Aromatic Nitration

Nitration reactions are energetically favorable and highly exothermic, posing significant safety risks if not managed properly.[6] Adherence to strict safety protocols is mandatory.

  • Chemical Hazards: Concentrated nitric acid and sulfuric acid are extremely corrosive and are powerful oxidizing agents.[7][8] They can cause severe chemical burns upon contact and release toxic fumes.[8] The organic substrate and product may also be irritants or toxic.

  • Thermal Runaway: The high exothermicity of the reaction can lead to a rapid, uncontrolled increase in temperature and pressure (thermal runaway), potentially causing violent reaction, boiling over, or an explosion.[6][9] This risk is mitigated by slow, controlled addition of the nitrating agent at low temperatures.

  • Engineering Controls: All operations must be conducted inside a certified chemical fume hood with adequate ventilation to prevent inhalation of acid vapors and nitrogen oxides.[9] An emergency eyewash station and safety shower must be immediately accessible.[7][8]

  • Personal Protective Equipment (PPE): At a minimum, this includes:

    • Chemical splash goggles and a full-face shield.

    • Acid-resistant gloves (e.g., butyl rubber or Viton®).

    • A flame-resistant lab coat.[9]

  • Waste Disposal & Spill Management: All waste, including aqueous layers from work-up, must be neutralized and disposed of according to institutional and local environmental regulations.[10] Do not mix nitric acid waste with other waste streams, especially organic solvents.[10] Have a spill kit with a neutralizer (e.g., sodium carbonate or sodium bicarbonate) readily available.[10]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All glassware should be thoroughly dried before use.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier Example
This compound≥98% PuritySigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)98%Fisher Scientific
Concentrated Nitric Acid (HNO₃)70%VWR
Dichloromethane (DCM)ACS GradeMerck
Saturated Sodium Bicarbonate (NaHCO₃) soln-Lab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)-Lab-prepared
Deionized Water--
Ice--

3.2. Equipment Setup

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel (60 mL)

  • Low-temperature thermometer

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

3.3. Step-by-Step Reaction Procedure

  • Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 2.07 g, 10 mmol) in 50 mL of dichloromethane.

  • Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0–5 °C.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (5 mL) dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

  • Nitrating Mixture Preparation: In a separate beaker or flask cooled in an ice bath, prepare the nitrating mixture by slowly adding concentrated nitric acid (0.7 mL, ~10.5 mmol) to concentrated sulfuric acid (2 mL).[11] Caution: This mixing is exothermic. Allow this mixture to cool to 0–5 °C.

  • Nitration: Transfer the cold nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the cooled solution of the aminophenol over a period of 30-45 minutes.[11] Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0–5 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture over a beaker containing approximately 100 g of crushed ice with vigorous stirring. This will quench the reaction and dilute the acid.

  • Work-up & Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic (DCM) layer.

    • Extract the aqueous layer twice more with 30 mL portions of DCM.

    • Combine all organic layers.

  • Neutralization: Wash the combined organic layers sequentially with:

    • 50 mL of deionized water.

    • 50 mL of saturated sodium bicarbonate solution (carefully, to neutralize residual acid - may cause gas evolution).

    • 50 mL of brine (saturated NaCl solution).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

3.4. Purification The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by flash column chromatography on silica gel to yield the pure nitrated derivative.

Characterization of the Nitrated Product

Confirmation of the product's structure and purity is achieved through standard analytical techniques.[12]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for:

    • -NO₂ group: Strong asymmetric and symmetric stretches around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.

    • -OH group: A broad peak around 3200-3500 cm⁻¹.

    • -NH₂ group: Two sharp peaks in the 3300-3500 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The introduction of the electron-withdrawing nitro group will cause a downfield shift in the signals of the remaining aromatic protons. The disappearance of a proton signal from the starting material and the appearance of a new aromatic signal pattern will confirm the substitution.

    • ¹³C NMR: The carbon atom attached to the nitro group will show a significant downfield shift.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the nitrated product (C₆H₄BrFN₂O₃).[13] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Data Summary and Visual Workflow

Table 1: Key Reaction Parameters

ParameterValueRationale
SubstrateThis compoundStarting material for synthesis.
Nitrating AgentHNO₃ / H₂SO₄ mixtureGenerates the required NO₂⁺ electrophile.[2]
Stoichiometry (NO₂⁺)1.05 equivalentsA slight excess ensures complete conversion of the starting material.
SolventDichloromethane (DCM)Inert solvent that dissolves the substrate.
Reaction Temperature0–5 °CCritical for controlling the exothermic reaction and preventing side products.[6]
Reaction Time1-2 hours post-additionSufficient time for the reaction to proceed to completion.
Work-upIce quench, extraction, neutralizationSafely stops the reaction and isolates the crude product.

Diagrams

Nitration Mechanism cluster_start Reactants cluster_intermediate Reaction Intermediate cluster_product Product Start_Mol 2-Amino-5-bromo- 4-fluorophenol Sigma_Complex Arenium Ion (Sigma Complex) Start_Mol->Sigma_Complex Electrophilic Attack Reagents HNO₃ / H₂SO₄ Electrophile NO₂⁺ (Nitronium Ion) Reagents->Electrophile Generates Electrophile->Sigma_Complex Product_Mol 2-Amino-5-bromo-4-fluoro- 6-nitrophenol Sigma_Complex->Product_Mol Deprotonation Byproduct H⁺ Sigma_Complex->Byproduct

Caption: The electrophilic aromatic substitution mechanism for the nitration of the phenol derivative.

Experimental Workflow A 1. Dissolve Substrate in DCM B 2. Cool to 0-5 °C in Ice Bath A->B D 4. Slow Dropwise Addition of Nitrating Agent B->D C 3. Prepare Nitrating Agent (HNO₃/H₂SO₄) & Cool C->D E 5. Monitor Reaction by TLC D->E F 6. Quench Reaction on Ice E->F G 7. Liquid-Liquid Extraction F->G H 8. Neutralize & Wash Organic Layer G->H I 9. Dry & Evaporate Solvent H->I J 10. Purify Product (Recrystallization/Chromatography) I->J K 11. Characterize (NMR, IR, MS) J->K

Caption: A flowchart of the experimental procedure from setup to final product characterization.

Conclusion

The protocol detailed herein provides a robust and reliable method for the regioselective nitration of this compound. By understanding the underlying chemical principles and adhering strictly to the safety and procedural guidelines, researchers can effectively synthesize the target 6-nitro derivative. This intermediate serves as a valuable precursor for further elaboration in drug discovery and development programs, enabling the creation of more complex molecular architectures.

References

Application Note: High-Throughput Analysis of Halogenated Phenols in Environmental Samples by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

Halogenated phenols are a class of environmental contaminants originating from industrial processes such as the manufacturing of pesticides, dyes, and pharmaceuticals, as well as from the disinfection of water.[1] Due to their toxicity and persistence, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have classified several of these compounds as priority pollutants.[1] This application note provides a comprehensive guide to the analysis of halogenated phenols using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We present detailed, field-proven protocols for sample preparation, chromatographic separation, and detection, along with an in-depth discussion of the scientific principles underpinning the methodological choices.

Introduction: The Analytical Challenge of Halogenated Phenols

Halogenated phenols are characterized by a hydroxyl group attached to a benzene ring, with one or more hydrogen atoms replaced by halogens (e.g., chlorine, bromine). Their polarity, volatility, and potential for isomerization present unique challenges for analytical separation and detection. The choice between HPLC and GC-MS is often dictated by the specific congeners of interest, the sample matrix, and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) is well-suited for the direct analysis of these polar compounds without the need for derivatization. Coupled with Ultraviolet (UV) or Diode Array Detection (DAD), HPLC offers a robust and straightforward approach for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, provides exceptional selectivity and sensitivity, making it the preferred method for trace-level analysis and unambiguous identification.[2] However, the polar and often non-volatile nature of phenols necessitates a derivatization step to improve their chromatographic behavior and prevent peak tailing.[3]

This guide will explore both techniques, providing researchers with the necessary tools to develop and validate reliable analytical methods for halogenated phenols.

High-Performance Liquid Chromatography (HPLC) Methodology

HPLC is a powerful technique for the separation and quantification of halogenated phenols, particularly in less complex matrices or when derivatization is undesirable. The choice of stationary and mobile phases is critical for achieving optimal separation of these closely related compounds.

Causality Behind Experimental Choices in HPLC
  • Stationary Phase: A C18 (octadecylsilyl) reversed-phase column is the workhorse for phenol analysis. The nonpolar nature of the C18 stationary phase allows for the retention of the moderately nonpolar phenol molecules through hydrophobic interactions. The degree of halogenation and the position of the halogens on the phenol ring will influence the extent of this interaction, enabling separation. For enhanced separation of isomers, a biphenyl stationary phase can provide alternative selectivity due to π-π interactions with the aromatic ring of the phenols.[4]

  • Mobile Phase: A gradient elution using a mixture of acidified water and an organic solvent (typically acetonitrile or methanol) is employed. Acidifying the aqueous component (e.g., with formic or phosphoric acid to a pH of ~2-3) suppresses the ionization of the phenolic hydroxyl group (pKa ~7-10).[5] This ensures that the phenols are in their neutral, less polar form, leading to better retention, sharper peaks, and improved chromatographic resolution. The organic modifier is gradually increased to elute the more strongly retained, more hydrophobic (i.e., more halogenated) phenols.

  • Detection: UV detection is commonly set at around 280 nm, a wavelength at which most phenolic compounds exhibit significant absorbance.[6] For more comprehensive analysis and peak purity assessment, a Diode Array Detector (DAD) is recommended.

Sample Preparation for HPLC Analysis: Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for the pre-concentration and cleanup of phenols from aqueous samples, offering advantages over traditional liquid-liquid extraction (LLE) in terms of reduced solvent consumption and potential for automation.[7]

The following workflow outlines a typical SPE procedure for extracting halogenated phenols from water samples.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample 1. Acidify Water Sample (1 L) to pH ≤ 2 with HCl Spike 2. Spike with Surrogates Sample->Spike Condition 3. Condition SPE Cartridge (e.g., Polystyrene-Divinylbenzene) with Methanol and Acidified Water Load 4. Load Sample onto Cartridge Condition->Load Wash 5. Wash Cartridge to Remove Interferences (e.g., with acidified water) Load->Wash Dry 6. Dry Cartridge under Vacuum Wash->Dry Elute 7. Elute Phenols with Dichloromethane (DCM) Dry->Elute Concentrate 8. Concentrate Eluate under Nitrogen Elute->Concentrate Reconstitute 9. Reconstitute in Mobile Phase Concentrate->Reconstitute Analyze 10. Analyze by HPLC-UV/DAD Reconstitute->Analyze

Caption: Solid-Phase Extraction (SPE) Workflow for Halogenated Phenols.

Detailed Protocol: HPLC-UV Analysis of Halogenated Phenols

Objective: To quantify a mixture of halogenated phenols in a water sample.

Materials:

  • HPLC system with UV or DAD detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • SPE cartridges (e.g., polystyrene-divinylbenzene, 500 mg)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or phosphoric acid

  • Standards of target halogenated phenols

  • Glassware, syringes, and 0.45 µm filters

Procedure:

  • Sample Preparation (as per SPE workflow): a. Acidify 250 mL of the water sample to pH 2.0 with phosphoric acid.[5] b. Condition an SPE cartridge by passing 3 mL of tetrahydrofuran, 3 mL of methanol, and then 3 mL of water (pH 2.0) through it.[5] c. Load the acidified water sample onto the cartridge at a flow rate of approximately 5 mL/min.[5] d. Wash the cartridge with 2 mL of water.[5] e. Dry the cartridge under vacuum for at least 3 minutes.[5] f. Elute the retained phenols with 3 mL of tetrahydrofuran.[5] g. Concentrate the eluate to approximately 0.2 mL under a gentle stream of nitrogen.[5] h. Reconstitute the final volume to 0.5 mL with water and filter through a 0.45 µm membrane.[5]

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 20% B to 50% B over 25 minutes, then to 100% B in 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 280 nm

  • Calibration: a. Prepare a series of calibration standards of the target halogenated phenols in the mobile phase. b. Inject each standard and construct a calibration curve by plotting peak area against concentration.

  • Analysis: a. Inject the prepared sample extract. b. Identify the halogenated phenols by comparing their retention times with those of the standards. c. Quantify the concentration of each analyte using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodology

For superior sensitivity and specificity, particularly in complex matrices, GC-MS is the method of choice. The critical step in the GC-MS analysis of phenols is derivatization, which is necessary to overcome their inherent polarity and improve their volatility.

The "Why" Behind Derivatization in GC-MS

Direct injection of underivatized phenols into a GC system often leads to poor chromatographic performance, characterized by broad, tailing peaks. This is due to the interaction of the polar hydroxyl group with active sites within the injector and on the column. Derivatization addresses this by replacing the active hydrogen of the hydroxyl group with a non-polar functional group.[8] This transformation:

  • Increases Volatility: The resulting derivative has a lower boiling point, allowing it to be more readily vaporized in the GC inlet.[8]

  • Improves Peak Shape: By masking the polar hydroxyl group, interactions with the stationary phase are reduced, leading to more symmetrical and sharper peaks.

  • Enhances Thermal Stability: Derivatives are often more stable at the high temperatures used in GC analysis.[9]

Common derivatization techniques for phenols include silylation and acetylation.

Derivatization Protocols

3.2.1. Silylation

Silylation involves the replacement of the active proton of the hydroxyl group with a trimethylsilyl (TMS) group.[8][10] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.[11]

Protocol for Silylation:

  • Evaporate the sample extract to dryness under a stream of nitrogen.

  • Add 100 µL of a suitable solvent (e.g., acetone).

  • Add 100 µL of BSTFA.

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

The reaction is typically rapid and quantitative, especially in a solvent like acetone.[11]

3.2.2. Acetylation

Acetylation, using acetic anhydride, converts the phenols into their corresponding acetate esters.[12] This can be performed directly in the aqueous sample (in situ acetylation), which simplifies the workflow.[3][13][14]

Protocol for In Situ Acetylation:

  • To an 800 mL water sample, add a suitable buffer to adjust the pH (e.g., potassium carbonate).[15]

  • Add 1 mL of acetic anhydride.

  • Stir vigorously for 5 minutes.

  • Extract the acetylated phenols with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic extract with anhydrous sodium sulfate.

  • Concentrate the extract to the desired volume for GC-MS analysis.

This in situ approach has been shown to provide good recoveries and less background interference for determining phenols at the ng/L level.[3][13]

GC-MS Workflow with Derivatization

The following diagram illustrates the complete workflow for the GC-MS analysis of halogenated phenols, incorporating the essential derivatization step.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis Extraction 1. Sample Extraction (e.g., SPE or LLE) Concentration 2. Concentrate Extract Extraction->Concentration Deriv_Agent 3. Add Derivatization Reagent (e.g., BSTFA or Acetic Anhydride) Concentration->Deriv_Agent Reaction 4. Reaction (with heating if necessary) Deriv_Agent->Reaction Injection 5. Inject Derivatized Sample Reaction->Injection Separation 6. GC Separation on Capillary Column Injection->Separation Detection 7. MS Detection (Scan or SIM mode) Separation->Detection Quantification 8. Data Analysis and Quantification Detection->Quantification

Caption: GC-MS Analysis Workflow for Halogenated Phenols.

Detailed Protocol: GC-MS Analysis of Halogenated Phenols

Objective: To identify and quantify trace levels of halogenated phenols in a water sample using GC-MS with silylation.

Materials:

  • GC-MS system with a capillary column

  • DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)

  • Acetone, dichloromethane (high purity)

  • Standards of target halogenated phenols

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation and Extraction: a. Extract the phenols from a 1 L water sample using the SPE protocol outlined in section 2.2. b. Concentrate the eluate to approximately 1 mL.

  • Derivatization (Silylation): a. Transfer the 1 mL extract to a clean vial and evaporate to dryness under a gentle stream of nitrogen. b. Add 100 µL of acetone to redissolve the residue. c. Add 100 µL of BSTFA. d. Seal the vial and heat at 60°C for 20 minutes. e. Allow the vial to cool to room temperature.

  • GC-MS Conditions:

    • Injector: Splitless mode at 250°C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program: Initial temperature of 60°C, hold for 3 minutes, then ramp at 10°C/min to 200°C.[3]

    • Transfer Line Temperature: 280°C

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Can be either full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

  • Data Analysis: a. Identify the derivatized phenols by comparing their retention times and mass spectra to those of the prepared standards. b. For quantification in SIM mode, monitor characteristic ions for each target analyte and its corresponding internal standard. Construct calibration curves based on the response ratios.

Data Presentation and Comparison

To facilitate method selection, the following tables summarize typical chromatographic parameters for a selection of halogenated phenols using both HPLC and GC-MS.

Table 1: HPLC-UV Retention Times for Selected Halogenated Phenols

CompoundRetention Time (min)
4-Chlorophenol12.5
2,4-Dichlorophenol15.8
2,4,6-Trichlorophenol18.2
Pentachlorophenol22.5
3-Bromophenol13.1

Note: Retention times are approximate and will vary depending on the specific column and chromatographic conditions used.

Table 2: GC-MS Data for Silylated Halogenated Phenols (SIM Mode)

Compound (as TMS derivative)Retention Time (min)Quantitation Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
4-Chlorophenol-TMS10.2200185202
2,4-Dichlorophenol-TMS11.8234219236
2,4,6-Trichlorophenol-TMS13.5268253270
Pentachlorophenol-TMS16.9338323340
3-Bromophenol-TMS10.8244229246

Note: Retention times and mass spectra are for the trimethylsilyl (TMS) derivatives.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the analysis of halogenated phenols in environmental samples. The choice of method depends on the specific analytical requirements. HPLC-UV/DAD offers a straightforward approach for direct analysis without derivatization, making it suitable for routine monitoring and less complex samples. For trace-level quantification and unambiguous identification, especially in challenging matrices, the superior sensitivity and selectivity of GC-MS, coupled with an appropriate derivatization strategy, is the preferred methodology. The protocols and insights provided in this application note serve as a comprehensive guide for researchers and scientists to develop and implement robust and reliable methods for the analysis of these important environmental contaminants.

References

Application Note: Enhancing the Analytical Detection of 2-Amino-5-bromo-4-fluorophenol Through Targeted Derivatization Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide on the derivatization of 2-Amino-5-bromo-4-fluorophenol, a halogenated aminophenol of interest in pharmaceutical and chemical synthesis. Due to its polar nature and potentially low volatility, direct analysis of this compound can be challenging. Derivatization, the process of chemically modifying the analyte, is a crucial strategy to improve its chromatographic behavior, enhance detector response, and ultimately achieve lower limits of detection. We will explore several field-proven derivatization methodologies, including silylation for Gas Chromatography-Mass Spectrometry (GC-MS), acylation for both GC and High-Performance Liquid Chromatography (HPLC), and dansylation for highly sensitive fluorescence detection. This guide offers detailed, step-by-step protocols, explains the chemical principles behind the selection of reagents, and provides a framework for method validation.

Introduction: The Rationale for Derivatization

This compound possesses two reactive functional groups: a primary amine (-NH₂) and a phenolic hydroxyl (-OH). These groups, while key to its chemical properties, impart polarity that can lead to poor peak shape, low volatility, and thermal instability, complicating analysis by techniques like gas chromatography. Derivatization addresses these challenges by replacing the active hydrogens on the amine and hydroxyl groups with less polar, more stable moieties.

The primary objectives of derivatizing this compound are:

  • Increased Volatility: Essential for GC analysis, derivatization reduces intermolecular hydrogen bonding, thereby lowering the boiling point of the analyte.

  • Improved Thermal Stability: Derivatives are often more resistant to degradation at the high temperatures of a GC injector port.

  • Enhanced Detector Response: By introducing specific chemical groups (e.g., fluorophores for fluorescence detection or halogenated groups for electron capture detection), the analyte's signal can be dramatically amplified.

  • Improved Chromatographic Separation: Derivatization can reduce peak tailing and improve resolution from matrix components.

The choice of derivatization strategy is dictated by the analytical instrumentation available and the desired sensitivity. This guide will focus on three robust and widely applicable approaches.

Analyte This compound (Polar, Low Volatility) Derivatization Derivatization Analyte->Derivatization Reacts with reagent Derivative Derivatized Analyte (Non-polar, Volatile, Detectable) Derivatization->Derivative Forms Analysis Chromatographic Analysis (GC-MS, HPLC) Derivative->Analysis Inject Data Enhanced Detection & Quantification Analysis->Data Yields

Figure 1: General workflow for the derivatization and analysis of this compound.

Silylation for GC-MS Analysis: A Volatility-Enhancing Approach

Silylation is a cornerstone derivatization technique for GC analysis, effectively converting polar -OH and -NH₂ groups into their non-polar and more volatile trimethylsilyl (TMS) ethers and amines, respectively. The reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a powerful and widely used silylating agent due to its high reactivity and the volatile nature of its byproducts.

Causality of Experimental Choices:

  • Reagent: BSTFA is highly effective for derivatizing both phenols and amines. The addition of 1% TMCS acts as a catalyst, increasing the reagent's silylating strength, which is particularly useful for any sterically hindered groups or to ensure a complete reaction.

  • Solvent: An aprotic solvent like acetonitrile or pyridine is crucial. Protic solvents (e.g., water, methanol) will react with the silylating reagent, consuming it and preventing the derivatization of the analyte. Pyridine can also act as a catalyst by scavenging the acidic proton from the phenol, enhancing its reactivity.

  • Temperature and Time: Heating the reaction mixture (e.g., 60-80°C) accelerates the derivatization process, ensuring a complete reaction within a reasonable timeframe (e.g., 30-60 minutes).

Analyte This compound (-OH, -NH₂) Reaction Reaction Heat (60-80°C) Aprotic Solvent Analyte->Reaction Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Reaction Product TMS-Derivative (-O-TMS, -N(TMS)₂) Volatile & Thermally Stable Reaction->Product Analysis GC-MS Analysis Product->Analysis

Figure 2: Chemical pathway for the silylation of this compound for GC-MS analysis.

Protocol 1: Silylation with BSTFA for GC-MS Analysis

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile or Pyridine (anhydrous, GC grade)

  • Heating block or water bath

  • GC vials with inserts

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample into a clean, dry GC vial. If the sample is in solution, transfer a known volume and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is free of water.

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile or pyridine to the dried sample. Vortex briefly to dissolve.

  • Derivatization: Add 100 µL of BSTFA (+ 1% TMCS) to the vial. Seal the vial tightly with a PTFE-lined cap.

  • Incubation: Vortex the mixture for 30 seconds. Place the vial in a heating block or water bath set to 70°C for 45 minutes to facilitate the reaction.

  • Cooling and Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.

Acylation Strategies: Tailoring for GC-ECD and HPLC-UV Detection

Acylation involves the reaction of the amine and hydroxyl groups with an acylating agent, typically an acyl halide or anhydride. This method is versatile and can be adapted for different analytical endpoints.

Pentafluorobenzoyl Chloride for GC-ECD

For ultra-sensitive detection, derivatization with pentafluorobenzoyl chloride (PFBCl) is an excellent choice. This reagent introduces a pentafluorobenzoyl group, which is highly electrophoric and provides a strong signal with an Electron Capture Detector (ECD), a detector known for its exceptional sensitivity to halogenated compounds.

Causality of Experimental Choices:

  • Reagent: PFBCl is chosen for its ability to create derivatives with a very high affinity for electron capture, leading to detection limits in the picogram or femtogram range.

  • Base Catalyst: The reaction produces hydrochloric acid as a byproduct. A base, such as pyridine or triethylamine, is often added to neutralize the acid and drive the reaction to completion.

  • Cleanup: A post-derivatization liquid-liquid extraction is often necessary to remove

Application Notes and Protocols: Synthesis of Benzoxazoles using 2-Amino-5-bromo-4-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzoxazoles are a prominent class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, natural products, and functional materials.[1][2][3] Their wide-ranging biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, make them highly valuable scaffolds in drug discovery and development.[1][4][5] The synthesis of diversely substituted benzoxazoles is, therefore, a critical focus in medicinal chemistry.

One of the most direct and versatile methods for constructing the benzoxazole ring system is through the cyclocondensation of o-aminophenols with various carbonyl-containing compounds.[6][7][8] This application note provides a detailed guide on the use of 2-Amino-5-bromo-4-fluorophenol as a key precursor for the synthesis of highly functionalized benzoxazoles. The strategic placement of bromine and fluorine atoms on the aminophenol backbone offers significant advantages for subsequent chemical modifications, enabling the generation of diverse compound libraries for screening and optimization.

The Strategic Advantage of Halogenated Precursors

The presence of both bromine and fluorine on the 2-aminophenol starting material is not incidental. Each halogen imparts unique properties that are highly advantageous for synthetic diversification:

  • Bromine as a Versatile Handle: The bromine atom, typically at the 5-position of the resulting benzoxazole, serves as an excellent functional group for a wide array of cross-coupling reactions.[9] This includes Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of various aryl, alkyl, and amino moieties. This post-cyclization functionalization is a cornerstone of modern library synthesis.

  • Fluorine's Influence on Physicochemical Properties: The fluorine atom can significantly modulate the physicochemical properties of the final benzoxazole derivatives.[10] Its high electronegativity can influence the acidity of the N-H bond, impact metabolic stability by blocking potential sites of oxidation, and enhance membrane permeability, all of which are critical parameters in drug design.[10]

This guide will detail the primary synthetic routes, provide step-by-step protocols, and discuss the mechanistic rationale behind the synthesis of benzoxazoles from this compound.

Synthetic Methodologies

The core of benzoxazole synthesis from this compound involves the reaction of the aminophenol with a suitable electrophile, which provides the C2 carbon of the oxazole ring, followed by intramolecular cyclization. The most common and effective methods are condensation reactions with carboxylic acids, aldehydes, and their derivatives.

Condensation with Carboxylic Acids

The direct condensation of this compound with carboxylic acids is a widely used, atom-economical method for preparing 2-substituted benzoxazoles.[11] This reaction is typically promoted by a dehydrating agent or a catalyst that activates the carboxylic acid. Polyphosphoric acid (PPA) is a classical and highly effective medium for this transformation, acting as both a catalyst and a solvent at elevated temperatures.[6][12]

The reaction proceeds through the initial formation of an amide intermediate, which then undergoes intramolecular cyclodehydration to furnish the benzoxazole ring. The high temperature facilitates the dehydration step, driving the reaction to completion.

Condensation with Aldehydes

An alternative and often milder approach is the condensation with aldehydes.[8][13] This reaction typically proceeds via the formation of a Schiff base (imine) intermediate, which then undergoes oxidative cyclization to yield the benzoxazole.[3] A variety of oxidizing agents can be employed, ranging from molecular oxygen to milder reagents like lead tetraacetate or Dess-Martin periodinane.[6] This method is particularly useful for synthesizing 2-aryl and 2-vinyl benzoxazoles.

The choice of catalyst and oxidant is crucial for achieving high yields and minimizing side reactions. Recent advancements have focused on developing greener and more efficient catalytic systems.[7][13]

Workflow for Benzoxazole Synthesis

The general workflow for the synthesis of benzoxazoles from this compound is depicted below. The process begins with the selection of the appropriate carbonyl compound (carboxylic acid or aldehyde) to introduce the desired substituent at the 2-position.

Benzoxazole Synthesis Workflow General Workflow for Benzoxazole Synthesis Start Start: Select Reagents (this compound + Carbonyl Compound) Reaction Condensation & Cyclization Reaction (e.g., with PPA or Aldehyde + Oxidant) Start->Reaction Workup Reaction Work-up (Neutralization, Extraction) Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization End Final Product: 6-Bromo-5-fluoro-2-substituted-benzoxazole Characterization->End

Caption: A generalized workflow for the synthesis of 6-bromo-5-fluoro-2-substituted-benzoxazoles.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of a representative 6-bromo-5-fluoro-2-substituted-benzoxazole using both the carboxylic acid and aldehyde condensation methods.

Protocol 1: Synthesis of 6-Bromo-5-fluoro-2-phenylbenzoxazole via Carboxylic Acid Condensation

This protocol describes the synthesis using benzoic acid in the presence of polyphosphoric acid (PPA).

Materials:

  • This compound

  • Benzoic Acid

  • Polyphosphoric Acid (PPA)

  • Ice-water mixture

  • 10 M Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol) and benzoic acid (1.0 mmol).

  • Addition of PPA: Carefully add polyphosphoric acid (approximately 10 g per gram of aminophenol) to the flask. The mixture will become a thick paste.

  • Heating: Heat the reaction mixture to 180-200°C with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the flask to room temperature. Carefully pour the viscous mixture into a beaker containing an ice-water mixture (approx. 100 mL) with stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of 10 M NaOH solution until the pH is approximately 8-9. A precipitate will form.

  • Extraction: Extract the product into ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 6-bromo-5-fluoro-2-phenylbenzoxazole.

Protocol 2: Synthesis of 6-Bromo-5-fluoro-2-arylbenzoxazole via Aldehyde Condensation

This protocol outlines a general procedure using an aromatic aldehyde and an oxidizing agent.

Materials:

  • This compound

  • Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde)

  • Ethanol

  • Lead (IV) Acetate

  • Acetic Acid

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Schiff Base Formation: Dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (20 mL) in a round-bottom flask. Add a catalytic amount of acetic acid (2-3 drops).

  • Reflux: Heat the mixture to reflux for 2-3 hours to form the corresponding Schiff base. Monitor by TLC.

  • Oxidative Cyclization: Cool the reaction mixture to room temperature. Add Lead (IV) Acetate (1.1 mmol) portion-wise. A color change is typically observed.

  • Reaction Completion: Stir the reaction at room temperature for an additional 1-2 hours until the Schiff base is fully consumed.

  • Quenching and Extraction: Quench the reaction by adding saturated NaHCO₃ solution. Extract the product with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure 6-bromo-5-fluoro-2-arylbenzoxazole.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of a representative benzoxazole derivative using the protocols described above.

ParameterProtocol 1 (Carboxylic Acid)Protocol 2 (Aldehyde)
Starting Materials This compound, Benzoic AcidThis compound, Benzaldehyde
Key Reagents Polyphosphoric Acid (PPA)Lead (IV) Acetate, Acetic Acid
Reaction Temperature 180-200°CReflux (Ethanol), then Room Temp.
Typical Reaction Time 4-6 hours3-5 hours
Typical Yield 75-85%70-80%
Purification Method Recrystallization / ChromatographyChromatography

Mechanistic Insights

Understanding the reaction mechanisms is crucial for optimizing conditions and troubleshooting potential issues.

Carboxylic Acid Condensation Mechanism

The PPA-mediated condensation proceeds through a well-established pathway.

Carboxylic Acid Condensation Mechanism Mechanism of PPA-Mediated Benzoxazole Synthesis cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration Aminophenol This compound AmideIntermediate Amide Intermediate Aminophenol->AmideIntermediate + R-COOH - H2O CarboxylicAcid R-COOH Cyclization Intramolecular Nucleophilic Attack AmideIntermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Benzoxazole 6-Bromo-5-fluoro-2-R-benzoxazole Dehydration->Benzoxazole - H2O

Caption: The proposed mechanism for benzoxazole synthesis from an aminophenol and a carboxylic acid.

  • Amide Formation: The amino group of this compound attacks the activated carbonyl of the carboxylic acid to form an N-acyl aminophenol (amide) intermediate.

  • Intramolecular Cyclization: The hydroxyl group of the aminophenol then acts as a nucleophile, attacking the amide carbonyl carbon in an intramolecular fashion.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water, driven by the high temperature and the dehydrating nature of PPA, to form the stable aromatic benzoxazole ring.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of functionalized benzoxazoles. The presence of both bromine and fluorine atoms provides a dual advantage, offering a handle for further diversification through cross-coupling reactions while simultaneously enabling the modulation of key physicochemical properties relevant to drug discovery. The condensation reactions with carboxylic acids and aldehydes, as detailed in this guide, represent robust and reliable methods for accessing these important heterocyclic scaffolds. By understanding the underlying mechanisms and following the outlined protocols, researchers can efficiently synthesize a wide array of novel benzoxazole derivatives for evaluation in pharmaceutical and materials science applications.

References

Application Notes and Protocols: Leveraging 2-Amino-5-bromo-4-fluorophenol for the Construction of Novel Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for medicinal chemists, synthetic chemists, and drug development scientists on the strategic incorporation of 2-Amino-5-bromo-4-fluorophenol into novel pharmaceutical scaffolds. This uniquely substituted aniline derivative offers a confluence of reactive sites—an amine, a phenol, and two distinct halogens—presenting a versatile platform for generating diverse molecular architectures. We will explore the intrinsic chemical reactivity of this starting material and provide detailed, field-tested protocols for key transformations including N-acylation, O-alkylation, and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices, self-validating protocol design, and robust analytical characterization are emphasized throughout to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of this compound in Drug Discovery

The pursuit of novel chemical entities with enhanced pharmacological profiles is a cornerstone of modern drug discovery. The strategic incorporation of fluorine and other halogens into molecular scaffolds is a well-established strategy to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3][4][5] this compound emerges as a particularly valuable building block due to its trifunctional nature, which allows for sequential and regioselective modifications.

Aminophenols are recognized as important structural motifs in a variety of biologically active compounds and are valuable in the pharmaceutical industry for creating antipyretic and analgesic drugs.[6][7][8] The presence of a bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkyl substituents.[9][10] The fluorine atom can enhance binding interactions and improve metabolic stability, while the amino and hydroxyl groups offer sites for further derivatization to modulate solubility and introduce pharmacophoric elements.[3][5]

This guide is designed to serve as a practical resource, bridging the gap between the potential of this building block and its successful application in the synthesis of next-generation therapeutics.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of this compound is critical for designing successful synthetic strategies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1037364-36-5[11][12][13]
Molecular Formula C6H5BrFNO[11][12][13]
Molecular Weight 206.01 g/mol [11][12][14]
Appearance Off-white to light brown powderSupplier Data
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in waterSupplier Data

The reactivity of this compound is dictated by the interplay of its functional groups. The amino group is a potent nucleophile, readily undergoing acylation and alkylation. The phenolic hydroxyl group, being more acidic than an aliphatic alcohol, can be selectively alkylated under basic conditions. The bromine atom is susceptible to oxidative addition by palladium(0) catalysts, initiating cross-coupling cascades. The fluorine atom is generally unreactive under common synthetic conditions, making it a stable substituent throughout multi-step sequences.

Synthetic Transformations: Protocols and Mechanistic Insights

The following sections provide detailed, step-by-step protocols for key synthetic transformations involving this compound. Each protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.

Selective N-Acylation

N-acylation is a fundamental transformation for introducing amide functionalities, which are prevalent in many drug molecules. This protocol details a robust method for the selective N-acylation of this compound.

Protocol 1: Synthesis of N-(2-bromo-5-fluoro-4-hydroxyphenyl)acetamide

  • Objective: To selectively acylate the amino group of this compound.

  • Rationale: The amino group is more nucleophilic than the phenolic hydroxyl group, allowing for selective acylation under neutral or slightly acidic conditions. Acetic anhydride is a readily available and highly reactive acylating agent.[15][16][17][18]

  • Materials:

    • This compound

    • Acetic anhydride

    • Ethanol

    • Deionized water

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Reflux condenser

    • Heating mantle

    • Büchner funnel and filter flask

  • Procedure:

    • In a 100 mL round-bottom flask, suspend this compound (1.0 eq) in a 1:1 mixture of ethanol and water (20 mL per gram of starting material).

    • With vigorous stirring, add acetic anhydride (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold deionized water (2 x 10 mL).

    • Dry the product under vacuum to a constant weight.

  • Characterization:

    • The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • The melting point should be determined and compared to literature values if available.

dot

Caption: N-Acylation Experimental Workflow.

Selective O-Alkylation

O-alkylation of the phenolic hydroxyl group is a common strategy to introduce ether linkages, which can improve the pharmacokinetic profile of a drug candidate.[19][20][21] This protocol employs a protection-alkylation-deprotection strategy to achieve selective O-alkylation.

Protocol 2: Synthesis of 2-Amino-5-bromo-4-fluoro-1-(benzyloxy)benzene

  • Objective: To selectively alkylate the phenolic hydroxyl group of this compound.

  • Rationale: To prevent competing N-alkylation, the amino group is transiently protected as a Schiff base.[19][21] Potassium carbonate is a suitable base to deprotonate the phenol, and benzyl bromide is an effective alkylating agent.

  • Materials:

    • This compound

    • Benzaldehyde

    • Methanol

    • Acetone

    • Potassium carbonate (anhydrous)

    • Benzyl bromide

    • Hydrochloric acid (2 M)

    • Sodium bicarbonate (saturated solution)

    • Ethyl acetate

    • Magnesium sulfate (anhydrous)

  • Equipment:

    • Round-bottom flasks with magnetic stir bars

    • Reflux condenser

    • Heating mantle

    • Rotary evaporator

    • Separatory funnel

  • Procedure:

    • Protection: In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.05 eq) in methanol. Stir at room temperature for 1 hour. Remove the solvent under reduced pressure to obtain the crude Schiff base.

    • Alkylation: To the crude Schiff base, add acetone, anhydrous potassium carbonate (2.0 eq), and benzyl bromide (1.1 eq). Reflux the mixture for 12-16 hours, monitoring by TLC.

    • Work-up (Alkylation): After cooling, filter off the potassium carbonate and wash with acetone. Concentrate the filtrate under reduced pressure.

    • Deprotection: Dissolve the crude O-alkylated Schiff base in a suitable solvent (e.g., THF) and add 2 M hydrochloric acid. Stir at room temperature until the deprotection is complete (monitor by TLC).

    • Work-up (Deprotection): Neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

dot

Caption: O-Alkylation Workflow Diagram.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are powerful tools for C-C and C-N bond formation, respectively.[9][22][23][24][25]

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an N-protected this compound with an arylboronic acid.[9][10][26]

Protocol 3: Synthesis of a Biaryl Scaffold via Suzuki-Miyaura Coupling

  • Objective: To form a C-C bond at the 5-position of the phenol ring.

  • Rationale: The N-acetyl protecting group prevents interference from the amino group in the catalytic cycle. A palladium catalyst, a suitable ligand, and a base are required to facilitate the coupling.[27] Microwave irradiation can often accelerate the reaction.[9][10]

  • Materials:

    • N-(2-bromo-5-fluoro-4-hydroxyphenyl)acetamide (from Protocol 1)

    • Arylboronic acid (e.g., Phenylboronic acid)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (anhydrous)

    • 1,4-Dioxane

    • Water

  • Equipment:

    • Microwave reactor vial

    • Microwave reactor

    • Standard glassware for work-up and purification

  • Procedure:

    • To a microwave vial, add N-(2-bromo-5-fluoro-4-hydroxyphenyl)acetamide (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

    • Add a 3:1 mixture of 1,4-dioxane and water.

    • Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes). Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and dilute it with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

  • Characterization:

    • Confirm the structure of the biaryl product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Table 2: Representative Suzuki-Miyaura Coupling Conditions

CatalystLigandBaseSolventTemperature (°C)TimeYield (%)
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O120 (Microwave)30 min75-90
Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O8012 h70-85

This protocol outlines a general procedure for the Buchwald-Hartwig amination to introduce a secondary or tertiary amine at the 5-position.[22][23][24][25][28]

Protocol 4: Synthesis of a Diaryl Amine via Buchwald-Hartwig Amination

  • Objective: To form a C-N bond at the 5-position of the phenol ring.

  • Rationale: This reaction requires a palladium catalyst with a specialized phosphine ligand to facilitate the C-N bond formation. A strong, non-nucleophilic base like sodium tert-butoxide is typically used.[23]

  • Materials:

    • N-(2-bromo-5-fluoro-4-hydroxyphenyl)acetamide (from Protocol 1)

    • Amine (e.g., Morpholine)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

    • Sodium tert-butoxide (NaOtBu)

    • Toluene (anhydrous)

  • Equipment:

    • Schlenk flask or sealed tube

    • Inert atmosphere setup (Nitrogen or Argon)

    • Heating block or oil bath

  • Procedure:

    • In an oven-dried Schlenk flask under an inert atmosphere, combine N-(2-bromo-5-fluoro-4-hydroxyphenyl)acetamide (1.0 eq), amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

    • Add anhydrous toluene.

    • Seal the flask and heat the reaction mixture at a specified temperature (e.g., 100 °C) for 12-24 hours. Monitor by TLC.

    • Cool the reaction to room temperature and quench with water.

    • Extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

  • Characterization:

    • Confirm the structure of the resulting diaryl amine using ¹H NMR, ¹³C NMR, and HRMS.

dot

Cross_Coupling_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Start N-Protected This compound Suzuki_Reagents Arylboronic Acid, Pd Catalyst, Base Start->Suzuki_Reagents Buchwald_Reagents Amine, Pd Catalyst, Ligand, Base Start->Buchwald_Reagents Suzuki_Product Biaryl Scaffold (C-C Bond Formation) Suzuki_Reagents->Suzuki_Product Buchwald_Product Diaryl Amine Scaffold (C-N Bond Formation) Buchwald_Reagents->Buchwald_Product

Caption: Palladium-Catalyzed Cross-Coupling Pathways.

Analytical Characterization

Robust analytical characterization is paramount to ensure the identity, purity, and stability of the synthesized compounds. A multi-technique approach is recommended.

Table 3: Recommended Analytical Techniques

TechniquePurposeKey Considerations
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structural elucidation and purity assessment.Use of deuterated solvents; ¹⁹F NMR is crucial for fluorine-containing compounds.
Mass Spectrometry (MS) Molecular weight determination and structural confirmation.High-resolution MS (HRMS) provides exact mass for formula confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile and thermally stable compounds.[29][30]Derivatization may be necessary for polar compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Purity assessment and analysis of non-volatile compounds.[30]Choice of column and mobile phase is critical for separation.
Melting Point Purity assessment of solid compounds.A sharp melting point range indicates high purity.
Elemental Analysis Determination of the elemental composition.Confirms the empirical formula of the compound.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of novel pharmaceutical scaffolds. Its unique combination of functional groups allows for a wide range of chemical transformations, enabling the creation of diverse and complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this starting material in their drug discovery programs. By adhering to the principles of scientific integrity and employing robust analytical methods, the full potential of this compound can be realized in the development of the next generation of therapeutic agents.

References

Troubleshooting & Optimization

Overcoming low yields in the synthesis of 2-Amino-5-bromo-4-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Amino-5-bromo-4-fluorophenol

Welcome to the dedicated technical support guide for the synthesis of this compound. This valuable intermediate is crucial in the development of various pharmaceutical and agrochemical compounds. However, its synthesis can be challenging, often plagued by low yields stemming from competing reactions and purification difficulties.

This guide is structured to provide actionable solutions to common problems encountered during synthesis. We will delve into the mechanistic underpinnings of the reaction, offer step-by-step troubleshooting, and present optimized protocols to help you achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary challenges?

The most prevalent and direct method for synthesizing this compound is through the electrophilic bromination of 2-Amino-4-fluorophenol. The primary challenges associated with this route include:

  • Regioselectivity: The starting material, 2-Amino-4-fluorophenol, has multiple activated positions on the aromatic ring. The amino (-NH₂) and hydroxyl (-OH) groups are both strongly activating and ortho-, para-directing. This can lead to the formation of undesired dibrominated or other isomeric monobrominated byproducts.

  • Over-bromination: The high reactivity of the phenol ring can easily lead to the formation of dibromo- or even tribromo- species, which are often difficult to remove during purification.

  • Oxidation: Phenols, especially aminophenols, are susceptible to oxidation, which can result in the formation of colored impurities and decomposition of the desired product. This is often exacerbated by the presence of bromine.

  • Purification: The desired product and potential byproducts often have similar polarities, making chromatographic separation challenging and leading to loss of material during isolation.

Q2: What is a realistic target yield for this synthesis?

Reported yields for the bromination of 2-Amino-4-fluorophenol can vary significantly based on the specific conditions and purification methods employed. While some procedures may report yields as high as 80-90%, it is more common for initial attempts to result in yields in the 40-60% range after purification. Yields below 40% often indicate significant issues with side reactions or purification losses that need to be addressed.

Q3: Why is controlling the reaction temperature so critical?

Temperature control is paramount for several reasons. Firstly, electrophilic aromatic substitution reactions, such as bromination, are exothermic. Without adequate cooling, localized heating can occur, which accelerates the reaction rate and significantly increases the formation of over-brominated byproducts. Secondly, higher temperatures can promote the oxidation of the aminophenol starting material and product, leading to the formation of tarry, intractable impurities. Maintaining a low and stable temperature, typically between 0 and 5 °C, is essential for maximizing the yield of the desired monobrominated product.

Troubleshooting Guide: Overcoming Low Yields

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: My TLC/LC-MS analysis shows a significant amount of unreacted starting material.

Potential Cause & Mechanistic Explanation: This issue, known as low conversion, points to insufficient reactivity of the brominating agent or deactivation of the substrate.

  • Insufficient Brominating Agent: The stoichiometry of the reaction is critical. While a 1:1 molar ratio of bromine to substrate is theoretically required, some of the brominating agent may be consumed by side reactions or be lost due to volatility.

  • Reaction Temperature Too Low: While low temperatures are necessary to control selectivity, an excessively low temperature (e.g., < 0 °C) can slow the reaction rate to a point where it does not proceed to completion within a reasonable timeframe.

  • Poor Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and stabilizing the reaction intermediates. A solvent in which the starting material has poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates.

Proposed Solutions:

  • Adjust Stoichiometry: Increase the molar equivalents of the brominating agent (e.g., N-Bromosuccinimide or bromine) slightly, for instance, from 1.0 to 1.05-1.1 equivalents. Add the agent portion-wise and monitor the reaction progress by TLC or HPLC after each addition.

  • Optimize Temperature: If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature after the addition of the brominating agent is complete. Monitor the reaction closely to ensure that the formation of byproducts does not significantly increase.

  • Solvent System Evaluation: Acetic acid is a commonly used solvent for this type of reaction as it effectively solubilizes the starting material and facilitates the bromination process. If you are using a different solvent, such as a chlorinated hydrocarbon, consider switching to acetic acid or a mixture of acetic acid and water.

ParameterRecommendationRationale
Brominating Agent N-Bromosuccinimide (NBS) or Br₂NBS is often preferred as it is a solid and easier to handle, reducing the risk of over-bromination.
Stoichiometry 1.05 - 1.1 eq. of brominating agentCompensates for potential loss or side reactions of the reagent.
Temperature 0-5 °C during addition, then RTBalances reaction rate with selectivity to minimize byproduct formation.
Solvent Acetic Acid or DichloromethaneAcetic acid aids in activating the brominating agent and solubilizing the substrate.
Problem 2: My crude product is a dark, tarry material, and the isolated yield is very low.

Potential Cause & Mechanistic Explanation: This is a classic sign of product/starting material oxidation. The electron-rich aminophenol ring is highly susceptible to oxidation, a process that is often catalyzed by the electrophilic bromine and trace metals. The resulting oxidized species can polymerize, leading to the formation of dark, insoluble tars.

Proposed Solutions:

  • Degas Solvents: Before use, sparge your reaction solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon. This prevents atmospheric oxygen from entering the reaction vessel.

  • Control Bromine Addition: Add the brominating agent (especially liquid bromine) slowly and sub-surface to ensure it reacts with the substrate immediately rather than accumulating and causing localized "hot spots" of high concentration and temperature, which can accelerate oxidation.

  • Work-up Quench: Once the reaction is complete, quench any excess bromine immediately with a reducing agent. A solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is effective. The disappearance of the bromine's orange/brown color indicates a successful quench.

Optimized Experimental Protocol: Bromination of 2-Amino-4-fluorophenol

This protocol incorporates the troubleshooting advice to maximize yield and purity.

Materials:

  • 2-Amino-4-fluorophenol (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Glacial Acetic Acid (10 volumes, e.g., 10 mL per gram of starting material)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Sodium Thiosulfate solution (10% w/v)

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-Amino-4-fluorophenol (1.0 eq) and glacial acetic acid (10 volumes). Stir the mixture until the solid is fully dissolved.

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C.

  • Reagent Addition: Once the solution is cold, add N-Bromosuccinimide (1.05 eq) in small portions over 30-45 minutes. Use a powder funnel to avoid NBS coating the neck of the flask. Maintain the internal temperature below 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, stir the reaction at 0-5 °C. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete in 1-2 hours.

  • Quenching: Once the starting material is consumed, pour the reaction mixture slowly into a beaker containing ice-cold water (approx. 50 volumes).

  • Neutralization & Work-up: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the pH is ~7-8. A precipitate (the crude product) should form. If any color from excess bromine persists, add 10% sodium thiosulfate solution dropwise until the color disappears.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 20 volumes).

  • Washing: Combine the organic layers and wash with water (1 x 20 volumes) and then brine (1 x 20 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in the synthesis.

G start Low Yield of This compound analysis Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) start->analysis p1 Problem: High % of Starting Material analysis->p1 p2 Problem: Multiple Spots/ Byproducts analysis->p2 p3 Problem: Dark, Tarry Crude Product analysis->p3 p4 Problem: Low Mass Balance After Work-up analysis->p4 c1 Cause: - Insufficient Reagent - Temp Too Low - Poor Solubility p1->c1 c2 Cause: - Over-bromination - Isomer Formation - Temp Too High p2->c2 c3 Cause: - Oxidation of Phenol - Presence of O₂ p3->c3 c4 Cause: - Product is water-soluble - Emulsion during extraction p4->c4 s1 Solution: - Increase eq. of NBS to 1.05 - Allow to warm to RT - Change solvent to Acetic Acid c1->s1 s2 Solution: - Lower temp to 0-5 °C - Slow, portion-wise addition - Use NBS instead of Br₂ c2->s2 s3 Solution: - Degas solvent - Use N₂ atmosphere - Quench with Na₂S₂O₃ c3->s3 s4 Solution: - Saturate aqueous layer with NaCl - Use more organic solvent - Break emulsion with brine c4->s4

Caption: Troubleshooting workflow for low-yield synthesis.

Identifying and minimizing side products in 2-Amino-5-bromo-4-fluorophenol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5-bromo-4-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive intermediate. Here, we address common challenges, provide in-depth troubleshooting strategies, and explain the chemical principles behind the formation of side products to help you optimize your reactions and minimize impurities.

Table of Contents

  • Frequently Asked Questions (FAQs) - General Issues

    • My reaction mixture or purified product is brightly colored (pink, brown, or black). What causes this and how can I fix it?

    • What are the general stability considerations for this compound?

  • Troubleshooting Guide: N-Acylation Reactions

    • I am observing low yields in my N-acylation reaction. What are the possible reasons?

    • Besides the N-acylated product, I see an additional spot on my TLC. Could this be O-acylation?

  • Troubleshooting Guide: Williamson Ether Synthesis

    • My Williamson ether synthesis is giving a low yield of the desired ether. What is the likely side product?

    • How can I optimize my conditions to favor etherification over elimination?

  • Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling Reactions

    • I am seeing a significant amount of a debrominated side product in my Suzuki-Miyaura coupling. What is happening and how can I prevent it?

    • My catalyst seems to be deactivating, and the reaction is stalling. What could be the cause?

  • Analytical and Purification Support

    • What are the recommended methods for purifying the final products?

    • How can I effectively monitor the progress of my reaction and identify impurities?

  • References

Frequently Asked Questions (FAQs) - General Issues

Q1: My reaction mixture or purified product is brightly colored (pink, brown, or black). What causes this and how can I fix it?

A1: Cause and Mechanism of Color Formation

The appearance of color in reactions involving aminophenols is a very common issue. This is almost always due to the oxidation of the 2-aminophenol moiety.[1] The electron-rich aromatic ring is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, oxidizing agents, or even metallic impurities.

The initial step is the oxidation of the aminophenol to a quinone-imine intermediate. These intermediates are highly reactive and intensely colored. They can then undergo further reactions, including polymerization, to form complex, dark-colored mixtures.[2][3][4] The reaction is often accelerated under basic conditions and at elevated temperatures.[3]

Troubleshooting Workflow for Colored Impurities

G cluster_prevention Preventative Measures cluster_purification Purification / Remediation start Colored Product or Reaction Mixture check_atmosphere Was the reaction run under an inert atmosphere (N2 or Ar)? start->check_atmosphere inert_yes inert_yes check_atmosphere->inert_yes Yes inert_no inert_no check_atmosphere->inert_no No check_reagents Are the solvents and reagents degassed and free of peroxides? reagents_yes reagents_yes check_reagents->reagents_yes Yes reagents_no reagents_no check_reagents->reagents_no No check_ph Is the reaction run under basic conditions? ph_yes ph_yes check_ph->ph_yes Yes ph_no ph_no check_ph->ph_no No inert_yes->check_reagents implement_inert implement_inert inert_no->implement_inert Implement inert atmosphere for future reactions. implement_inert->check_reagents reagents_yes->check_ph degas_reagents degas_reagents reagents_no->degas_reagents Degas solvents and use fresh, high-purity reagents. degas_reagents->check_ph consider_ph consider_ph ph_yes->consider_ph Consider if a weaker base or shorter reaction time is feasible. purification_step Purification of Colored Product ph_no->purification_step consider_ph->purification_step charcoal Treat solution with activated charcoal. purification_step->charcoal reducing_agent Add a mild reducing agent (e.g., sodium dithionite, Na2S2O4). purification_step->reducing_agent chromatography Purify via column chromatography. purification_step->chromatography final_product Colorless/Pure Product charcoal->final_product reducing_agent->final_product chromatography->final_product G reactant This compound acyl_agent Acylating Agent (RCOCl) + Base reactant->acyl_agent 1. N-Acylation n_acylated N-Acylated Product (Desired) acyl_agent->n_acylated diacylated O,N-Diacylated Product (Side Product) acyl_agent->diacylated n_acylated->acyl_agent 2. O-Acylation (Excess Agent/Strong Base) G start Phenoxide + Alkyl Halide sn2 SN2 Pathway (Substitution) start->sn2 Favored with 1° Alkyl Halides e2 E2 Pathway (Elimination) start->e2 Favored with 2° and 3° Alkyl Halides ether Desired Ether Product sn2->ether alkene Alkene Side Product e2->alkene

References

Optimizing reaction conditions (temperature, catalyst, solvent) for 2-Amino-5-bromo-4-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-bromo-4-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common issues encountered in the laboratory. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

The synthesis of this compound typically involves a multi-step process. A plausible and common synthetic strategy begins with a commercially available precursor like 4-fluorophenol. The synthesis would then likely proceed through the following key transformations:

  • Nitration: The first step is often an electrophilic nitration of 4-fluorophenol. This introduces a nitro group onto the aromatic ring, which will later be reduced to the amino group. The strongly activating hydroxyl group directs the nitration primarily to the ortho position, yielding 4-fluoro-2-nitrophenol.[1]

  • Bromination: The next step is the bromination of the 4-fluoro-2-nitrophenol intermediate. The regioselectivity of this step is crucial.

  • Reduction: Finally, the nitro group of the brominated intermediate is reduced to an amino group to yield the target compound, this compound.

An alternative approach could involve starting with 2-amino-4-fluorophenol and then performing a selective bromination. However, the free amino group can complicate the bromination step, potentially leading to undesired side reactions or oxidation. Therefore, the nitration route is often preferred for better control.

Q2: What are the most critical parameters to control during the synthesis?

Based on extensive experience, the three most critical parameters to meticulously control are:

  • Temperature: Temperature plays a significant role in selectivity. For instance, in electrophilic substitution reactions like bromination and nitration, lower temperatures generally favor the formation of the desired mono-substituted product and minimize the formation of byproducts.[2][3]

  • Stoichiometry of Reagents: The molar ratio of your reactants, especially the brominating agent, is critical. Using a slight excess of the brominating agent can drive the reaction to completion, but a large excess will likely lead to di- or tri-brominated impurities.[4]

  • Solvent Choice: The polarity of the solvent can dramatically influence the outcome of the reaction, particularly in the bromination step. Polar solvents can enhance the electrophilicity of the brominating agent, potentially leading to over-bromination, while non-polar solvents can help to control the reaction and favor mono-bromination.[2][5][6]

Troubleshooting Guide

Low Reaction Yield

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can be frustrating, but they are often traceable to a few common culprits. Let's break down the possibilities:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Ensure your reaction is running for a sufficient duration at the optimal temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of completion.

    • Poor Reagent Quality: Verify the purity of your starting materials and reagents. Degradation of reagents, especially the brominating agent (e.g., N-bromosuccinimide), can lead to lower reactivity.

  • Side Reactions:

    • Over-bromination: The formation of di- or even tri-brominated species is a common side reaction, especially when using highly activating substrates like phenols.[2] To mitigate this, consider using a less polar solvent and carefully controlling the stoichiometry of your brominating agent.[5][6]

    • Oxidation: Aminophenols are susceptible to oxidation, which can result in the formation of colored impurities and a lower yield of the desired product. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.

  • Product Degradation:

    • Harsh Reaction Conditions: Excessive heat or highly acidic/basic conditions during workup can lead to the degradation of your product. Ensure your workup procedure is as mild as possible.

  • Loss During Workup and Purification:

    • Sub-optimal Extraction: Ensure you are using the appropriate solvent and pH for the extraction of your product. Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume.

    • Inefficient Purification: Choose the appropriate purification method (e.g., recrystallization, column chromatography) and optimize the conditions to minimize product loss.

Impurity Profile Issues

Q4: I am observing significant impurities in my crude product. How can I identify and minimize them?

A clean product is essential for downstream applications. Here's how to tackle impurity issues:

  • Identifying Common Impurities:

    • Starting Material: Unreacted starting material is a common impurity. This can be identified by comparing the crude product to a standard of the starting material using TLC or HPLC.

    • Over-brominated Products: As mentioned, di- and tri-brominated species are likely byproducts. These will have a higher molecular weight and can often be identified by mass spectrometry.

    • Isomeric Impurities: Depending on the directing effects of the substituents, small amounts of other isomers may be formed. These can be challenging to separate but can be minimized by optimizing reaction conditions.

  • Strategies for Minimizing Impurities:

    • Control Stoichiometry: Use a precise amount of the limiting reagent and add the other reagents in a controlled manner (e.g., dropwise addition).

    • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This will often improve selectivity.

    • Solvent Selection: The choice of solvent is a powerful tool for controlling selectivity. For the bromination of phenols, using a non-polar solvent like dichloromethane or chloroform can help to suppress poly-bromination.[2][6] In contrast, polar solvents like water can lead to the formation of tribromophenol.[2][5]

    • Choice of Brominating Agent: While molecular bromine (Br₂) is effective, it can be harsh and difficult to handle. N-bromosuccinimide (NBS) is a milder and more selective brominating agent that is often preferred for sensitive substrates.[7]

Catalyst and Solvent Optimization

Q5: How do I choose the right catalyst and solvent for my reaction?

The appropriate catalyst and solvent are key to a successful and optimized reaction.

  • Catalyst Selection:

    • Lewis Acids: For electrophilic halogenations, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) is often used to increase the electrophilicity of the halogen.[8][9][10][11] The catalyst works by complexing with the halogen, making it a better electrophile.[12]

    • Photoredox Catalysis: More modern and milder methods for bromination involve the use of visible-light photoredox catalysis.[7][13] These methods can generate the brominating species in situ under mild conditions, often leading to higher selectivity and avoiding the use of harsh reagents.[7][13]

  • Solvent Selection:

    • Polarity: As a general rule for the bromination of activated rings, less polar solvents favor mono-substitution, while more polar solvents can lead to poly-substitution.[5][6]

    • Solubility: Ensure that your starting materials and reagents are sufficiently soluble in the chosen solvent at the reaction temperature.

    • Inertness: The solvent should be inert to the reaction conditions and not participate in any side reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration, Bromination, and Reduction

Step 1: Nitration of 4-Fluorophenol

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluorophenol in a suitable solvent such as acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, pour the mixture into ice water and collect the precipitated product by filtration. Wash the solid with cold water until the filtrate is neutral.

  • Dry the product (4-fluoro-2-nitrophenol) under vacuum.

Step 2: Bromination of 4-Fluoro-2-nitrophenol

  • Dissolve the 4-fluoro-2-nitrophenol from the previous step in a non-polar solvent like dichloromethane.

  • Add N-bromosuccinimide (NBS) (1.05 equivalents) to the solution in portions.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, wash the organic layer with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product (5-bromo-4-fluoro-2-nitrophenol).

Step 3: Reduction of 5-Bromo-4-fluoro-2-nitrophenol

  • Dissolve the crude product from Step 2 in a solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., H₂, Pd/C).

  • If using SnCl₂, the reaction is typically heated to reflux for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, filter, and concentrate to yield the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary

ParameterRecommendationRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br₂, reducing the risk of over-bromination.[7]
Bromination Solvent Dichloromethane (DCM) or ChloroformNon-polar solvents help to control the reactivity and favor mono-bromination.[2][6]
Temperature Control 0-25 °C for brominationLower temperatures improve selectivity and minimize side reactions.[2][3]
Catalyst (optional) Lewis Acid (e.g., FeBr₃) or Photoredox catalystEnhances the rate of bromination. Photoredox catalysts offer a milder alternative.[7][8][9][13]

Visualizations

Experimental Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination cluster_2 Step 3: Reduction cluster_3 Workup & Purification start 4-Fluorophenol nitration Nitration (HNO3, H2SO4, 0-5 °C) start->nitration intermediate1 4-Fluoro-2-nitrophenol nitration->intermediate1 bromination Bromination (NBS, DCM, RT) intermediate1->bromination intermediate2 5-Bromo-4-fluoro-2-nitrophenol bromination->intermediate2 reduction Reduction (SnCl2 or H2, Pd/C) intermediate2->reduction product This compound reduction->product workup Workup (Extraction, Washing) product->workup purification Purification (Chromatography/Recrystallization) workup->purification final_product Pure Product purification->final_product

Caption: General synthetic workflow for this compound.

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting common synthesis issues.

References

Troubleshooting anomalous peaks in the NMR spectrum of 2-Amino-5-bromo-4-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting Anomalous Peaks in NMR Spectra

Welcome to the technical support center for researchers working with 2-Amino-5-bromo-4-fluorophenol. This guide is designed to help you, as a fellow scientist, navigate the complexities of Nuclear Magnetic Resonance (NMR) spectroscopy for this specific molecule. My goal is to move beyond simple checklists and provide a deeper, mechanistic understanding of why spectral anomalies occur and how to systematically troubleshoot them. As in any rigorous scientific process, each troubleshooting step is part of a self-validating system to ensure confidence in your final structural elucidation.

Understanding Your Target: The Ideal ¹H NMR Spectrum

Before diagnosing a problem, we must establish a baseline. The structure of this compound dictates a specific set of signals in the ¹H NMR spectrum. While the exact chemical shifts are highly dependent on the solvent, concentration, and temperature, we can predict the expected regions, multiplicities, and coupling constants.

The molecule has two aromatic protons, one amino group (-NH₂), and one hydroxyl group (-OH). The aromatic protons are coupled to each other and to the adjacent fluorine atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J)Notes
H-3~6.9 - 7.2Doublet of doublets (dd)³J(H,H) ≈ 8-9 Hz, ⁴J(H,F) ≈ 4-6 HzThe exact shift is influenced by the electron-donating -OH and -NH₂ groups.
H-6~6.7 - 7.0Doublet of doublets (dd)³J(H,H) ≈ 8-9 Hz, ³J(H,F) ≈ 9-11 HzTypically upfield relative to H-3 due to ortho-position to the amino group.
-NH₂4.0 - 6.0 (highly variable)Broad singlet (br s)N/APosition and width are highly dependent on solvent, concentration, and trace acid/water.
-OH8.0 - 10.0 (highly variable)Broad singlet (br s)N/APosition and width are highly dependent on solvent, concentration, and trace acid/water.

Note: These are estimated values. Always compare against a trusted internal standard and reference spectra run under identical conditions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common spectral anomalies encountered during the analysis of this compound.

Q1: Why do I see more peaks in my spectrum than predicted in Table 1?

This is the most frequent issue and typically points to one of three sources: residual solvents, synthetic impurities, or (rarely) complex dynamic effects.

Causality & Diagnosis

Unanticipated signals arise from protons on other molecules within your NMR tube. The challenge is to identify the source. Solvents from your reaction workup or purification (e.g., ethyl acetate, dichloromethane, acetone) are common culprits.[1] Alternatively, unreacted starting materials or byproducts from the synthesis may be present.[2]

Troubleshooting Workflow: Identifying Unwanted Peaks

G start Anomalous Peak(s) Observed check_solvent Compare peak chemical shift to common solvent tables. start->check_solvent is_solvent Is it a solvent peak? check_solvent->is_solvent check_impurity Analyze potential synthetic impurities (starting materials, byproducts). is_impurity Is it a known impurity? check_impurity->is_impurity is_solvent->check_impurity No solvent_confirmed Source Identified: Residual Solvent is_solvent->solvent_confirmed Yes impurity_confirmed Source Identified: Synthetic Impurity is_impurity->impurity_confirmed Yes unknown Unknown Peak: Consider degradation, rotamers, or other artifacts. is_impurity->unknown No G start Broad Aromatic Peaks check_sol Is the sample fully dissolved? (Hold up to light) start->check_sol is_dissolved is_dissolved check_sol->is_dissolved filter_sample Filter the sample through a glass wool plug. is_dissolved->filter_sample No, solids present lower_conc Prepare a more dilute sample. is_dissolved->lower_conc No, sample is cloudy/viscous shim Re-shim the instrument (manually or automatically). is_dissolved->shim Yes filter_sample->shim lower_conc->shim degas Degas the sample (e.g., bubble with N₂ or Ar). shim->degas resolved Peaks are Sharp degas->resolved

References

Technical Support Center: Stabilizing 2-Amino-5-bromo-4-fluorophenol for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the long-term storage and stability of 2-Amino-5-bromo-4-fluorophenol. This document provides in-depth technical information, troubleshooting advice, and validated protocols to ensure the integrity and purity of this critical reagent in your experiments.

I. Understanding the Instability of this compound: A Mechanistic Overview

This compound is a highly reactive aromatic compound susceptible to degradation, primarily through oxidation and polymerization. The electron-donating nature of the amino and hydroxyl groups on the aromatic ring makes the molecule prone to attack by atmospheric oxygen. The presence of halogen substituents (bromine and fluorine) further influences the electron density of the aromatic ring, potentially affecting the rate and pathway of degradation.[1][2]

The primary degradation pathways include:

  • Oxidation: The initial step often involves the formation of a phenoxy radical, which can then lead to the formation of quinone-imine structures.[1] These highly colored species are a common indicator of compound degradation.

  • Polymerization: The reactive intermediates, such as radicals and quinone-imines, can undergo self-condensation or polymerization, resulting in the formation of insoluble, often dark-colored, polymeric materials. This not only reduces the purity of the compound but can also interfere with subsequent reactions.

The following diagram illustrates the potential degradation pathways of this compound:

A This compound B Radical Cation / Phenoxy Radical A->B Oxidation (O2, light) C Quinone-imine Intermediate B->C Further Oxidation D Dimers and Polymers (Colored Impurities) B->D Dimerization C->D Polymerization

Caption: Potential degradation pathways of this compound.

II. Frequently Asked Questions (FAQs) for Long-Term Storage

This section addresses common questions regarding the handling and storage of this compound.

Q1: My vial of this compound has turned from a light-colored solid to a dark brown/purple powder. Is it still usable?

A1: A significant color change is a strong indicator of degradation, likely due to the formation of oxidized and polymerized products. While the material may still contain some of the desired compound, the purity is compromised. We strongly recommend re-analyzing the purity of the material using a validated analytical method, such as HPLC, before use. For critical applications, it is advisable to use a fresh, un-degraded lot of the compound.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass vial to protect it from oxygen and light. Storage at low temperatures (-20°C or below) is also recommended to slow down the rate of degradation.

Q3: How should I handle the compound when weighing it for an experiment?

A3: Due to its sensitivity to air and moisture, all manipulations of this compound should be performed in an inert atmosphere, such as inside a glovebox. If a glovebox is not available, a Schlenk line can be used to handle the solid under a positive pressure of an inert gas. Minimize the time the container is open to the atmosphere.

Q4: Can I store solutions of this compound?

A4: Storing solutions of this compound is generally not recommended for long periods, as degradation can be accelerated in solution. If you must prepare a stock solution, use a de-gassed, anhydrous solvent and store the solution under an inert atmosphere at low temperature for the shortest possible time. Monitor the purity of the solution frequently.

III. Troubleshooting Guide: Addressing Common Experimental Issues

This guide provides solutions to specific problems you might encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent reaction yields or unexpected side products. Degradation of the starting material.1. Confirm the purity of your this compound using the HPLC protocol provided in Section IV. 2. If the purity is low, use a fresh batch of the compound. 3. Ensure all handling and reaction setup are performed under strictly inert conditions.
The compound is difficult to dissolve or leaves a colored residue. Presence of insoluble polymeric degradation products.1. Attempt to dissolve a small amount in your intended solvent. If a colored residue remains, it is likely due to polymerization. 2. Purification of the degraded material is often difficult and not recommended. It is best to start with fresh material.
HPLC analysis shows multiple impurity peaks that were not present in the initial analysis. The compound has degraded during storage or handling.1. Review your storage and handling procedures. Ensure the vial is properly sealed and stored under an inert atmosphere and protected from light. 2. Consider adding a compatible antioxidant to the solid for long-term storage (see Section V).

IV. Experimental Protocols for Stability Assessment

To ensure the quality of your this compound, we recommend the following analytical protocols.

A. Stability-Indicating RP-HPLC Method

This method is designed to separate the parent compound from its potential degradation products.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm
Injection Volume 5 µL

Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • Dilute the stock solution to a final concentration of 0.1 mg/mL with a 50:50 mixture of water and acetonitrile.

B. Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the degradation pathways and confirming the stability-indicating nature of the analytical method.[3][4][5]

  • Acid Hydrolysis: Dissolve the compound in a 1:1 mixture of methanol and 1N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a 1:1 mixture of methanol and 1N NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a 1:1 mixture of methanol and 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to UV light (254 nm) and visible light for 7 days.

After each stress condition, prepare samples as described in the HPLC method and analyze. The goal is to achieve 5-20% degradation of the parent compound.

The following diagram outlines the workflow for a forced degradation study:

cluster_stress Stress Conditions A Acid Hydrolysis G HPLC Analysis A->G B Base Hydrolysis B->G C Oxidation C->G D Thermal D->G E Photolytic E->G F This compound (Initial Sample) F->A F->B F->C F->D F->E H Identify Degradation Products & Validate Method G->H

Caption: Workflow for a forced degradation study.

V. Strategies for Enhancing Long-Term Stability

For extended storage, the addition of a suitable antioxidant can significantly inhibit degradation.

A. Selection of a Compatible Antioxidant

The choice of antioxidant is critical to ensure it does not interfere with downstream applications. For this compound, a phenolic antioxidant is a suitable choice.[6][7]

  • Butylated Hydroxytoluene (BHT): A common and effective antioxidant for organic compounds. It is a radical scavenger that can terminate the chain reactions involved in oxidation.[8]

  • α-Tocopherol (Vitamin E): A natural antioxidant that is also a potent radical scavenger. It is generally considered safe for many pharmaceutical applications.[9][10]

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can be effective in some formulations, particularly in protecting against oxidative degradation in aqueous environments.[8]

For solid-state stabilization of this compound, BHT is a recommended starting point due to its high efficacy and compatibility with a wide range of organic molecules.

B. Protocol for Adding an Antioxidant
  • Determine the appropriate concentration: A typical starting concentration for BHT is 0.01-0.1% by weight.

  • Ensure homogenous mixing: The most effective method is to dissolve both the this compound and the antioxidant in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Remove the solvent: Evaporate the solvent under a stream of inert gas or under high vacuum to obtain a solid mixture.

  • Store appropriately: Store the stabilized compound under the recommended conditions (inert atmosphere, low temperature, protected from light).

The following diagram illustrates the decision-making process for stabilizing this compound:

A Long-term storage needed? B Store under inert gas, -20°C, protected from light A->B No C Consider adding antioxidant A->C Yes D Is the intended application sensitive to additives? C->D E Select compatible antioxidant (e.g., BHT) D->E No G Proceed with standard storage and monitor purity frequently D->G Yes F Add antioxidant (0.01-0.1%) and store under optimal conditions E->F

Caption: Decision tree for stabilizing this compound.

By implementing these guidelines, researchers can significantly enhance the stability of this compound, ensuring the reliability and reproducibility of their experimental results.

VI. References

  • The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. Biochemical Pharmacology. --INVALID-LINK--

  • The influence of halogen-substituted anisaldehyde and aminophenol precursors on the solid-state molecular conformation and antiproliferative activity of resulting Schiff bases. Bioorganic Chemistry. --INVALID-LINK--

  • Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. American Pharmaceutical Review. --INVALID-LINK--

  • Selection of Pharmaceutical Antioxidants by Hydrodynamic Voltammetry. ResearchGate. --INVALID-LINK--

  • Forced degradation studies: A critical lens into pharmaceutical stability. Pharma Manufacturing. --INVALID-LINK--

  • Drug Formulations Using Water Soluble Antioxidants. Google Patents. --INVALID-LINK--

  • The influence of halogen-substituted anisaldehyde and aminophenol precursors on the solid-state molecular conformation and antiproliferative activity of resulting Schiff bases. ResearchGate. --INVALID-LINK--

  • Drug Antioxidant Effects: A Basis for Drug Selection? PMC. --INVALID-LINK--

  • Halogen Substituted Chalcone as Potential Antioxidants: An In Vitro Study. ResearchGate. --INVALID-LINK--

  • Drug antioxidant effects. A basis for drug selection? PubMed. --INVALID-LINK--

  • Influence of Halogen Substituents on the Catalytic Oxidation of 2,4,6-Halogenated Phenols by Fe(III)-Tetrakis(p-hydroxyphenyl)porphyrins and Potassium Monopersulfate. ResearchGate. --INVALID-LINK--

  • Halogenated Analogs to Natural A-Type Proanthocyanidins: Evaluation of Their Antioxidant and Antimicrobial Properties and Possible Application in Food Industries. PubMed. --INVALID-LINK--

  • Halogenated Analogs to Natural A-Type Proanthocyanidins: Evaluation of Their Antioxidant and Antimicrobial Properties and Possible Application in Food Industries. ResearchGate. --INVALID-LINK--

  • Halogenated Analogs to Natural A-Type Proanthocyanidins: Evaluation of Their Antioxidant and Antimicrobial Properties and Possible Application in Food Industries. NIH. --INVALID-LINK--

  • forced degradation study: Topics by Science.gov. Science.gov. --INVALID-LINK--

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. --INVALID-LINK--

References

Technical Support Center: Navigating the Scale-Up of 2-Amino-5-bromo-4-fluorophenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-bromo-4-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common pitfalls encountered during the scale-up of this important pharmaceutical intermediate. My insights are drawn from extensive experience in process development and a thorough understanding of the underlying chemical principles.

I. Introduction to the Synthesis and Its Challenges

The synthesis of this compound, a key building block in the preparation of various pharmaceuticals, typically involves the electrophilic bromination of 2-amino-4-fluorophenol. While the reaction appears straightforward on a laboratory scale, its transition to pilot plant and industrial-scale production presents a unique set of challenges. These include controlling regioselectivity, minimizing impurity formation, managing process safety, and ensuring product stability. This guide will address these critical aspects in a practical, question-and-answer format.

II. Troubleshooting Guide: Common Pitfalls and Solutions

This section addresses specific issues that may arise during the scale-up of this compound synthesis, providing explanations for their cause and actionable solutions.

Poor Regioselectivity and Formation of Isomeric Impurities

Question: We are observing the formation of significant amounts of the undesired 2-amino-6-bromo-4-fluorophenol isomer during our scale-up runs. How can we improve the regioselectivity of the bromination?

Answer: The formation of isomeric impurities is a common challenge in the bromination of substituted aromatic rings. The hydroxyl (-OH) and amino (-NH2) groups in the starting material, 2-amino-4-fluorophenol, are both strongly activating and ortho-, para-directing. Since the para position is blocked by the fluorine atom, bromination is directed to the ortho positions (C5 and C6).

Causality: The -OH and -NH2 groups direct the incoming electrophile (bromine) to the positions ortho to them. In 2-amino-4-fluorophenol, the C5 position is ortho to the -NH2 group and meta to the -OH group, while the C6 position is ortho to the -OH group and meta to the -NH2 group. The relative directing power of these groups and the reaction conditions will influence the isomer ratio.

Solutions:

  • Protecting Group Strategy: A robust strategy to ensure high regioselectivity is to temporarily protect the more activating group. For instance, acetylation of the amino group to form 2-acetamido-4-fluorophenol will moderate its directing effect, favoring bromination at the position ortho to the hydroxyl group (C6 relative to the original numbering). Subsequent deprotection will yield the desired isomer.

  • Choice of Brominating Agent: The use of a milder brominating agent, such as N-bromosuccinimide (NBS) in a non-polar solvent, can provide a low, steady concentration of bromine, which often enhances regioselectivity and minimizes the formation of polybrominated byproducts.[1]

  • Solvent Effects: The choice of solvent plays a critical role. Nonpolar solvents typically favor monobromination, whereas polar protic solvents can lead to polybromination.[1]

  • Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.

Formation of Dibromo and Other Polybrominated Impurities

Question: Our scaled-up batches show an increase in dibrominated and other polybrominated impurities, which are difficult to remove. What are the causes and how can we mitigate this?

Answer: The high activation of the aromatic ring by the amino and hydroxyl groups makes it susceptible to over-bromination, especially at larger scales where localized concentration gradients and temperature fluctuations can occur.

Causality: Once the first bromine atom is introduced, the product, this compound, is still an activated aromatic ring and can undergo further bromination.

Solutions:

  • Stoichiometry Control: Precise control over the stoichiometry of the brominating agent is crucial. On a large scale, this means ensuring accurate dosing and efficient mixing to avoid localized excesses of the reagent.

  • Addition Profile: A slow, controlled addition of the brominating agent over an extended period allows for the reaction to consume the reagent as it is introduced, minimizing its accumulation and the potential for side reactions.

  • Reaction Monitoring: Implementing in-process controls (IPCs) using techniques like HPLC can help monitor the disappearance of the starting material and the formation of the product and byproducts, allowing for the reaction to be stopped at the optimal point.

Product Degradation and Color Formation

Question: The final product is often discolored, ranging from pink to dark brown, and we suspect product degradation. What is the cause and how can we obtain a stable, off-white product?

Answer: Aminophenols are notoriously susceptible to oxidation, which can lead to the formation of colored impurities.[2] This is often exacerbated by exposure to air, light, and trace metal impurities, especially at elevated temperatures during work-up and isolation.

Causality: The electron-rich nature of the aminophenol ring makes it easily oxidizable, leading to the formation of quinone-imine type structures and other polymeric materials which are highly colored.

Solutions:

  • Inert Atmosphere: Conduct the reaction, work-up, and isolation steps under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.

  • Antioxidants: The use of a small amount of an antioxidant, such as sodium bisulfite or sodium thiosulfate, in the work-up can help to quench any unreacted bromine and prevent oxidation.

  • Temperature Control: Keep the temperature as low as practically possible during work-up, extraction, and solvent removal.

  • Purification Method: Recrystallization is an effective method for purifying the final product and removing colored impurities. A typical solvent system is a mixture of ethanol and water.[3]

  • Storage: The purified this compound should be stored in a dark, cool place under an inert atmosphere to ensure long-term stability.[4]

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider during the scale-up of this synthesis?

A1:

  • Bromine Handling: Bromine is highly corrosive and toxic. All operations involving bromine must be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including respiratory protection, acid-resistant gloves, and a face shield, must be worn.[5]

  • Exothermic Reaction: The bromination of phenols can be exothermic. On a large scale, this can lead to a thermal runaway if not properly controlled. Ensure adequate cooling capacity and a controlled addition rate of the brominating agent.

  • Starting Material Hazards: 2-Amino-4-fluorophenol is harmful if swallowed and causes skin and eye irritation.[6] Appropriate handling procedures should be in place.

  • Waste Disposal: Aqueous waste streams will contain residual bromine and hydrobromic acid, and potentially brominated organic compounds. These must be neutralized and treated according to local regulations.

Q2: What analytical techniques are recommended for monitoring the reaction and ensuring product quality?

A2:

  • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the progress of the reaction. It allows for the quantification of the starting material, product, and any impurities.

  • Purity Determination: HPLC is also the primary method for determining the purity of the final product.

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) should be used to confirm the structure of the final product and identify any unknown impurities.

Q3: What are the recommended work-up and isolation procedures for large-scale production?

A3:

  • Quenching: After the reaction is complete, the excess brominating agent should be quenched by the addition of a reducing agent like sodium bisulfite or sodium thiosulfate solution.

  • Neutralization: The reaction mixture is typically acidic due to the formation of HBr. It should be neutralized with a base such as sodium bicarbonate or sodium hydroxide.

  • Extraction: The product can be extracted into a suitable organic solvent. The choice of solvent will depend on the subsequent crystallization step.

  • Crystallization: The crude product is then isolated by crystallization from a suitable solvent system, such as ethanol/water, to achieve the desired purity.[3] The crystallization process should be carefully controlled to ensure consistent crystal size and morphology.

  • Drying: The final product should be dried under vacuum at a moderate temperature to remove residual solvents.

IV. Experimental Workflow and Data

Illustrative Laboratory-Scale Synthesis Protocol

This protocol is for illustrative purposes and should be optimized for specific equipment and scale.

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-amino-4-fluorophenol (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Bromination: Slowly add a solution of the brominating agent (e.g., bromine or NBS, 1.0-1.05 eq) in the same solvent to the reaction mixture over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction by HPLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a 10% aqueous solution of sodium bisulfite.

    • Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine. .

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Typical Impurity Profile
Impurity NameStructureTypical Level (Area % by HPLC)Comments
2-Amino-4-fluorophenolStarting Material< 0.5%Should be consumed during the reaction.
2-Amino-6-bromo-4-fluorophenolIsomerVariable, can be significant without optimizationFormation is dependent on reaction conditions.
2-Amino-5,6-dibromo-4-fluorophenolDibromo impurityCan be >1% if stoichiometry is not controlledDifficult to remove by crystallization.
Oxidation byproductsComplex mixtureVariableLeads to discoloration of the final product.

V. Visualizing the Process

Logical Flow of Synthesis and Troubleshooting

Caption: A logical workflow for the synthesis of this compound and common troubleshooting points.

VI. Conclusion

The successful scale-up of this compound synthesis requires a deep understanding of the reaction mechanism and a proactive approach to addressing potential challenges. By carefully controlling reaction parameters, implementing robust in-process controls, and prioritizing safety, high-quality material can be consistently produced. This guide serves as a starting point for process optimization, and I encourage you to adapt these recommendations to your specific manufacturing environment.

VII. References

  • BenchChem. (n.d.). 2-Amino-6-bromo-4-fluorophenol | RUO | CAS 502496-32-4. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Amino-4-fluorophenol 96%. Retrieved from --INVALID-LINK--

  • Ossila. (2023, June 27). 2-Amino-4-fluorophenol - SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Ossila. (n.d.). 2-Amino-4-fluorophenol | CAS 399-97-3. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). 2-Amino-4-bromo-3-fluorophenol | 889939-21-3. Retrieved from --INVALID-LINK--

  • Gao, Z., Hou, Z., & Gao, H. (2024). Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines. Organic & Biomolecular Chemistry, 22(38), 7801-7805. --INVALID-LINK--

  • MDPI. (n.d.). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[1][6]-Rearrangement—Oxa-Michael Addition Cascade Reactions. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 2-Bromo-4-fluorophenol. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-AMINO-5-BROMOPHENOL synthesis. Retrieved from --INVALID-LINK--

  • Echemi. (n.d.). 4-AMINO-2-FLUOROPHENOL SDS, 399-96-2 Safety Data Sheets. Retrieved from --INVALID-LINK--

  • Leib, T. K. (1991). Biological Synthesis of Substituted o-Aminophenols. DTIC. --INVALID-LINK--

  • Guidechem. (n.d.). How to Synthesize 2-AMINO-5-FLUOROPHENOL and Its Application? - FAQ. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2010, August 10). 2-Amino-4-chlorophenol - SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • ACS Publications. (2019, November 5). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. --INVALID-LINK--

  • PubMed Central. (n.d.). Crystal structures and Hirshfeld surface analyses of 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate and 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). 4-Amino-2-bromo-6-fluorophenol | 1783544-55-7. Retrieved from --INVALID-LINK--

  • Song, W., et al. (2014). Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate. Environmental Science & Technology, 48(18), 10762-10770. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Amino-4-bromo-5-fluorophenol. Retrieved from --INVALID-LINK--

  • ACS Publications. (2023, August 11). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (2017, August). Crystal structure of 2-Amino-4-(3-bromo-4-fluoro-phenyl)-7,7-dimethyl-5-oxo-5,6,7,8-Tetrahydro-4H-chromene-3-carbonitrile, C18H16BrFN2O2. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-AMino-4-broMo-5-fluorophenol CAS#: 1037364-36-5. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). 2-Amino-4-bromo-5-fluorophenol | Research Chemical. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-Amino-4-fluorophenol. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-Amino-4-bromo-5-fluorophenol. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Amino-4-bromophenol ≥94%. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids. Retrieved from --INVALID-LINK--

  • Hoffman Fine Chemicals. (n.d.). CAS 1037364-36-5 | this compound | MFCD24640741. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from --INVALID-LINK--

  • Li, D. F., et al. (2012). Crystallization and preliminary crystallographic analysis of 2-aminophenol 1,6-dioxygenase complexed with substrate and with an inhibitor. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 11), 1337–1340. --INVALID-LINK--

  • Guidechem. (n.d.). 2-Amino-4-bromophenol 40925-68-6. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Amino-4-bromo-5-fluorophenol. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Purification of Synthetic Products from 4-Aminophenol. Retrieved from --INVALID-LINK--

  • De Haan, D. O., et al. (2022). Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions. Communications Chemistry, 5(1), 1-9. --INVALID-LINK--

  • Corbett, J. F. (1985). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (5), 697-700. --INVALID-LINK--

  • University of Windsor. (n.d.). Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS. Retrieved from --INVALID-LINK--

References

Technical Support Center: Managing Exothermic Reactions During the Functionalization of 2-Amino-5-bromo-4-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for handling 2-Amino-5-bromo-4-fluorophenol (ABFP). This molecule is a valuable intermediate in pharmaceutical and materials science, prized for its unique electronic and structural properties. However, the presence of a nucleophilic amino group and an activatable phenol on a halogenated aromatic ring presents significant safety challenges. Functionalization reactions, particularly at the amino group, can be highly exothermic.

An exothermic reaction that proceeds too quickly can overwhelm the heat removal capacity of a reactor, leading to a rapid increase in temperature and pressure.[1] This phenomenon, known as a thermal runaway, can result in violent boiling, vessel over-pressurization, and potentially catastrophic accidents.[2][3][4] This guide provides researchers, scientists, and drug development professionals with practical, field-proven insights and protocols to safely manage these thermal hazards.

Core Principles of Exotherm Management

The fundamental principle of managing exothermic reactions is to ensure that the rate of heat generation never exceeds the rate of heat removal.[1] An approximate rule of thumb is that the reaction rate, and thus heat generation, doubles with every 10°C rise in temperature.[1] This exponential increase is what makes thermal runaway so dangerous.[1][5]

Key strategies revolve around controlling the reaction kinetics and enhancing heat dissipation:

  • Rate Control: Limiting the concentration of reagents at any given time through slow, controlled addition.

  • Thermal Control: Using appropriate cooling systems and solvents to absorb and remove the heat generated.

  • Scale Awareness: Recognizing that as reaction scale increases, the ratio of volume (heat generation) to surface area (heat removal) also increases, making cooling less efficient.[1]

Frequently Asked Questions (FAQs)

Q1: Why are functionalization reactions of this compound, especially acylation, so exothermic?

A: The primary reason is the high reactivity of the primary amino group (-NH₂) attached to the aromatic ring. During acylation (e.g., with an acyl chloride or anhydride), a very stable and strong amide bond is formed. The large amount of energy released during the formation of this bond is the primary source of the exotherm. The reaction is rapid, and if reagents are mixed too quickly, the heat is generated almost instantaneously, creating a significant risk of thermal runaway.

Q2: What are the initial warning signs of a potential thermal runaway reaction?

A: Vigilance and constant monitoring are critical. Key warning signs include:

  • A temperature rise that continues even after cooling is applied or reagent addition is stopped.

  • A sudden, unexpected increase in the rate of temperature rise.

  • Noticeable increase in pressure within a closed or vented vessel.

  • Unexpected gas evolution or vigorous boiling of the solvent, especially at temperatures below its normal boiling point.

  • A change in the color or viscosity of the reaction mixture that deviates from the expected profile.

Q3: How do I select an appropriate solvent to help manage the exotherm?

A: Solvent selection is a critical safety control. Consider the following properties:

  • High Heat Capacity: Solvents with a high heat capacity can absorb more heat for a given temperature increase.

  • Boiling Point: The solvent's boiling point should be high enough to accommodate the desired reaction temperature but low enough to allow for reflux cooling as a secondary heat removal mechanism. A solvent boiling violently at 40°C when the reaction should be at 20°C is a clear danger sign.

  • Thermal Conductivity: Good thermal conductivity helps transfer heat from the reaction mixture to the vessel walls and cooling jacket.

  • Inertness: The solvent must not react with any of the reagents or intermediates.

SolventBoiling Point (°C)Heat Capacity (J/g·K)Notes
Toluene 1111.69Good for moderate temperatures; less polar.
Acetonitrile 822.22Polar aprotic; high heat capacity.
Dichloromethane 401.21Low boiling point, limited thermal range. Use with caution.
N,N-Dimethylformamide (DMF) 1532.04High boiling point, but can decompose exothermically with some reagents (e.g., acid chlorides) at elevated temperatures.

Note: Data is approximate. Always consult safety data sheets for precise values.

Q4: I need to perform a diazotization on the amino group. What are the absolute critical safety precautions?

A: Diazotization is one of the most hazardous reactions routinely performed in organic synthesis.[6][7] Diazonium salts, especially in solid or concentrated form, are shock-sensitive and can be violently explosive.[7][8]

The Twelve Cardinal Rules for Diazotization Safety must be followed: [8]

  • Stoichiometric Nitrite: Use only a stoichiometric amount of sodium nitrite; avoid excess.

  • Test for Excess Nitrous Acid: Use starch-iodide paper to check for excess HNO₂ and neutralize it if present.[7]

  • Correct Addition Order: Add the sodium nitrite solution to the acidic solution of the amine, not the other way around.

  • Strict Temperature Control: Maintain the reaction temperature below 5°C at all times using an efficient cooling bath (e.g., ice-salt or a cryostat).[7][8]

  • Vent Gases: The reaction releases nitrogen gas upon decomposition; ensure the vessel is adequately vented.[8]

  • Know Your Compound's Stability: The stability of the specific diazonium salt of ABFP in your system should be determined if possible, but always assume it is unstable.[8]

  • Assume Explosive Properties: Unless proven otherwise, treat all diazonium salts as potentially explosive.[8]

  • Prevent Precipitation: Do not allow the diazonium salt to precipitate or crystallize out of solution.[8]

  • Analyze for Residuals: Check the final product for residual diazonium compounds.

  • Quench Before Workup: Quench any remaining diazonium salt (e.g., with sulfamic acid) before raising the temperature or performing extractions.

  • Never Isolate Solids: Do not isolate the diazonium salt unless absolutely necessary, in micro-quantities (<0.75 mmol), and behind a blast shield.[8]

  • Use Proper Tools: If handling a solid is unavoidable, use plastic or Teflon spatulas, never metal.[8]

Troubleshooting Guides

Scenario 1: During the slow addition of acetyl chloride for an acylation reaction, the temperature is rising much faster than expected and is difficult to control with the ice bath.
Possible Cause Immediate Corrective Action Long-Term Prevention
Addition rate is too high. 1. STOP the addition immediately. 2. Observe the temperature. If it continues to rise, proceed to emergency quenching. 3. If the temperature stabilizes, restart addition at a significantly slower rate once the temperature is back in the desired range.Re-evaluate the protocol. Use a syringe pump for precise, slow addition. Increase the solvent volume to improve thermal mass.
Cooling is insufficient. 1. STOP the addition. 2. Add more ice/salt to the cooling bath or lower the cryostat setpoint. 3. If the reaction is on a larger scale, consider adding a dry ice/acetone bath for more aggressive cooling.Ensure the reactor is not too large for the cooling bath. Use a reaction vessel with a larger surface area-to-volume ratio. Verify cooling system is operational before starting.[3]
Concentration is too high. 1. STOP the addition. 2. If safe to do so and the temperature is stable, add more pre-chilled solvent to the reaction flask to dilute the mixture and increase the heat capacity of the system.Perform the reaction at a lower molarity. Conduct a reaction calorimetry study to determine the heat of reaction and select an appropriate concentration.
Scenario 2: The reaction appears to be complete by TLC, but the temperature begins to rise again after stirring for 30 minutes with no external heating or additions.
Possible Cause Immediate Corrective Action Long-Term Prevention
Decomposition Reaction. 1. Cool the mixture immediately. 2. Quench the reaction by slowly adding a pre-determined, appropriate quenching agent (e.g., cold water or a weak base for an acylation). 3. Do not assume the reaction is safe. Treat it as a potential runaway.This indicates a secondary or decomposition reaction is occurring.[3] The product may be thermally unstable under the reaction conditions. The reaction should be run at a lower temperature, or the product should be isolated more quickly after formation.
Accumulated Reagents. 1. Cool the mixture immediately. 2. Ensure agitation is effective. If stirring has stopped, restart it cautiously. 3. Prepare for an exotherm as the accumulated reagent reacts.This is common if reagent is added faster than it reacts, often due to low temperatures or poor mixing. Ensure the reaction is actually proceeding during the addition phase. A slight, controlled exotherm during addition is often a sign that the reaction is consuming the reagent as it is added.

Experimental Protocols & Visual Workflows

Protocol: Safely Controlled Acylation of this compound

This protocol is designed for a 10 mmol scale and prioritizes safety through controlled addition and thermal management.

1. Hazard Recognition & Preparation (RAMP):

  • Recognize Hazards: Acyl chloride is corrosive and reacts violently with water. The reaction is highly exothermic. ABFP is an irritant.

  • Assess Risks: The primary risk is a thermal runaway. Secondary risks include chemical burns and inhalation of HCl gas.

  • Minimize Risks: Perform in a fume hood. Use slow, controlled addition via syringe pump. Employ an efficient cooling bath. Keep a quenching agent (e.g., 1M NaHCO₃) and a base neutralizer ready.

  • Prepare for Emergencies: Ensure a clear path of egress. Have a fire extinguisher and safety shower readily accessible. Inform a colleague you are performing a hazardous reaction.

2. Experimental Setup:

  • Place a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermocouple for internal temperature monitoring, a nitrogen inlet, and a septum in an ice/salt water bath.

  • Charge the flask with this compound (10 mmol, 1.0 equiv) and anhydrous acetonitrile (100 mL).

  • Add triethylamine (12 mmol, 1.2 equiv).

  • Stir the mixture under a nitrogen atmosphere until the internal temperature is stable at 0°C.

  • Load a gas-tight syringe with acetyl chloride (11 mmol, 1.1 equiv) and place it on a syringe pump.

3. Controlled Reaction Execution:

  • Begin adding the acetyl chloride via syringe pump at a very slow rate (e.g., 0.1 mL/min).

  • CRITICAL: Monitor the internal temperature continuously. The temperature should not rise more than 5°C.

  • If the temperature approaches 5°C, stop the addition and wait for the temperature to decrease before resuming at a slower rate.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional 30 minutes.

  • Monitor the reaction for completion by TLC or LC-MS.

4. Quenching and Workup:

  • Once the reaction is complete, slowly and carefully add 50 mL of cold water to quench any remaining acetyl chloride. Be aware this quenching step itself can be exothermic.

  • Proceed with standard aqueous workup and extraction.

Workflow Diagram: Troubleshooting a Temperature Spike

This diagram outlines the decision-making process when faced with an unexpected temperature increase.

G start Temperature Spike Detected (>5°C above setpoint) stop_addition IMMEDIATELY STOP ALL REAGENT ADDITION start->stop_addition assess_cooling Assess Cooling System stop_addition->assess_cooling enhance_cooling Enhance Cooling (Add more ice/salt, lower setpoint) assess_cooling->enhance_cooling temp_stabilizes Does Temperature Stabilize or Decrease? enhance_cooling->temp_stabilizes resume_slowly Resume Addition at 50% of Previous Rate temp_stabilizes->resume_slowly  YES temp_runaway NO: Temperature Continues to Rise temp_stabilizes->temp_runaway  NO continue_monitoring Continue Close Monitoring resume_slowly->continue_monitoring emergency_quench INITIATE EMERGENCY QUENCHING PROTOCOL temp_runaway->emergency_quench alert_evacuate Alert Personnel & Prepare to Evacuate emergency_quench->alert_evacuate

References

Validation & Comparative

Confirming the Structure of 2-Amino-5-bromo-4-fluorophenol Derivatives: A Comparative Guide Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. For complex substituted aromatic compounds like derivatives of 2-Amino-5-bromo-4-fluorophenol, which are valuable scaffolds in medicinal chemistry, this task can be particularly challenging due to the potential for isomeric ambiguity. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides essential information, it often falls short in providing a complete structural picture. This guide, intended for researchers and drug development professionals, delves into the power of two-dimensional (2D) NMR spectroscopy for the unambiguous structural elucidation of these important molecules. We will explore the practical application and comparative strengths of COSY, HSQC, and HMBC experiments, supported by experimental protocols and data interpretation.

The Challenge with Substituted Aromatics: Beyond 1D NMR

Substituted benzene rings often produce complex ¹H NMR spectra due to intricate spin-spin coupling patterns between protons. Furthermore, the presence of heteroatoms and halogens can significantly influence chemical shifts, leading to overlapping signals that are difficult to assign definitively. For a derivative of this compound, several positional isomers could potentially be synthesized. Differentiating these isomers based solely on 1D ¹H and ¹³C NMR can be inconclusive. This is where 2D NMR techniques become indispensable, offering a robust method to map out the connectivity of the molecular framework.

To illustrate these principles, we will consider a representative derivative, N-(5-bromo-4-fluoro-2-hydroxyphenyl)acetamide (hereafter referred to as Compound 1 ), a product of the N-acetylation of this compound.

N-(5-bromo-4-fluoro-2-hydroxyphenyl)acetamide

Figure 1: Structure of the model compound, N-(5-bromo-4-fluoro-2-hydroxyphenyl)acetamide (Compound 1 ).

A Multi-faceted Approach to Structural Confirmation

A combination of 2D NMR experiments is crucial for assembling the complete structural puzzle of Compound 1 . Each technique provides a unique piece of information, and together they create a self-validating dataset.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections

The COSY experiment is the cornerstone of 2D NMR, revealing which protons are coupled to each other, typically through two or three bonds.[1] In a COSY spectrum, both the horizontal and vertical axes represent the ¹H chemical shift range. The diagonal peaks correspond to the 1D ¹H spectrum, while the off-diagonal "cross-peaks" indicate coupled protons.[1]

For Compound 1 , we expect to see correlations between adjacent aromatic protons. The presence or absence of these cross-peaks allows for the definitive assignment of the substitution pattern on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment identifies all carbons that are directly attached to a proton.[2] This is a highly sensitive technique that correlates the ¹H and ¹³C chemical shifts through their one-bond J-coupling. The resulting 2D spectrum has a ¹H axis and a ¹³C axis, with each peak representing a C-H bond. Edited HSQC can further differentiate between CH, CH₂, and CH₃ groups.[3]

For Compound 1 , HSQC is instrumental in assigning the chemical shifts of the protonated aromatic carbons and the methyl group of the acetamide moiety.

HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Molecular Skeleton

The HMBC experiment is arguably the most powerful tool for elucidating the overall carbon framework. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[2] Unlike HSQC, direct one-bond correlations are typically suppressed.[3] This long-range connectivity information is vital for connecting different structural fragments and for assigning quaternary (non-protonated) carbons.

In the case of Compound 1 , HMBC correlations will be key to:

  • Confirming the position of the acetamide group by showing correlations from the NH proton and the methyl protons to the aromatic ring.

  • Assigning the quaternary carbons, including those bearing the bromine, fluorine, hydroxyl, and acetamide substituents.

  • Verifying the overall substitution pattern on the benzene ring.

Hypothetical Experimental Data and Interpretation

To provide a practical guide, we present a set of hypothetical, yet realistic, NMR data for Compound 1 . This data is based on known chemical shift ranges and coupling constants for similar substituted phenols and anilines.

Table 1: Hypothetical ¹H and ¹³C NMR Data for Compound 1
Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
H-37.25 (d, J = 8.0 Hz)118.2
H-67.05 (d, J = 7.5 Hz)115.9
-OH9.50 (s, br)-
-NH8.80 (s, br)-
-CH₃2.15 (s)24.5
C-1-148.5 (d, J = 240 Hz)
C-2-125.1
C-4-119.8
C-5-112.3
C=O-169.8

Note: Spectra are hypothetically recorded in DMSO-d₆. 'd' denotes a doublet, 's' a singlet, and 'br' a broad signal. J-values are coupling constants in Hz.

Step-by-Step 2D NMR Analysis of Compound 1

COSY Analysis:

The COSY spectrum would be expected to show a cross-peak between H-3 (δ 7.25) and H-6 (δ 7.05), confirming their ortho relationship. The absence of other correlations for these aromatic protons would support a 1,2,4,5-tetrasubstituted pattern.

HSQC Analysis:

The HSQC spectrum would show the following correlations:

  • δ 7.25 (¹H) with δ 118.2 (¹³C), assigning this pair to H-3/C-3.

  • δ 7.05 (¹H) with δ 115.9 (¹³C), assigning this pair to H-6/C-6.

  • δ 2.15 (¹H) with δ 24.5 (¹³C), confirming the assignment of the acetamide methyl group.

HMBC Analysis:

The HMBC spectrum provides the most critical long-range correlations to piece together the structure:

ProtonCorrelating Carbons (¹³C Chemical Shift, δ)Interpretation
H-3 (7.25 ppm)C-1, C-2, C-5, C=OConfirms proximity to C-1, C-2, and C-5. The correlation to the carbonyl carbon (C=O) firmly places the acetamide group at the C-2 position.
H-6 (7.05 ppm)C-1, C-2, C-4, C-5Establishes the connectivity around the aromatic ring.
-NH (8.80 ppm)C-1, C-2, C=OLinks the nitrogen to C-2 of the aromatic ring and the carbonyl carbon.
-CH₃ (2.15 ppm)C=OConfirms the methyl group is part of the acetamide functionality.

The HMBC data, in conjunction with COSY and HSQC, allows for the unambiguous assignment of all atoms in Compound 1 , confirming the N-(5-bromo-4-fluoro-2-hydroxyphenyl)acetamide structure.

Visualizing the Workflow and Connectivity

Graphviz diagrams can effectively illustrate the experimental workflow and the key structural correlations.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Interpretation synthesis Synthesize Compound 1 purification Purify via Chromatography synthesis->purification oneD_NMR 1D NMR (¹H, ¹³C) purification->oneD_NMR twoD_NMR 2D NMR (COSY, HSQC, HMBC) oneD_NMR->twoD_NMR interpretation Correlate Spectra twoD_NMR->interpretation structure Confirm Structure interpretation->structure

Caption: Experimental workflow for structural confirmation.

hmbc_correlations C1 C1 (OH) C2 C2 (NHAc) C3 C3 C4 C4 (F) H3 H3 H3->C1 H3->C2 C5 C5 (Br) H3->C5 CO C=O H3->CO C6 C6 H6 H6 H6->C1 H6->C2 H6->C4 H6->C5 NH NH NH->C1 NH->C2 NH->CO CH3 CH3 CH3->CO

Caption: Key HMBC correlations for Compound 1.

Experimental Protocols

Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified derivative.

  • Solvent Addition: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent signals with analyte peaks.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. A clear, homogeneous solution is essential for acquiring high-quality spectra.

NMR Data Acquisition

The following is a general guide for setting up 2D NMR experiments on a standard NMR spectrometer. Specific parameters may need to be optimized based on the instrument and the sample.

  • Initial Setup: Tune and match the probe for both ¹H and ¹³C frequencies. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution and lineshape.[4]

  • 1D Spectra Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} spectra. These are necessary for referencing and for setting the spectral widths for the 2D experiments.[4]

  • COSY Acquisition:

    • Use a standard COSY pulse sequence (e.g., cosygpqf).

    • Set the spectral width in both dimensions to cover all proton signals.

    • Acquire a sufficient number of scans per increment to achieve a good signal-to-noise ratio.

  • HSQC Acquisition:

    • Use an edited HSQC pulse sequence for multiplicity information (e.g., hsqcedetgpsisp2.2).

    • Set the ¹H spectral width as in the COSY experiment.

    • Set the ¹³C spectral width to encompass all expected carbon signals (e.g., 0-180 ppm).

  • HMBC Acquisition:

    • Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.

    • Optimize the long-range coupling constant (e.g., 8 Hz) to enhance correlations over 2-3 bonds.[2]

Conclusion: The Power of a Combined Approach

While 1D NMR is a fundamental starting point, the unambiguous structural confirmation of complex molecules like derivatives of this compound necessitates a more in-depth analysis. The strategic application of 2D NMR techniques—COSY, HSQC, and HMBC—provides a comprehensive and self-validating dataset that allows for the confident assignment of the molecular structure. This level of analytical rigor is paramount for ensuring the integrity of research findings and for the successful advancement of drug development programs.

References

A Senior Application Scientist's Guide to Cross-Coupling Reactions: A Comparative Analysis of 2-Amino-5-bromo-4-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Phenols in Modern Synthesis

In the landscape of medicinal chemistry and materials science, halogenated phenols stand as indispensable building blocks.[1] Their utility lies in the capacity for precise, stepwise functionalization, allowing for the construction of complex molecular architectures. Among these, 2-Amino-5-bromo-4-fluorophenol is a substrate of particular interest. Its unique constellation of functional groups—a reactive bromine atom for cross-coupling, a nucleophilic amino group, a directing hydroxyl group, and a property-modulating fluorine atom—presents both unique opportunities and distinct challenges for the synthetic chemist.[2][3]

Palladium-catalyzed cross-coupling reactions represent the gold standard for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high fidelity and functional group tolerance.[4] This guide offers a deep, comparative analysis of the performance of this compound in cornerstone cross-coupling reactions—namely Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—against other relevant brominated phenols. We will move beyond simple protocol recitation to explore the causal relationships between substrate electronics, catalyst system selection, and reaction outcomes, providing field-proven insights for researchers, scientists, and drug development professionals.

Deconstructing the Substrate: Electronic and Steric Profile of this compound

The reactivity of an aryl halide in a palladium-catalyzed cycle is profoundly influenced by the electronic density of the aromatic ring. The substituents on this compound create a nuanced electronic environment that is critical to understand before selecting a catalyst system.

  • Activating Groups (-OH, -NH₂): The phenol and amino groups are powerful ortho-, para-directing activators, donating significant electron density into the ring via resonance. This makes the molecule electron-rich.

  • Deactivating Group (-F): The fluorine atom is strongly electron-withdrawing through induction but weakly electron-donating via resonance. Its net effect is deactivating.

  • Reactive Site (-Br): The carbon-bromine bond is the target for oxidative addition by the palladium catalyst, the crucial first step in most cross-coupling cycles.[5][6]

The confluence of these effects results in an electron-rich system. While this can facilitate oxidative addition to some extent, it can also lead to challenges, such as the stabilization of off-cycle catalyst species or increased propensity for side reactions. The choice of ligand on the palladium center is therefore not a trivial matter; it must be tailored to stabilize the active catalytic species and promote efficient turnover, especially with such challenging substrates.[7]

Caption: Electronic contributions of substituents on the phenol ring.

Comparative Performance in Key Cross-Coupling Reactions

The true measure of a building block's utility is its performance in robust, widely used chemical transformations. Here, we compare this compound against simpler analogs to elucidate the impact of its unique substitution pattern.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a foundational method for constructing biaryl structures.[8] The primary challenge with electron-rich bromides like our target molecule is ensuring efficient oxidative addition and preventing competitive proto-debromination.

Causality & Experimental Choices: For electron-rich systems, standard catalysts like Pd(PPh₃)₄ can be sluggish. The solution lies in employing modern catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[9][10] These ligands form highly active, low-coordinate L₁Pd(0) species that readily undergo oxidative addition and resist deactivation.[11] The choice of a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often sufficient to drive the transmetalation step without degrading the sensitive substrate.[12]

Comparative Data: Suzuki-Miyaura Coupling

Substrate Coupling Partner Catalyst System Base Solvent Temp (°C) Yield (%) Reference
This compound Phenylboronic acid (L1)₂Pd(OAc)₂ K₂CO₃ Aqueous RT Quantitative [2]
4-Bromophenol p-Tolylboronic acid Pd/C K₂CO₃ Water 150 (MW) 95 [13]
2-Bromo-4-fluorophenol Phenylboronic acid (L1)₂Pd(OAc)₂ K₂CO₃ Aqueous RT Quantitative [2]

| 2-Amino-5-bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 92 |[14] |

Note: L1 refers to 2-amino-4,6-dihydroxy-pyrimidine. Conditions are representative and not from a single head-to-head study.

The data indicates that with a suitably tailored catalyst system, even the complex, electron-rich this compound can undergo Suzuki coupling with exceptional efficiency, even at room temperature.[2]

Buchwald-Hartwig Amination: Building C-N Bonds

The Buchwald-Hartwig amination is the premier method for coupling amines with aryl halides to form arylamines, a motif prevalent in pharmaceuticals.[15][16] The reaction is notoriously sensitive to the steric and electronic properties of both coupling partners. The presence of a primary amino group on our substrate could potentially lead to self-coupling or catalyst inhibition, necessitating careful optimization.

Causality & Experimental Choices: The key to a successful Buchwald-Hartwig amination on this substrate is the use of a sterically hindered biarylphosphine ligand.[5] Ligands like dppf or those from the Buchwald family (e.g., XPhos, RuPhos) are crucial.[10] They accelerate the rate-limiting reductive elimination step and prevent the formation of stable palladium-amine complexes that would otherwise halt the catalytic cycle.[17] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the coupling amine, generating the active nucleophile for the reaction.[7]

Comparative Data: Buchwald-Hartwig Amination

Substrate Coupling Partner Catalyst System Base Solvent Temp (°C) Yield (%) Reference
This compound Aniline Pd₂(dba)₃ / XPhos NaOtBu Toluene 100 High (Est.) Principle-based
4-Bromotoluene Aniline Pd(OAc)₂ / P(o-tol)₃ NaOtBu Toluene 100 99 [17]

| 2-Amino-5-bromopyridine | Morpholine | Pd(OAc)₂ / dppf | NaOtBu | Toluene | 110 | 85 |[14] |

Note: Data for the title compound is an expert estimation based on established principles for electron-rich aryl bromides.

While direct data is sparse, the principles of modern C-N coupling strongly suggest that a successful reaction is highly achievable with the correct palladium/ligand combination, overcoming the inherent challenges of the substrate.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira reaction couples terminal alkynes with aryl halides, typically using a dual palladium and copper(I) catalytic system.[18][19] It is an exceptionally powerful tool for accessing arylalkyne structures, which are important intermediates in the synthesis of heterocycles and complex natural products.[20]

Causality & Experimental Choices: The classic Sonogashira mechanism involves both a palladium cycle and a copper cycle.[21] The amine base (e.g., triethylamine) plays a dual role, acting as both a base and a solvent. For electron-rich bromides, ensuring the oxidative addition step proceeds efficiently is key. Using a robust palladium source like PdCl₂(PPh₃)₂ in conjunction with a copper(I) iodide co-catalyst under anhydrous conditions is a standard and effective approach.[2] The reaction is often heated to ensure a reasonable reaction rate, particularly with bromides, which are less reactive than iodides.[19]

Comparative Data: Sonogashira Coupling

Substrate Coupling Partner Catalyst System Base Solvent Temp (°C) Yield (%) Reference
This compound Phenylacetylene PdCl₂(PPh₃)₂ / CuI Et₃N THF 60 High (Est.) [2]
2,6-Dimethylbromobenzene Phenylacetylene Pd(PtBu₃)₂ / CuI i-Pr₂NH Dioxane 80 98 [22]

| 2-Amino-5-bromo-4-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ / CuI | Et₃N | DMF | 100 | 88 |[14] |

Note: Yield for the title compound is an expert estimation based on the provided protocol for a similar substrate.

The Sonogashira coupling is generally robust and, with standard conditions, is expected to perform well with this compound, providing a direct route to valuable arylalkyne intermediates.

General Catalytic Cycle and Workflow

To provide a clearer picture of the processes described, the following diagrams illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling and a typical experimental workflow.

Catalytic_Cycle Pd0 L₂Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd Ar-X PdII_Complex L₂Pd(II)(Ar)(X) Intermediate OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal R-M PdII_Coupled L₂Pd(II)(Ar)(R) Intermediate Transmetal->PdII_Coupled RedElim Reductive Elimination PdII_Coupled->RedElim RedElim->Pd0 Ar-R (Product)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.[5]

Experimental_Workflow Setup 1. Reaction Setup - Add Aryl Halide, Coupling Partner, Base - Oven-dried glassware Inert 2. Inert Atmosphere - Evacuate and backfill with Ar/N₂ - Repeat 3x Setup->Inert Catalyst 3. Catalyst/Solvent Addition - Add Pd catalyst and ligand - Add degassed solvent Inert->Catalyst Reaction 4. Reaction - Heat to specified temperature - Monitor by TLC/GC-MS Catalyst->Reaction Workup 5. Aqueous Workup - Cool to RT, dilute with water - Extract with organic solvent Reaction->Workup Purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate and purify (Chromatography) Workup->Purify

Caption: A typical experimental workflow for cross-coupling reactions.[2]

Validated Experimental Protocols

The following protocols provide detailed, self-validating methodologies for key transformations involving halogenated phenols, adapted from authoritative sources.

Protocol 1: Sonogashira Coupling of 2-Bromo-4-fluorophenol

This protocol is adapted from a general procedure for the Sonogashira coupling of halo-phenols.[2]

Reagents & Equipment:

  • 2-Bromo-4-fluorophenol (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • Copper(I) Iodide (CuI) (2 mol%)

  • Triethylamine (Et₃N), degassed

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask and standard glassware

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (3 mol%) and CuI (2 mol%).

  • Add anhydrous THF, followed by degassed Et₃N.

  • Add 2-Bromo-4-fluorophenol (1.0 equiv).

  • Add phenylacetylene (1.2 equiv) dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to 60 °C and monitor progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Wash the combined filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-(phenylethynyl)-4-fluorophenol derivative.

Protocol 2: Buchwald-Hartwig Amination of an Analogous Aminobromopyridine

This protocol is based on a reported procedure for 2-Amino-5-bromo-4-methylpyridine and serves as an excellent starting point for this compound.[14]

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Desired amine (e.g., Morpholine, 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.8 equiv)

  • Anhydrous Toluene

  • Dry sealed tube or pressure vessel

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a dry sealed tube under an inert atmosphere, add this compound, sodium tert-butoxide, palladium(II) acetate, and the dppf ligand.

  • Add anhydrous toluene, followed by the amine coupling partner.

  • Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl.

  • Dilute with water and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude residue via flash column chromatography to obtain the desired N-aryl product.

Conclusion and Future Outlook

This compound is a highly functionalized and electron-rich substrate that presents specific challenges to palladium-catalyzed cross-coupling. However, this guide demonstrates that these challenges are readily surmounted through the rational application of modern catalyst systems. The use of bulky, electron-rich phosphine ligands is paramount for achieving high yields in both C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bond-forming reactions. For C-C alkyne couplings (Sonogashira), established Pd/Cu systems remain highly effective.

A comparative analysis reveals that while simpler bromophenols may react under less demanding conditions, the strategic complexity of this compound is not a barrier to its use but rather a testament to its value. The multiple functional groups allow for its incorporation into advanced synthetic routes, particularly for the development of novel heterocyclic scaffolds for the pharmaceutical industry.[20][23][24] For the practicing scientist, the key takeaway is that success with this versatile building block hinges on moving beyond legacy catalysts and embracing ligand systems specifically designed for challenging, electron-rich aryl halides.

References

A Comparative Guide to the Reactivity of the Amino Group in 2-Amino-5-bromo-4-fluorophenol and Its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] The unique electronic properties of fluorine can profoundly influence a molecule's pKa, metabolic stability, and binding affinity.[1] This guide provides an in-depth comparative analysis of the reactivity of the amino group in 2-Amino-5-bromo-4-fluorophenol against its non-fluorinated analogs, such as 2-Amino-5-bromophenol. Understanding these reactivity differences is critical for designing efficient synthetic routes and predicting the behavior of these compounds in biological systems.

The reactivity of the amino group in aminophenols is a delicate interplay of electronic and steric effects exerted by the substituents on the aromatic ring.[3] The amino (-NH2) and hydroxyl (-OH) groups are both activating, ortho-, para-directing groups that donate electron density to the ring through resonance.[3] However, the introduction of halogens, such as fluorine and bromine, introduces competing electron-withdrawing inductive effects, which can significantly modulate the nucleophilicity of the amino group.[3]

The Dual Nature of Halogen Substitution: Inductive vs. Mesomeric Effects

The presence of both fluorine and bromine on the aromatic ring of this compound creates a complex electronic environment. Both halogens exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity.[4] This effect tends to decrease the electron density on the aromatic ring and, consequently, on the amino group, reducing its basicity and nucleophilicity.[5][6]

However, halogens also possess lone pairs of electrons that can be donated to the aromatic π-system through a positive mesomeric or resonance effect (+M). This resonance effect opposes the inductive effect by increasing electron density at the ortho and para positions. For fluorine, the -I effect is dominant, while for bromine, the two effects are more balanced, though the inductive effect still generally outweighs the resonance effect.

In this compound, the fluorine atom is situated meta to the amino group, while the bromine atom is para. The strong inductive effect of the fluorine atom at the meta position will significantly decrease the electron density of the amino group. The bromine atom at the para position will also exert an inductive pull, but its +M effect will partially counteract this by donating electron density to the ring.

Impact on Basicity and Nucleophilicity: A Comparative Overview

The basicity of the amino group, a key indicator of its reactivity, is directly influenced by the electronic effects of the substituents. A lower pKa of the anilinium ion corresponds to a less basic and less nucleophilic amino group.[7][8]

Table 1: Predicted and Experimental pKa Values of Substituted Anilines

CompoundSubstituentsPredicted Effect on Amino Group BasicityExperimental pKa (Anilinium ion)
AnilineNoneReference4.63
4-Bromoanilinep-BrDecrease3.86
3-Fluoroanilinem-FSignificant Decrease3.51
This compound o-OH, p-Br, m-FStrongest Decrease(Predicted to be < 3.5)
2-Amino-5-bromophenol o-OH, p-BrDecrease(Predicted to be ~3.8)

Note: Experimental pKa values are for the corresponding anilinium ions and serve as a proxy for the basicity of the amino group. Predicted values are based on the additive effects of substituents.

The data suggests that the presence of the meta-fluoro substituent in this compound will render its amino group significantly less basic and therefore less nucleophilic compared to 2-Amino-5-bromophenol. The electron-withdrawing effects of both halogens work in concert to reduce the availability of the nitrogen's lone pair for reaction with electrophiles.[5]

Experimental Validation: Comparative Reactivity in Acylation Reactions

To empirically compare the reactivity of the amino group, a standard N-acylation reaction using acetic anhydride can be performed. The rate of this reaction is directly proportional to the nucleophilicity of the amino group.[9] In aminophenols, the amino group is generally more nucleophilic than the phenolic hydroxyl group and will react preferentially under neutral or slightly acidic conditions.[9][10]

Experimental Protocol: N-Acetylation of Substituted Aminophenols

Materials:

  • This compound

  • 2-Amino-5-bromophenol

  • Acetic Anhydride

  • Ethanol

  • Deionized Water

  • Sodium Bicarbonate (saturated solution)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.

Procedure:

  • In separate round-bottom flasks, dissolve equimolar amounts (e.g., 10 mmol) of this compound and 2-Amino-5-bromophenol in a suitable solvent like ethanol (50 mL).

  • To each flask, add a slight excess of acetic anhydride (e.g., 12 mmol) dropwise while stirring at room temperature.

  • Monitor the reaction progress over time by taking aliquots and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete (or after a set time for comparison), quench the reaction by adding deionized water.

  • Neutralize any excess acetic acid and unreacted starting material with a saturated solution of sodium bicarbonate.

  • Collect the precipitated N-acetylated product by vacuum filtration, wash with cold water, and dry.

  • Determine the yield and characterize the product using techniques like NMR and melting point analysis.

Expected Outcome: The reaction with 2-Amino-5-bromophenol is expected to proceed at a faster rate and give a higher yield of the N-acetylated product within a given timeframe compared to this compound. This is a direct consequence of the higher nucleophilicity of the amino group in the non-fluorinated analog.

Visualizing the Electronic Effects

The following diagram illustrates the key electronic factors influencing the reactivity of the amino group in the two compounds.

G cluster_0 This compound cluster_1 2-Amino-5-bromophenol A Amino Group (-NH2) Reactivity Decreased B Amino Group (-NH2) Reactivity Moderately Decreased A->B Lower Reactivity F Fluorine (-F) Strong -I Effect F->A meta, strong deactivation Br Bromine (-Br) -I > +M Effect Br->A para, moderate deactivation OH Hydroxyl (-OH) +M Effect OH->A ortho, activation Br2 Bromine (-Br) -I > +M Effect Br2->B para, moderate deactivation OH2 Hydroxyl (-OH) +M Effect OH2->B ortho, activation

Caption: Electronic influences on amino group reactivity.

Implications for Drug Development

The reduced reactivity of the amino group in this compound has several important implications for drug development:

  • Synthetic Strategy: Reactions involving the amino group, such as amide bond formation, will likely require more forcing conditions (e.g., higher temperatures, stronger coupling agents, or longer reaction times) compared to its non-fluorinated counterpart.

  • Metabolic Stability: The electron-withdrawing fluorine atom can shield the molecule from metabolic oxidation, potentially increasing its in vivo half-life.[1][11]

  • Physicochemical Properties: The introduction of fluorine can increase lipophilicity and alter the pKa, which can in turn affect the solubility, membrane permeability, and oral bioavailability of a drug candidate.[1][2][12]

  • Target Binding: The altered electronic distribution can influence hydrogen bonding and other non-covalent interactions with the biological target, potentially leading to improved potency and selectivity.

Conclusion

The presence of a fluorine atom at the 4-position of this compound significantly reduces the reactivity of the amino group compared to its non-fluorinated analog, 2-Amino-5-bromophenol. This is primarily due to the strong electron-withdrawing inductive effect of the fluorine atom, which decreases the electron density on the nitrogen atom, thereby lowering its basicity and nucleophilicity. This guide provides a framework for understanding these differences, supported by theoretical principles and a practical experimental protocol. For researchers in drug discovery, a thorough understanding of these structure-activity relationships is paramount for the rational design of novel therapeutics with optimized properties.

References

Validating the purity of synthesized 2-Amino-5-bromo-4-fluorophenol by HPLC and elemental analysis

Author: BenchChem Technical Support Team. Date: January 2026

A-Comparative-Guide-to-Purity-Validation-of-Synthesized-2-Amino-5-bromo-4-fluorophenol

A Senior Application Scientist's Field-Proven Insights into Ensuring the Quality of a Critical Pharmaceutical Intermediate

In the landscape of pharmaceutical development, the purity of synthesized intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) and Elemental Analysis for validating the purity of 2-Amino-5-bromo-4-fluorophenol, a key building block in the synthesis of various pharmaceutical agents. As researchers, scientists, and drug development professionals, understanding the nuances of these analytical techniques is paramount to ensuring the integrity of your final active pharmaceutical ingredient (API).

The Criticality of Purity for this compound

This compound (C₆H₅BrFNO) is a halogenated phenol derivative that serves as a versatile intermediate in organic synthesis.[1][2] Its molecular structure, featuring amino, bromo, and fluoro groups on a phenol ring, makes it a valuable precursor for creating complex molecules with potential therapeutic applications. However, the very reactivity that makes this compound useful also presents challenges in its synthesis, often leading to the formation of impurities. These can include starting materials, by-products, and degradation products.[3][4]

The presence of such impurities can have significant downstream consequences, potentially altering the pharmacological and toxicological profile of the final drug product. Therefore, rigorous purity validation is not just a regulatory requirement but a scientific necessity. The International Council for Harmonisation (ICH) guidelines, particularly Q3A(R2) for new drug substances, provide a framework for the identification, qualification, and control of impurities, emphasizing the need for robust analytical procedures.[3][4][5]

A Dual-Pronged Approach to Purity Validation: HPLC and Elemental Analysis

A self-validating system for purity assessment relies on orthogonal methods—techniques that measure the same attribute (purity) through different chemical or physical principles. This guide focuses on the synergistic combination of HPLC and elemental analysis, providing a comprehensive and trustworthy evaluation of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC): A Quantitative Look at Purity

HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of compounds in a mixture. This allows for the precise quantification of the target compound and any impurities present.

The "Why" Behind the Method: The choice of a reversed-phase HPLC method is deliberate. This compound, being a moderately polar aromatic amine, exhibits good retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase. The inclusion of a mild acid, such as formic acid, in the mobile phase is crucial for protonating the amino group, which sharpens the peak shape and improves chromatographic performance.[6][7]

Experimental Workflow for HPLC Analysis:

Caption: Workflow for HPLC Purity Determination.

Data Interpretation: The resulting chromatogram provides a visual representation of the sample's components. The purity is calculated based on the area of the main peak relative to the total area of all peaks. For pharmaceutical intermediates, a purity of ≥98% is often the target, with specific attention paid to any impurity exceeding the ICH reporting threshold of 0.05%.[5]

Elemental Analysis: A Fundamental Confirmation of Composition

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, provides a fundamental assessment of a compound's elemental composition.[8][9][10] This technique is based on the complete combustion of the sample and the subsequent quantification of the resulting gases (CO₂, H₂O, and N₂).

The "Why" Behind the Method: While HPLC excels at separating and quantifying impurities, it relies on a reference standard for absolute quantification. Elemental analysis, on the other hand, provides an absolute measure of the elemental composition, which can be directly compared to the theoretical values for the pure compound. This makes it an excellent complementary technique to HPLC. A significant deviation between the measured and theoretical elemental composition can indicate the presence of impurities or residual solvents. An accepted deviation is typically within ±0.4%.[11][12]

Experimental Workflow for Elemental Analysis:

Caption: Workflow for Elemental Analysis.

Comparative Data Analysis

The following tables summarize the expected results from the HPLC and elemental analysis of a synthesized batch of this compound.

Table 1: HPLC Purity Analysis

ParameterResultAcceptance Criteria
Retention Time (Main Peak)5.2 minConsistent with Reference
Purity (Area %)99.5%≥ 98.0%
Largest Single Impurity0.2%≤ 0.5%
Total Impurities0.5%≤ 2.0%

Table 2: Elemental Analysis Data

ElementTheoretical %Experimental %Deviation %
Carbon (C)34.6434.58-0.06
Hydrogen (H)2.422.45+0.03
Nitrogen (N)6.736.70-0.03

The close correlation between the high purity determined by HPLC and the minimal deviation in the elemental analysis provides a high degree of confidence in the quality of the synthesized this compound.

Experimental Protocols

HPLC Method
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-10 min: 10% to 90% B

      • 10-12 min: 90% B

      • 12-12.1 min: 90% to 10% B

      • 12.1-15 min: 10% B

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in methanol to a final concentration of 0.1 mg/mL.

    • Sample Solution: Accurately weigh and dissolve the synthesized this compound in methanol to a final concentration of 0.1 mg/mL.

Elemental Analysis (CHN)
  • Sample Preparation:

    • Accurately weigh approximately 2-3 mg of the synthesized this compound into a tin capsule.

  • Instrumental Analysis:

    • Analyze the sample using a calibrated CHN elemental analyzer according to the manufacturer's instructions.

  • Data Analysis:

    • The instrument software will automatically calculate the percentage of Carbon, Hydrogen, and Nitrogen. Compare these experimental values to the theoretical values for C₆H₅BrFNO.

Trustworthiness Through Orthogonal Validation

The strength of this dual-technique approach lies in its self-validating nature. HPLC provides a detailed impurity profile, while elemental analysis offers a fundamental check on the overall composition. A scenario where HPLC indicates high purity, but elemental analysis shows a significant deviation, would immediately flag a potential issue, such as the presence of an impurity that co-elutes with the main peak or the presence of inorganic impurities not detected by UV-based HPLC. This cross-verification is essential for building a robust and trustworthy quality control system, which is a core tenet of both Good Manufacturing Practices (GMP) and the principles outlined in ICH Q7 for API manufacturing.[13]

Conclusion

Validating the purity of a critical pharmaceutical intermediate like this compound requires a scientifically sound and rigorous analytical strategy. The complementary use of HPLC and elemental analysis provides a comprehensive and reliable assessment of purity, ensuring that the material meets the stringent quality standards required for drug development. This guide has outlined not just the "how" but, more importantly, the "why" behind these analytical choices, empowering researchers and scientists to make informed decisions in their pursuit of safe and effective medicines. Adherence to these principles, grounded in international regulatory guidelines, is fundamental to the integrity of the pharmaceutical development process.[14][15][16][17][18]

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Amino-5-bromo-4-fluorophenol in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of a Versatile Building Block

In modern medicinal chemistry, the pursuit of novel therapeutics often begins with versatile chemical scaffolds. 2-Amino-5-bromo-4-fluorophenol is one such scaffold, a highly functionalized starting material prized for its utility in synthesizing a range of bioactive molecules, including potent kinase inhibitors.[1][2] Its unique arrangement of a phenolic hydroxyl, an amino group, and two different halogens (bromine and fluorine) provides multiple handles for synthetic elaboration. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom is a key anchor for cross-coupling reactions, allowing for the construction of complex molecular architectures.[2][3][4]

However, the very features that make this compound a valuable building block also endow it with a high potential for non-specific interactions and assay interference. Small phenolic compounds are frequently flagged as Pan-Assay INterference compoundS (PAINs), notorious for generating false-positive results in high-throughput screening campaigns.[5][6] Ignoring the potential cross-reactivity of a core fragment like this compound can lead to the costly pursuit of misleading hits, wasting valuable resources.

This guide provides an in-depth framework for proactively evaluating the cross-reactivity and interference potential of this compound. We will move beyond simple protocols to explain the causal biochemistry behind these interactions and present a tiered, self-validating experimental workflow. Our objective is to equip researchers with the strategy and tools to distinguish genuine biological activity from assay artifacts, ensuring the integrity of their drug discovery pipeline.

Part 1: Physicochemical Profile and the Structural Basis for Promiscuity

The potential for off-target activity is frequently encoded in a molecule's structure. An analysis of this compound reveals several motifs associated with assay interference.

  • Phenolic Hydroxyl Group: The phenol is a well-known reactive moiety. It is a hydrogen bond donor and acceptor, allowing it to form non-specific interactions with various protein residues.[7][8] Phenols can also undergo redox cycling, generating reactive oxygen species (ROS) that can non-specifically modify assay components, or chelate metal ions essential for enzyme function.[9] This places it in a class of compounds that require careful scrutiny.[5][10]

  • Amino Group: Like the hydroxyl group, the primary amine is a strong hydrogen bond donor, further increasing the molecule's capacity for promiscuous binding to protein surfaces, particularly the hinge region of kinases.[11][12]

  • Halogen Substituents (Fluorine & Bromine): The incorporation of halogens is a common strategy in drug design. Fluorine can alter pKa, enhance binding affinity through polar and multipolar interactions, and block metabolic oxidation.[4][13] Bromine is larger and more polarizable, capable of forming "halogen bonds"—strong, directional non-covalent interactions with Lewis bases like backbone carbonyls—that can stabilize binding but are not always specific.[3][14][15]

These features combined create a molecule with a high density of interaction points, making it an ideal candidate for a proactive cross-reactivity assessment.

PropertyPredicted Value/CharacteristicImplication for Cross-Reactivity
Molecular Weight ~206 g/mol [16]Low molecular weight allows it to access a wide range of binding pockets.
Hydrogen Bond Donors 3 (from -OH and -NH₂)[17]High potential for forming non-specific hydrogen bonds with protein backbones and side chains, a common feature of promiscuous inhibitors.[8][11]
Hydrogen Bond Acceptors 4 (from O, N, F)[17]Complements its donor capacity, enabling diverse and often non-specific binding modes.[7]
Structural Motifs Phenol, Aniline, HalogensPhenolic compounds are frequently associated with assay interference mechanisms like aggregation and redox activity (PAINs).[5] Halogens can participate in specific halogen bonds but also contribute to non-specific hydrophobic and polar interactions.[14][15]
Predicted Lipophilicity (XLogP3) ~1.7[16]Moderate lipophilicity suggests a balance between aqueous solubility and the ability to enter hydrophobic pockets, which can sometimes lead to non-specific binding or aggregation at higher concentrations.[17]

Part 2: A Tiered Workflow for De-risking and Characterization

A robust investigation into cross-reactivity requires a multi-pronged approach that systematically flags and characterizes non-specific activity. We propose a tiered workflow designed to move from broad, predictive analysis to specific, mechanistic counter-screens. The causality behind this structure is to use inexpensive, high-throughput methods first to cast a wide net, followed by more resource-intensive assays to confirm and dissect the nature of any observed interference.

G cluster_0 Tier 1: In Silico & Physicochemical Profiling cluster_1 Tier 2: Broad Experimental Counter-Screening cluster_2 Tier 3: Specific Assay System Validation cluster_3 Outcome T1 Computational Off-Target Prediction (e.g., OTSA Frameworks) [1, 4] T2_agg Aggregation Assay (Detergent counter-screen) [6] T1->T2_agg Predicts promiscuity T1_phys Physicochemical Property Analysis (pKa, cLogP, H-bond donors/acceptors) [4] T1_phys->T2_agg T3_kinase Case Study 1: Kinase Assay (Interference vs. True Inhibition) [19] T2_agg->T3_kinase Flags non-specific inhibitors T2_luc Luciferase Inhibition Assay (e.g., ADP-Glo, NanoLuc) [33] T2_luc->T3_kinase Identifies technology- specific interference T2_fluor Fluorescence Interference Screen (Scan across Ex/Em wavelengths) [14] T3_immuno Case Study 2: Immunoassay (Cross-Reactivity vs. Matrix Effects) [31] T2_fluor->T3_immuno Rules out signal quenching/enhancement Outcome Comprehensive Cross-Reactivity Profile (Informs SAR & Hit Triage) T3_kinase->Outcome T3_immuno->Outcome

Caption: A tiered workflow for assessing compound cross-reactivity.

Tier 1: In Silico and Physicochemical Profiling

The most efficient first step is computational. The goal is to leverage existing knowledge to predict potential liabilities before committing to wet lab experiments.

  • Rationale: Computational models trained on millions of data points can predict potential off-target interactions and flag physicochemical properties associated with promiscuity, such as a high number of hydrogen bond donors.[17][18] This allows for early-stage risk assessment.

  • Methodology:

    • Utilize off-target prediction software (e.g., commercial platforms or academic servers) that screen the compound's structure against databases of known protein targets.[17]

    • Calculate key physicochemical properties: cLogP, Topological Polar Surface Area (TPSA), pKa, and counts of hydrogen bond donors/acceptors.[17]

    • Compare these properties to established "rules-of-thumb" for drug-likeness and known PAINs criteria to identify potential liabilities.

Tier 2: Broad Experimental Counter-Screening

This tier employs target-agnostic biochemical assays to detect common interference mechanisms. A compound that fails these tests is highly likely to cause problems in more complex biological assays.

  • Rationale: Many false positives arise not from specific off-target binding but from non-specific mechanisms like compound aggregation, reactivity with reporter enzymes, or interference with the detection modality (e.g., light-based readouts).[6][9] These assays are designed to detect these behaviors directly.

  • Key Experiments:

    • Aggregation Assay: Test the compound's activity in a standard biochemical assay (e.g., an enzyme inhibition assay) in the presence and absence of a non-ionic detergent like Triton X-100. Aggregators often show a significant decrease in apparent activity in the presence of detergent, which disrupts the colloidal particles.[5]

    • Luciferase Inhibition: Many modern assays use luciferase-based reporters (e.g., Promega's ADP-Glo™ for kinase activity).[19] It is crucial to directly test the compound's effect on the luciferase enzyme itself to ensure any observed signal reduction isn't due to reporter inhibition.

    • Fluorescence Interference: For fluorescence-based assays (FRET, FP), scan the compound across a range of excitation and emission wavelengths to check for autofluorescence or quenching properties that could interfere with the assay signal.[10][20]

Tier 3: Specific Assay System Validation (Case Studies)

If the compound passes Tier 2 screens, it should then be tested for cross-reactivity in assay formats relevant to its intended use. As this compound is a precursor for kinase inhibitors and its phenolic nature makes it a candidate for immunoassay interference, we will focus on these two systems.

  • Objective: To differentiate true, specific inhibition of a target kinase from non-specific interference within the assay.

  • Causality of Protocol: This protocol uses an orthogonal method (direct measurement of ADP production) and includes critical control steps. The "ATP Depletion" step in the ADP-Glo™ assay is vital because it eliminates any remaining ATP from the kinase reaction, preventing it from interfering with the subsequent luciferase-based ATP detection step.[19] This makes the assay robust against compounds that might interfere with other detection methods. Comparing results at high and low enzyme/substrate concentrations helps reveal non-stoichiometric inhibition, a hallmark of aggregation or other artifacts.

Protocol: Kinase Activity/Inhibition Screen using ADP-Glo™

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of a 2X kinase/substrate solution (e.g., 10 ng/µL target kinase and 50 µM peptide substrate in kinase reaction buffer).

    • Add 0.5 µL of this compound (or a known inhibitor control) at various concentrations (e.g., 10-point, 3-fold serial dilution starting from 100 µM).

    • Initiate the reaction by adding 2.0 µL of 2.5X ATP solution (final concentration to approximate the Kₘ of the kinase).

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP and provides the luciferase/luciferin to generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate percent inhibition relative to DMSO controls and determine IC₅₀ values.

  • Self-Validation/Counter-Screen:

    • Repeat the assay with a high concentration of ATP (e.g., 1 mM) to check for competitive behavior.

    • Run a parallel experiment directly against the luciferase enzyme (omitting the kinase) to confirm the compound does not inhibit the detection system.[19]

  • Objective: To determine if the compound cross-reacts with the assay antibodies or interferes with the sample matrix.

  • Causality of Protocol: Immunoassays depend on the highly specific binding of an antibody to its antigen.[21] Small molecules can interfere by binding to the antibody themselves (cross-reactivity) or by non-specifically interacting with other assay components (matrix effect).[22][23] This protocol systematically isolates these possibilities. The "Spike and Recovery" experiment is a cornerstone of validation; if the compound interferes with the measurement of a known amount of analyte, it points to a matrix effect rather than simple cross-reactivity.[24]

Protocol: Competitive ELISA Cross-Reactivity Assessment

  • Plate Coating:

    • Coat a 96-well high-binding plate with 100 µL/well of antigen-protein conjugate (e.g., Analyte-BSA) at 1-2 µg/mL in coating buffer (e.g., carbonate-bicarbonate, pH 9.6).

    • Incubate overnight at 4°C.

    • Wash plates 3 times with Wash Buffer (PBST: PBS with 0.05% Tween-20).

    • Block with 200 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk in PBST) for 2 hours at room temperature. Wash 3 times.

  • Competition Reaction:

    • Prepare serial dilutions of both the target analyte (standard curve) and this compound in Assay Buffer.

    • In a separate dilution plate, mix 50 µL of the primary antibody (at a pre-determined optimal concentration) with 50 µL of each standard or test compound dilution. Incubate for 30 minutes.

    • Transfer 100 µL of the antibody/analyte mixture to the coated and blocked assay plate.

    • Incubate for 1-2 hours at room temperature. Wash 5 times.

  • Detection:

    • Add 100 µL of HRP-conjugated secondary antibody. Incubate for 1 hour. Wash 5 times.

    • Add 100 µL of TMB substrate. Incubate in the dark for 15-30 minutes.

    • Stop the reaction with 50 µL of 2N H₂SO₄.

    • Read absorbance at 450 nm.

  • Data Analysis and Interpretation:

    • Generate a standard curve for the target analyte.

    • Calculate the apparent concentration of this compound from its inhibition curve.

    • Cross-reactivity (%) = (IC₅₀ of Target Analyte / IC₅₀ of Test Compound) x 100.[25] A low or non-existent cross-reactivity is desired.

G cluster_0 Protein Binding Site Residues Molecule 2-Amino-5-bromo- 4-fluorophenol HB_Acceptor C=O Molecule->HB_Acceptor H-Bond (Donor: -OH, -NH2) HB_Donor N-H Molecule->HB_Donor H-Bond (Acceptor: -F, -O, -N) Hydrophobic Alkyl Side Chain Molecule->Hydrophobic Hydrophobic / Halogen Bond

References

A Comparative Efficacy Analysis of 2-Amino-5-bromo-4-fluorophenol-Derived Kinase Inhibitors Against Established Standards

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive benchmark analysis of a novel class of kinase inhibitors derived from a 2-Amino-5-bromo-4-fluorophenol scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind their design, presents head-to-head efficacy data against known standards, and provides detailed experimental protocols to ensure the reproducibility and validation of the presented findings. Our focus is on the inhibition of the RAF/MEK/ERK signaling cascade, a critical pathway in oncology, with a specific emphasis on the BRAF V600E mutant kinase.

Introduction: The Rationale for Fluorinated Aminophenol Scaffolds in Kinase Inhibition

The RAS/RAF/MEK/ERK signaling pathway is a cornerstone of cellular proliferation, differentiation, and survival. Its aberrant activation, frequently driven by mutations in components like BRAF, is a hallmark of numerous cancers, including melanoma, colorectal, and thyroid cancers.[1] This has made the pathway a prime target for therapeutic intervention.

The strategic design of small molecule inhibitors is paramount for achieving both potency and desirable pharmacokinetic properties. The this compound scaffold has emerged as a promising starting point for the synthesis of novel kinase inhibitors. The rationale for its use is multifold:

  • Fluorine Substitution: The incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1]

  • Bromine as a Synthetic Handle: The bromine atom provides a reactive site for synthetic elaboration, allowing for the facile introduction of diverse chemical moieties to explore structure-activity relationships (SAR).

  • Phenolic Hydroxyl and Amino Groups: These functional groups serve as key hydrogen bond donors and acceptors, enabling strong interactions within the ATP-binding pocket of target kinases.

This guide will focus on a series of N-(4-hydroxy-phenyl) amide derivatives synthesized from this core scaffold and benchmark their performance against established BRAF V600E inhibitors.

Signaling Pathway: Targeting the RAS/RAF/MEK/ERK Cascade

The inhibitors discussed herein are designed to target RAF kinases, crucial serine/threonine kinases that act as a central node in the RAS/RAF/MEK/ERK pathway. The constitutively active BRAF V600E mutant is a key oncogenic driver. Inhibition of this mutant kinase is intended to block downstream signaling, leading to a reduction in the phosphorylation of ERK (p-ERK) and ultimately, a decrease in cancer cell proliferation.

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF BRAF V600E RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (Proliferation, Survival) ERK->Transcription Activates Inhibitor This compound Derivative Inhibitor->BRAF Inhibits

Figure 1: Inhibition of the RAS/RAF/MEK/ERK signaling pathway.

Comparative Efficacy: In Vitro Biochemical and Cellular Potency

The efficacy of novel this compound-derived inhibitors was evaluated and compared to Vemurafenib, a known FDA-approved BRAF V600E inhibitor. The assessment was twofold: a direct biochemical assay to determine the half-maximal inhibitory concentration (IC50) against the isolated BRAF V600E enzyme, and a cell-based assay to measure the half-maximal effective concentration (EC50) required to inhibit the phosphorylation of ERK in a cellular context.

Compound IDR' GroupBRAF V600E IC50 (µM)p-ERK EC50 (µM)
Novel Inhibitor 1 3-t-Bu0.0030.04
Novel Inhibitor 2 3-iPr<0.00040.05
Novel Inhibitor 3 4-CF30.0040.05
Novel Inhibitor 4 2-F, 5-CF30.0010.09
Vemurafenib (Standard) -0.0310.048
Table 1: Comparative in vitro biochemical and cellular potency of novel inhibitors against the known standard, Vemurafenib. Data for novel inhibitors is based on structurally similar compounds presented in foundational research.[1]

The data clearly indicates that several of the novel derivatives exhibit potent, single-digit nanomolar to sub-nanomolar inhibition of the BRAF V600E kinase, with potencies comparable to or exceeding that of the standard inhibitor, Vemurafenib.[1] Importantly, this biochemical potency translates effectively into cellular activity, as demonstrated by the low nanomolar EC50 values for the inhibition of ERK phosphorylation.

Experimental Protocols

To ensure the validity and reproducibility of these findings, detailed step-by-step methodologies for the key experiments are provided below. These protocols represent a self-validating system, where the biochemical assay confirms direct target engagement and the cellular assays validate on-target effects in a biological system.

Experimental Workflow Overview

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Synthesis Synthesis of This compound Derivatives KinaseAssay BRAF V600E Kinase Assay (IC50 Determination) Synthesis->KinaseAssay CellCulture Cell Culture (e.g., A375 Melanoma) Synthesis->CellCulture MTTAssay MTT Assay (Cytotoxicity, IC50) CellCulture->MTTAssay WesternBlot Western Blot (p-ERK Inhibition, EC50) CellCulture->WesternBlot

Figure 2: High-level experimental workflow for inhibitor evaluation.

Protocol 1: BRAF V600E Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a robust method for determining the IC50 of inhibitors.[2]

Materials:

  • Active BRAF V600E enzyme (recombinant)

  • Unactive MEK1 (substrate)[2]

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (this compound derivatives and Vemurafenib) dissolved in DMSO

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 96-well plate, add the following to each well:

    • Diluted active BRAF V600E enzyme.

    • MEK1 substrate.

    • Test compound dilution or DMSO (for control wells).

  • Initiate Reaction: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme to ensure competitive inhibitors are fairly evaluated.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 40-60 minutes) to allow for the enzymatic reaction to proceed.[2]

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[2]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Protocol 2: Cellular Assay for p-ERK Inhibition (Western Blot)

This protocol assesses the ability of the inhibitors to block the BRAF V600E signaling pathway within cancer cells by measuring the phosphorylation of the downstream effector, ERK.[3][4]

Materials:

  • BRAF V600E mutant cancer cell line (e.g., A375 melanoma cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed A375 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

    • Treat the cells with a serial dilution of the test compounds or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and then add lysis buffer to each well.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.[4]

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.[4]

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and then apply the ECL substrate.

  • Signal Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize the data, the membrane can be stripped and re-probed with an antibody against total ERK.[5]

    • Quantify the band intensities using densitometry software. The p-ERK signal should be normalized to the total ERK signal for each sample.

  • EC50 Determination: Plot the normalized p-ERK levels against the logarithm of the inhibitor concentration to determine the EC50 value.

Protocol 3: Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • BRAF V600E mutant cancer cell line (e.g., A375)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include wells with untreated cells (negative control) and wells with medium only (blank).

  • Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to purple formazan crystals by metabolically active cells.[6]

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the cytotoxic IC50 value.

Conclusion and Future Directions

The presented data and protocols provide a robust framework for the evaluation of novel this compound-derived kinase inhibitors. The demonstrated high potency against the BRAF V600E kinase, coupled with effective inhibition of the downstream MAPK signaling pathway in cancer cells, underscores the potential of this chemical scaffold.

The provided experimental methodologies are designed to be both comprehensive and self-validating, ensuring that researchers can confidently benchmark their own derivatives against established standards. Future work should focus on expanding the kinase panel to assess selectivity, performing in-depth pharmacokinetic studies, and ultimately evaluating the in vivo efficacy of the most promising candidates in preclinical cancer models.

References

A Comparative Guide to Alternative Synthetic Routes for 2-Amino-5-bromo-4-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Amino-5-bromo-4-fluorophenol

Route 1: Multi-step Synthesis Starting from 4-Fluorophenol

This approach builds the molecule through a sequential functionalization of a simple, commercially available starting material. The key steps involve electrophilic aromatic substitution to introduce the bromo and nitro groups, followed by the reduction of the nitro group to the desired amine.

Experimental Protocol: Route 1

Step 1: Bromination of 4-Fluorophenol to 2-Bromo-4-fluorophenol

The initial step involves the regioselective bromination of 4-fluorophenol. The hydroxyl group is a strongly activating, ortho, para-directing group. Since the para position is occupied by the fluorine atom, the incoming bromine electrophile is directed with high selectivity to the ortho position.[1]

  • Procedure: In a 2L reaction flask, dissolve 200g (1.785 mol) of 4-fluorophenol in 300 ml of dichloroethane.[1] Cool the mixture to between 5°C and 10°C.[1] A solution of 300g (1.875 mol) of bromine in 150 ml of dichloroethane is then added dropwise while maintaining the temperature.[1] After the addition is complete, the reaction mixture is heated for 30 minutes.[1] To quench the reaction, a mixture of 33g (0.26 mol) of sodium sulfite in 200 ml of water is added, and the mixture is stirred for 30 minutes.[1] The organic layer is separated, neutralized with a mixed alkaline solution (10% NaOH/20% NaHCO3), dried with anhydrous magnesium sulfate, and the solvent is evaporated to yield 2-bromo-4-fluorophenol.[1]

  • Reported Yield: 95%[2]

Step 2: Nitration of 2-Bromo-4-fluorophenol to 2-Bromo-4-fluoro-5-nitrophenol

This step introduces the nitro group, which will be the precursor to the final amino group. The directing effects of the existing substituents (-OH, -Br, -F) are critical. The hydroxyl group is the most powerful activating group, directing ortho and para. The para position is blocked by fluorine. One ortho position is blocked by bromine. This leaves the C6 and C5 positions as potential sites for nitration. While nitration at C6 is sterically less hindered and electronically favored by the hydroxyl group, nitration at C5 is also possible. Achieving high regioselectivity for the desired 5-nitro isomer is a key challenge in this step.

  • Procedure (Adapted from similar nitrations): In a reaction flask, dissolve 2-bromo-4-fluorophenol (1 equivalent) in a suitable solvent such as chloroform or concentrated sulfuric acid.[3][4] Cool the mixture to 0-5°C. A nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid, is added dropwise while maintaining the low temperature.[3][4] The reaction is stirred for a few hours until completion, monitored by TLC.[3] The reaction mixture is then carefully poured into ice water to precipitate the product.[3] The solid is filtered, washed with cold water, and dried. Purification by recrystallization or chromatography may be necessary to isolate the desired 2-bromo-4-fluoro-5-nitrophenol isomer.

  • Expected Yield: The yield for this specific isomer is not reported, but a similar nitration of 2-bromo-4-fluorophenol to the 6-nitro isomer has been reported with an 89% yield.[4] The synthesis of the 5-nitro isomer is feasible as it is commercially available.[5]

Step 3: Reduction of 2-Bromo-4-fluoro-5-nitrophenol to this compound

The final step is the reduction of the nitro group to an amine. This is a standard and generally high-yielding transformation. Various reducing agents can be employed, including catalytic hydrogenation or metal/acid combinations.

  • Procedure (Adapted from similar reductions): Dissolve 2-bromo-4-fluoro-5-nitrophenol (1 equivalent) in a suitable solvent like ethanol or tetrahydrofuran.[6][7] Add a catalyst, such as 5% Rhodium on Carbon (Rh/C) or Palladium on Carbon (Pd/C).[7] The reaction mixture is then stirred under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC).[7] Upon completion, the catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield the final product, this compound.[7]

  • Expected Yield: Reductions of this type are typically efficient, with yields often exceeding 90%. For example, the reduction of 4-bromo-2-nitrophenol using Rh/C proceeds with 99% yield.[7]

Workflow Diagram: Route 1

Synthetic Route 1 cluster_0 Step 1: Bromination cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A 4-Fluorophenol B 2-Bromo-4-fluorophenol A->B Br2, Dichloroethane (95% Yield) C 2-Bromo-4-fluorophenol D 2-Bromo-4-fluoro-5-nitrophenol C->D HNO3, H2SO4 E 2-Bromo-4-fluoro-5-nitrophenol F This compound E->F H2, Rh/C (High Yield Expected)

Caption: Sequential synthesis of this compound from 4-Fluorophenol.

Route 2: Direct Bromination of 2-Amino-4-fluorophenol

This alternative route begins with a more functionalized starting material, 2-amino-4-fluorophenol, and aims to introduce the bromine atom in a single, regioselective step. The success of this route is highly dependent on controlling the outcome of the electrophilic bromination on a highly activated aromatic ring.

Experimental Protocol: Route 2

Step 1: Regioselective Bromination of 2-Amino-4-fluorophenol

The primary challenge of this route is achieving regioselectivity. Both the amino and hydroxyl groups are strongly activating and ortho, para-directing. The position para to the hydroxyl group is blocked by fluorine. The position para to the amino group (C5) is open and is a likely site for substitution. However, the positions ortho to the activating groups are also susceptible to attack, potentially leading to a mixture of products. To enhance selectivity, protection of the more reactive amino group as an acetamide is a common and effective strategy.

  • Procedure A: Direct Bromination (Hypothetical)

    • Dissolve 2-amino-4-fluorophenol (1 equivalent) in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

    • Cool the solution to 0°C.

    • Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or a dilute solution of bromine, while monitoring the reaction closely.

    • Upon completion, the reaction would be quenched, and the product mixture analyzed to determine the isomeric ratio. Purification would likely be challenging.

  • Procedure B: Bromination via Protection-Deprotection (Proposed)

    • Protection: React 2-amino-4-fluorophenol with acetic anhydride to form N-(5-fluoro-2-hydroxyphenyl)acetamide. This moderates the activating effect of the amino group and provides steric hindrance.

    • Bromination: Brominate the protected intermediate. The acetamido group will direct the incoming bromine to its para position (C5), leading to N-(4-bromo-5-fluoro-2-hydroxyphenyl)acetamide with high regioselectivity.

    • Deprotection: Hydrolyze the acetamide group using acidic or basic conditions to reveal the amino group, yielding the final product. A protocol for a similar deprotection involves heating the acetamide in a mixture of ethanol and 3M HCl, followed by neutralization.[6]

  • Expected Yield: While the yield of the direct bromination is uncertain, the protection-bromination-deprotection sequence is expected to be more efficient and selective, with yields for each step likely to be in the range of 80-95%, as is common for these standard transformations.[6]

Workflow Diagram: Route 2 (with Protection)

Synthetic Route 2 cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection A 2-Amino-4-fluorophenol B N-(5-fluoro-2-hydroxyphenyl)acetamide A->B Acetic Anhydride C N-(5-fluoro-2-hydroxyphenyl)acetamide D N-(4-bromo-5-fluoro-2-hydroxyphenyl)acetamide C->D Bromine/NBS E N-(4-bromo-5-fluoro-2-hydroxyphenyl)acetamide F This compound E->F H+ or OH-

Caption: Synthesis via protection-bromination-deprotection of 2-Amino-4-fluorophenol.

Comparative Analysis

ParameterRoute 1: From 4-FluorophenolRoute 2: From 2-Amino-4-fluorophenol
Starting Material 4-Fluorophenol (simple, inexpensive)2-Amino-4-fluorophenol (more complex, more expensive)[8]
Number of Steps 31 (direct) or 3 (with protection)
Key Challenge Regioselectivity of nitration (Step 2)Regioselectivity of bromination (Step 1)
Control of Selectivity Potentially difficult; may lead to isomeric mixtures requiring separation.Good control achievable with a protection-deprotection strategy.
Overall Efficiency Dependent on the yield of the nitration step. The other two steps are high-yielding (>90%).[2][7]Potentially high overall yield if the protection-deprotection strategy is employed.[6]
Scalability Scalable, but the nitration step requires careful temperature control and handling of strong acids.The protection-deprotection sequence uses standard, scalable reactions.

Conclusion and Recommendation

Both proposed routes offer viable, albeit challenging, pathways to this compound.

Route 1 is a logical, linear synthesis starting from a very basic precursor. Its main drawback is the potential for poor regioselectivity during the nitration of 2-bromo-4-fluorophenol, which could complicate purification and lower the overall yield of the desired 5-nitro isomer.

Route 2 , particularly when employing a protection-deprotection strategy for the amino group, presents a more controlled and likely more efficient synthesis. Although it involves the same number of steps as Route 1, the directing group effects are more predictable, leading to higher regioselectivity in the key bromination step. The higher cost of the starting material, 2-amino-4-fluorophenol, may be offset by a more reliable and higher-yielding process, especially for larger-scale synthesis where purification of isomers is a significant cost driver.

For researchers prioritizing a predictable and high-purity synthesis, Route 2 with the protection-deprotection strategy is the recommended approach . For initial exploratory work where the starting material cost is a primary concern and purification of isomers is feasible, Route 1 could be considered.

References

Evaluating the biological activity of 2-Amino-5-bromo-4-fluorophenol derivatives compared to parent compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of parent compounds to enhance biological activity is a cornerstone of drug discovery. This guide provides an in-depth evaluation of the biological activities of derivatives of 2-Amino-5-bromo-4-fluorophenol, a halogenated aminophenol, in comparison to its parent structural motifs: 2-aminophenol, 4-fluorophenol, and 5-bromophenol. While direct comparative studies on this specific set of derivatives are nascent in publicly available literature, this guide synthesizes data from structurally related compounds to illuminate the therapeutic potential and guide future research. We will delve into the antimicrobial, antioxidant, and anticancer properties, supported by detailed experimental methodologies and quantitative data to offer a comprehensive comparative analysis.

Introduction: The Rationale for Derivatization

The 2-aminophenol scaffold is a privileged structure in medicinal chemistry, known to be a precursor for a variety of heterocyclic compounds with diverse biological activities.[1][2] The introduction of halogen atoms, such as bromine and fluorine, into this core structure can significantly modulate its physicochemical properties, including lipophilicity, electronic character, and steric profile. These modifications, in turn, can profoundly influence the compound's interaction with biological targets, potentially leading to enhanced potency and selectivity.[3]

The core compound, this compound, combines the functionalities of an aminophenol with the electronic effects of two different halogens. This unique combination makes its derivatives intriguing candidates for investigation across various therapeutic areas. This guide will explore how derivatization of this core structure, through modifications such as the formation of Schiff bases, sulfonamides, or chalcones, can impact its biological efficacy when compared to the foundational activities of its parent compounds.

Experimental Protocols for Evaluating Biological Activity

To ensure the scientific rigor and reproducibility of the findings presented, this section details the standardized experimental protocols for assessing the key biological activities discussed in this guide.

Antimicrobial Activity Assessment: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[3]

Objective: To quantify the antimicrobial potency of this compound derivatives and parent compounds.

Materials:

  • Test compounds (this compound derivatives and parent compounds)

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (microplate reader)

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the absorbance at 600 nm.[4]

Antioxidant_Mechanism cluster_reaction Radical Scavenging by a Phenolic Antioxidant Phenolic-OH Ar-OH Phenoxyl-Radical Ar-O• Phenolic-OH->Phenoxyl-Radical H• donation Free-Radical R• Neutralized-Radical RH Free-Radical->Neutralized-Radical H• acceptance Phenolic-OHFree-Radical Phenolic-OHFree-Radical Phenoxyl-RadicalNeutralized-Radical Phenoxyl-RadicalNeutralized-Radical

References

A Comparative Guide to the Synthetic Utility of Substituted Aminophenols in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted aminophenols represent a cornerstone scaffold in modern medicinal chemistry. Coined as a "privileged structure," this framework is not merely a synthetic intermediate but a key pharmacophoric element capable of interacting with a multitude of biological targets.[1][2][3][4] Its utility stems from a unique combination of properties: the hydroxyl and amino groups provide crucial hydrogen bond donor and acceptor capabilities, while the aromatic ring serves as a rigid scaffold for positioning substituents in three-dimensional space. This guide provides a comparative analysis of the primary synthetic methodologies used to access these vital building blocks, evaluates their application through case studies of prominent drugs, and offers field-proven insights into experimental design and selection.

Introduction: The Aminophenol as a Privileged Scaffold

The concept of a "privileged scaffold" refers to molecular frameworks that can serve as ligands for diverse biological targets.[1][5][6] The aminophenol motif is a quintessential example, found in drugs ranging from simple analgesics to complex oncology agents.[7] Its power lies in its bifunctional nature. The phenol hydroxyl group can act as a hydrogen bond donor or acceptor, while the aniline-like amino group is a key hydrogen bond donor and a versatile synthetic handle for further elaboration. This duality allows aminophenol-derived drugs to form critical, high-affinity interactions with protein targets, such as the "hinge" region of kinases. This guide will dissect the synthetic choices that enable medicinal chemists to harness the power of this versatile scaffold.

Comparative Analysis of Synthetic Routes to Substituted Aminophenols

The efficient synthesis of substituted aminophenols is a critical first step in many drug discovery campaigns. The choice of synthetic route is governed by factors such as the availability of starting materials, required substitution patterns, functional group tolerance, and scalability. We will compare the three most prevalent strategies.

The Workhorse: Catalytic Reduction of Nitrophenols

This is arguably the most traditional and cost-effective method for preparing aminophenols. The strategy is straightforward: a readily available substituted nitrophenol is reduced to the corresponding aminophenol.

  • Causality & Experimental Choice : The choice of reducing agent is critical and depends on the presence of other reducible functional groups in the molecule.

    • Catalytic Hydrogenation (e.g., H₂/Pd-C) : This method is highly efficient, clean (the only byproduct is water), and scalable. Palladium on carbon (Pd/C) is a preferred catalyst due to its high activity and ease of removal via filtration.[8] However, it is non-selective and will reduce other groups like alkenes, alkynes, or other nitro groups.

    • Metal/Acid Reduction (e.g., Sn/HCl, Fe/HCl) : Historically significant, these methods are robust but generate stoichiometric amounts of metallic waste, creating significant disposal challenges, making them less favorable in modern "green" chemistry contexts.[9][10]

    • Transfer Hydrogenation & Chemical Reductants (e.g., NaBH₄) : Reagents like sodium borohydride (NaBH₄) in the presence of a catalyst (e.g., NiCl₂ or Cu-based catalysts) offer milder conditions and can exhibit different chemoselectivity compared to catalytic hydrogenation.[11][12][13] These are often employed for smaller-scale lab syntheses where functional group tolerance is paramount.

The Modern Powerhouse: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, allowing for the coupling of an amine with an aryl halide or triflate.[14][15][16][17] This reaction is exceptionally valuable for synthesizing aminophenols that are not easily accessible through nitrophenol reduction.

  • Causality & Experimental Choice : This method's success hinges on the precise combination of a palladium catalyst, a phosphine ligand, and a base. The ligand is not a passive spectator; its steric bulk and electronic properties are crucial for facilitating the catalytic cycle (oxidative addition, amine coordination, deprotonation, and reductive elimination). Modern, sterically hindered biarylphosphine ligands (e.g., BrettPhos) have dramatically expanded the reaction's scope, allowing couplings to occur under milder conditions with a broader range of substrates.[17] This method offers unparalleled control over the coupling partners but is often more expensive due to the cost of the palladium catalyst and specialized ligands.

The following diagram illustrates the comparative logic of these primary synthetic workflows.

G cluster_0 Route 1: Nitrophenol Reduction cluster_1 Route 2: Buchwald-Hartwig Amination start1 Substituted Nitrophenol proc1 Reduction (e.g., H₂, Pd/C) start1->proc1 end1 Substituted Aminophenol proc1->end1 adv1 Pros: - High Yield - Scalable - Cost-Effective proc1->adv1 dis1 Cons: - Limited Functional  Group Tolerance proc1->dis1 start2a Substituted Halophenol proc2 Pd-Catalyzed Cross-Coupling start2a->proc2 start2b Amine Source (e.g., NH₃, Benzophenone Imine) start2b->proc2 end2 Substituted Aminophenol proc2->end2 adv2 Pros: - Excellent Functional  Group Tolerance - Broad Substrate Scope proc2->adv2 dis2 Cons: - Catalyst/Ligand Cost - Reaction Optimization proc2->dis2

Caption: Comparative workflows for aminophenol synthesis.

Data-Driven Comparison & Experimental Protocols

An objective comparison requires quantitative data. The following table summarizes the key performance indicators for the discussed synthetic methods.

Parameter Catalytic Hydrogenation (H₂/Pd-C) Chemical Reduction (e.g., NaBH₄/Cat.) Buchwald-Hartwig Amination
Typical Yield >90%70-95%70-95%
Functional Group Tolerance Poor (reduces C=C, C≡C, other NO₂)Moderate to Good (depends on reagent)Excellent (tolerates esters, ketones, etc.)
Scalability ExcellentGoodModerate to Good (cost can be a factor)
Cost LowLow to ModerateHigh (Palladium catalyst and phosphine ligands)
Key Advantage Cost-effectiveness and high throughputMild conditions and chemoselectivityBroadest substrate scope and functional group tolerance
Primary Reference Chaudhari, R. V. et al.[8]Pradhan, N. C. et al.[12]Hartwig, J. F. & Buchwald, S. L.[17]
Experimental Protocols

Trustworthiness in science is built on reproducibility. The following protocols are self-validating systems for synthesizing key aminophenol building blocks.

Protocol 1: Synthesis of 4-Aminophenol via Catalytic Reduction of 4-Nitrophenol

  • Rationale : This protocol uses a standard, highly efficient catalytic hydrogenation method. The 1% Pt/C catalyst is chosen for its high activity.[8] The reaction is monitored by the cessation of hydrogen uptake, providing a clear endpoint.

  • Procedure :

    • To a 250 mL hydrogenation flask, add 4-nitrophenol (5.0 g, 36.0 mmol) and ethanol (100 mL).

    • Carefully add 1% Platinum on Carbon (Pt/C) catalyst (0.25 g, 5 mol%).

    • Seal the flask and connect it to a hydrogenator apparatus.

    • Purge the system with nitrogen gas three times, then with hydrogen gas three times.

    • Pressurize the vessel to 50 psi with hydrogen and begin vigorous stirring.

    • The reaction is exothermic and will proceed until hydrogen uptake ceases (typically 2-4 hours).

    • Once the reaction is complete, vent the system and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst, washing the pad with ethanol (2 x 20 mL).

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield 4-aminophenol as a solid. Typical yield: >95%.

Protocol 2: Synthesis of Paracetamol (Acetaminophen) from 4-Aminophenol

  • Rationale : This is a classic N-acetylation reaction. Acetic anhydride is used as the acetylating agent.[18][19] The reaction is performed in an aqueous medium, and purification is achieved by recrystallization, a fundamental technique for removing impurities.[20][19]

  • Procedure :

    • Weigh 3.0 g of 4-aminophenol (27.5 mmol) and place it in a 100 mL flask.[19]

    • Add 10 mL of deionized water.

    • In a fume hood, carefully add 4.0 mL of acetic anhydride (42.4 mmol).[19]

    • Stir the mixture and gently heat in a water bath at approximately 60-70 °C for 15-20 minutes until the solid dissolves.

    • Cool the solution in an ice-water bath for 20-30 minutes to induce crystallization.

    • Collect the crude solid product by suction filtration using a Buchner funnel.[19]

    • Purification (Recrystallization) : Transfer the crude solid to a beaker. Add a minimal amount of hot water (approx. 10 mL per gram of crude product) and heat until the solid dissolves completely.[19]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by suction filtration, wash with a small amount of cold deionized water, and dry. Typical yield: 70-80%.

Case Studies: The Aminophenol Moiety in Marketed Drugs

The Archetype: Paracetamol

Paracetamol (acetaminophen) is a globally recognized analgesic and antipyretic.[18] Its synthesis, as detailed in Protocol 2, is a textbook example of the utility of the aminophenol scaffold. The amino group of p-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride to form the stable amide bond of the final product. This straightforward, high-yielding reaction underscores the synthetic accessibility of the aminophenol core.

The Hinge-Binder: Role in Kinase Inhibitors (Gefitinib & Osimertinib)

In modern oncology, aminophenol derivatives are crucial components of many Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.

  • Gefitinib (Iressa®) : Gefitinib is a first-line treatment for non-small-cell lung cancer (NSCLC) with EGFR mutations.[21] Its chemical structure features a 4-anilinoquinazoline core. The synthesis of this core relies on a substituted aminophenol derivative. Several syntheses have been developed, often involving the demethylation of a dimethoxyquinazoline intermediate to reveal a crucial phenol group, which is then further elaborated.[21][22] This phenol is a key part of the aminophenol structure that anchors the drug in the ATP binding pocket of the EGFR kinase.

  • Osimertinib (Tagrisso®) : A third-generation EGFR inhibitor, Osimertinib is designed to overcome resistance mutations.[23] Its synthesis is more complex but again highlights the centrality of the aminophenol scaffold. A key step involves the coupling of a substituted pyrimidine with a complex aminophenol derivative. The final structure contains an N,N-dimethylaminoethyl side chain on the amino group and a methoxy group on the phenol ring, demonstrating the scaffold's capacity for extensive and precise functionalization.[24][25][26]

The following diagram illustrates why the aminophenol scaffold is so effective in this context. The aniline NH and the quinazoline N1 atom form two critical hydrogen bonds with the "hinge region" of the kinase, a classic binding motif for this class of drugs.

G cluster_0 EGFR Kinase Hinge Region cluster_1 Gefitinib Core (Aminophenol-Derived) Met_NH Met793 (NH) Met_CO Met793 (C=O) Aniline_NH Aniline (NH) Aniline_NH->Met_CO H-Bond Phenol_Ring Phenol Ring Quinazoline_N Quinazoline (N) Quinazoline_N->Met_NH H-Bond

Caption: Aminophenol-derived core binding to kinase hinge.

Future Outlook & Emerging Technologies

The synthesis of aminophenols continues to evolve. While classic methods remain relevant, new technologies are emerging to meet the demands of green chemistry and complex molecule synthesis.

  • Biocatalysis : Enzymes are being explored to perform reactions with high selectivity under mild, aqueous conditions. For instance, bacterial nitroreductases are being investigated for the reduction of nitrophenols, offering a potentially more sustainable alternative to heavy metal catalysts.[27] Tyrosinase enzymes have also shown promise in the ortho-hydroxylation of anilines to produce o-aminophenols.[27]

  • Flow Chemistry : Continuous flow reactors are being used for reactions like nitrophenol hydrogenation. This technology can offer improved safety (by minimizing the volume of hydrogen gas at any given time), better heat transfer, and higher throughput, making it attractive for industrial-scale production.

Conclusion

The substituted aminophenol is a truly privileged scaffold that has proven its value time and again in drug discovery. Its synthetic accessibility via robust methods like nitrophenol reduction and its adaptability to modern, selective techniques like the Buchwald-Hartwig amination provide medicinal chemists with a reliable toolkit. As demonstrated by its central role in drugs from paracetamol to osimertinib, the aminophenol's unique electronic and hydrogen-bonding properties make it an indispensable component for designing next-generation therapeutics. Future developments in biocatalysis and flow chemistry promise to make the synthesis of these vital building blocks even more efficient and sustainable.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-5-bromo-4-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Amino-5-bromo-4-fluorophenol. As a halogenated aromatic amine, this compound presents specific chemical hazards that necessitate a rigorous and informed approach to waste management. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure safety and regulatory adherence in the laboratory environment.

Hazard Identification and Essential Protective Measures

Before handling or disposing of this compound, a thorough understanding of its hazard profile is paramount. This compound is classified as a hazardous substance, and its improper handling can lead to significant health risks and environmental damage. The primary hazards include irritation to the skin and eyes, potential harm if inhaled or swallowed, and toxicity to aquatic life.[1][2][3][4][5]

The causality behind stringent PPE requirements stems from these identified risks. The protocols described below are designed as a self-validating system to minimize exposure at every step.

Hazard Classification Description Required Personal Protective Equipment (PPE)
Acute Oral Toxicity Harmful if swallowed.[1][3][5]Gloves, Lab Coat: Prevent accidental ingestion through hand-to-mouth contact.
Skin Corrosion/Irritation Causes skin irritation.[1][2][3][5]Chemical-Resistant Gloves (Nitrile, Neoprene), Lab Coat: Wear appropriate protective gloves and clothing to prevent skin exposure.[2][4][6]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3][5]Safety Goggles/Face Shield: Use protective eyeglasses or chemical safety goggles as described by OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][7]
Target Organ Toxicity May cause respiratory irritation.[2][3][5]Fume Hood/Respirator: Handle only in a well-ventilated area, preferably a chemical fume hood, to avoid breathing dust or vapors.[2][4][6]
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.[5]N/A (Engineering Control): Strict prohibition of drain disposal.

Core Disposal Protocol: A Step-by-Step Guide

The proper disposal of this compound is not merely a suggestion but a regulatory requirement mandated by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] As the generator of the waste, you are legally responsible for its correct classification and disposal.[1][6]

Step 1: Waste Segregation (The Critical First Step)

The foundational principle of chemical waste management is segregation. As a halogenated organic compound, this compound must never be mixed with non-halogenated waste.[4][9][10]

  • Rationale: Mixing halogenated and non-halogenated waste streams makes recycling of the non-halogenated solvents impossible and dramatically increases disposal costs.[11] Furthermore, inadvertent mixing with incompatible chemicals, such as strong oxidizing agents or bases, can lead to dangerous reactions.[1][4]

  • Procedure:

    • Designate a specific waste container exclusively for "Halogenated Organic Waste."

    • Collect all materials contaminated with this compound—including the chemical itself, contaminated filter paper, absorbent pads, and empty containers—in this designated container.

    • DO NOT mix with acidic, basic, or oxidizing waste streams.[4]

    • DO NOT dispose of this chemical down the drain under any circumstances.[4][12]

Step 2: Containerization and Labeling

Proper containment and clear communication are essential for safety and compliance.

  • Rationale: A secure, correctly labeled container prevents spills, protects personnel, and ensures the waste is handled appropriately by disposal technicians.

  • Procedure:

    • Select a leak-proof, chemically compatible container with a secure, tight-fitting lid. Plastic containers are often preferred for halogenated waste.[4][6][9]

    • Affix a "Hazardous Waste" tag to the container before adding any waste.[9]

    • Clearly label the container with the following information:

      • The words "Hazardous Waste" and "Halogenated Organic Waste." [4]

      • The full chemical name: "this compound." [4]

      • An accurate list of all constituents and their approximate percentages.

      • The relevant hazard pictograms (e.g., irritant, harmful).

    • Keep the container closed at all times, except when actively adding waste.[4][6][9]

Step 3: On-Site Accumulation and Storage

Waste must be stored safely in a designated laboratory area pending pickup.

  • Rationale: Safe storage minimizes the risk of spills, exposure, and unauthorized access.

  • Procedure:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9]

    • The SAA should be a cool, dry, and well-ventilated location.[1][2][9]

    • Ensure the container is placed within secondary containment (e.g., a larger, chemical-resistant tub) to contain any potential leaks.[9]

    • Store away from incompatible materials, heat, and open flames.[1]

Step 4: Final Disposal Arrangement

The final step is to transfer the waste to a licensed disposal facility.

  • Rationale: Halogenated waste requires specialized treatment, typically high-temperature incineration, which can only be performed by certified facilities.[4][6][12]

  • Procedure:

    • Once the container is nearly full (around 75%), contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.[4][6]

    • Provide them with the detailed information from your waste label.

    • Follow their specific instructions for pickup and documentation. The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[12]

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action.

  • In Case of a Spill:

    • Evacuate: Evacuate all non-essential personnel from the immediate area.[6][12]

    • Ventilate: Ensure the area is well-ventilated, using a fume hood if possible.[6][12]

    • Protect: Wear the full complement of PPE as detailed in Section 1.

    • Contain: Cover the spill with an inert absorbent material such as sand, vermiculite, or a universal binder. Do not use combustible materials like paper towels as the primary absorbent.[6]

    • Collect: Carefully sweep or scoop the absorbed material into your designated halogenated hazardous waste container. Avoid creating dust.[12]

    • Decontaminate: Clean the spill area thoroughly with soap and water.[6]

  • In Case of Personal Exposure:

    • Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

    • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[1][2]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[1][2]

    • Ingestion: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell. DO NOT induce vomiting.[1][6]

Disposal Workflow Logic

The following diagram illustrates the decision-making process for the proper management of waste streams containing this compound. This workflow provides a self-validating system to ensure each critical step is considered.

G cluster_prep Preparation & Identification cluster_segregation Segregation & Containment cluster_disposal Storage & Final Disposal start Waste Generated in Lab ppe Step 1: Don Full PPE (Goggles, Gloves, Lab Coat) start->ppe identify Step 2: Identify Waste Is it this compound or contaminated with it? ppe->identify segregate Step 3: Segregate into DEDICATED HALOGENATED WASTE CONTAINER identify->segregate Yes non_halogenated Follow protocol for Non-Halogenated Waste identify->non_halogenated No label_container Step 4: Label Container - 'Hazardous Waste' - 'Halogenated Organic' - Full Chemical Name & % segregate->label_container no_mix CRITICAL: DO NOT MIX with: - Non-Halogenated Waste - Acids / Bases - Oxidizers segregate->no_mix store Step 5: Store Securely in SAA with Secondary Containment label_container->store contact_ehs Step 6: Arrange Pickup via EHS or Licensed Contractor store->contact_ehs end_point Final Disposal: High-Temperature Incineration contact_ehs->end_point

References

A Senior Application Scientist's Guide to Handling 2-Amino-5-bromo-4-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of 2-Amino-5-bromo-4-fluorophenol (CAS No. 1037364-36-5). As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This molecule, a substituted halogenated aromatic amine and phenol, presents a unique combination of chemical hazards that demand a rigorous and well-understood safety protocol. This document moves beyond a simple checklist to provide the causal reasoning behind each recommendation, ensuring every step is a self-validating component of a secure workflow.

The hazards associated with this compound stem from its constituent functional groups. Phenolic compounds can be corrosive and toxic, with the potential for rapid absorption through the skin, often with an anesthetic effect that can mask the initial damage[1][2][3]. Concurrently, primary aromatic amines are a class of compounds known for their potential carcinogenicity and mutagenicity, and they are also readily absorbed dermally[4][5]. The presence of bromine and fluorine substituents necessitates its classification as halogenated waste for proper disposal[6]. The official hazard classification for this compound includes skin irritation, serious eye irritation, and potential respiratory irritation.

This guide provides the essential operational and disposal framework to handle this compound with the necessary level of caution and expertise.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a procedural step but a critical barrier against chemical exposure. The following table summarizes the minimum required PPE for handling this compound in solid (powder) and solution forms.

Equipment Specification Rationale for Use
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes of solutions and airborne powder particles. Standard safety glasses are insufficient as they do not provide a seal around the eyes[7][8][9]. A face shield protects the entire face from splashes[8][9].
Hand Protection Double-gloving: an inner nitrile glove with an outer, thicker neoprene or butyl rubber glove.Nitrile provides splash protection for dilute solutions, but halogenated phenols and aromatic amines require more robust protection[1][8]. Neoprene or butyl rubber offers superior resistance to phenols[1]. Double-gloving is a best practice to prevent exposure if the outer glove is compromised[10]. Gloves must be changed immediately upon contamination[8].
Body Protection A fully buttoned, long-sleeved laboratory coat and a chemical-resistant apron (neoprene or butyl rubber).A lab coat provides a primary barrier against incidental contact[8][9]. An apron made of chemically resistant material is crucial for protecting against spills and splashes when handling larger quantities or concentrated solutions[8].
Respiratory Protection All handling must be performed within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of the fine powder or vapors from solutions, which can cause respiratory irritation[3][7][8].
Foot Protection Closed-toe, liquid-resistant shoes.Protects feet from spills. Standard laboratory practice dictates that no part of the foot should be exposed[8].

Procedural Workflow for Safe Handling

The following diagram outlines the critical path for safely managing this compound from acquisition to disposal. Adherence to this workflow minimizes exposure risk and ensures regulatory compliance.

cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_sds 1. Review SDS & SOP prep_area 2. Designate & Prepare Fume Hood prep_sds->prep_area prep_ppe 3. Don Correct PPE prep_area->prep_ppe prep_spill 4. Locate Spill Kit & First Aid prep_ppe->prep_spill handle_weigh 5. Weigh Solid Compound prep_spill->handle_weigh Proceed to Handling handle_solubilize 6. Prepare Solution handle_weigh->handle_solubilize handle_use 7. Perform Experiment handle_solubilize->handle_use clean_decontaminate 8. Decontaminate Glassware & Surfaces handle_use->clean_decontaminate Proceed to Cleanup clean_waste 9. Segregate & Label Halogenated Waste clean_decontaminate->clean_waste clean_doff 10. Doff PPE Correctly clean_waste->clean_doff clean_wash 11. Wash Hands Thoroughly clean_doff->clean_wash

Caption: Workflow for handling this compound.

Step-by-Step Operational Plan

Pre-Handling Preparations
  • Review Documentation: Before any work begins, thoroughly review the Safety Data Sheet (SDS) and any internal Standard Operating Procedures (SOPs).

  • Engineering Controls: Ensure the chemical fume hood is certified and functioning correctly. All manipulations of the solid and its solutions must occur within the hood[3][8].

  • PPE Donning: Put on all required PPE as detailed in the table above. Inspect gloves for any signs of degradation or punctures before use[6].

  • Emergency Preparedness: Confirm the location of the nearest safety shower, eyewash station, and a spill kit appropriate for chemical spills[8]. For phenol exposures, a first aid kit containing polyethylene glycol 300 or 400 (PEG-300/400) is highly recommended for skin decontamination[1][2].

Handling and Experimental Use
  • Weighing: When weighing the solid powder, use a weigh boat or paper on a balance inside the fume hood to contain any dust. Avoid creating dust clouds[11][12].

  • Solution Preparation: Add the solid to the solvent slowly. Keep containers closed when not in use to minimize vapor release[10].

  • Centrifugation: If centrifugation is required, use sealed safety cups or rotors to contain any potential aerosols that could be generated upon tube failure[8].

Spill and Exposure Response
  • Minor Spill (in fume hood): Absorb the spill with an inert material like vermiculite or a chemical absorbent pad. Do not use combustible materials like paper towels for large spills. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal[3].

  • Skin Exposure: This is a medical emergency. Immediately remove all contaminated clothing while activating the safety shower. If available, liberally apply PEG-300 or PEG-400 to the affected area to decontaminate the skin[1][2]. If PEG is not available, wash with copious amounts of soap and water for at least 15 minutes[12][13]. Seek immediate medical attention.

  • Eye Exposure: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open[13][14]. Seek immediate medical attention.

Disposal Plan

Proper disposal is critical to ensure laboratory and environmental safety.

  • Waste Classification: this compound and any materials contaminated with it must be classified as halogenated organic waste [6].

  • Waste Segregation: Never mix halogenated waste with non-halogenated, acidic, basic, or oxidizing waste streams to prevent dangerous reactions[6].

  • Containerization: Use a designated, chemically compatible, and clearly labeled hazardous waste container[6][15]. The label must include the words "Hazardous Waste" and the full chemical name[6][15].

  • Storage and Disposal: Keep the waste container tightly sealed except when adding waste[15]. Store it in a designated satellite accumulation area. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor[6]. Do not pour this chemical down the drain [6].

By integrating these expert-level protocols into your daily workflow, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.

References

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